Product packaging for 10H-phenothiazine 5-oxide(Cat. No.:CAS No. 1207-71-2)

10H-phenothiazine 5-oxide

Cat. No.: B075642
CAS No.: 1207-71-2
M. Wt: 215.27 g/mol
InChI Key: DSAFSORWJPSMQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Introduction: 10H-Phenothiazine 5-Oxide (CAS 1207-71-2) is an important sulfoxide derivative of the phenothiazine heterocyclic system. This compound serves as a key intermediate and subject of study in diverse research fields, particularly in the development of pharmaceuticals and advanced materials . Research Applications: This compound is primarily utilized as a key synthetic intermediate in the preparation of Phenothiazine S,S-Dioxide and other advanced phenothiazine derivatives . The phenothiazine core structure is a fundamental scaffold in medicinal chemistry, forming the basis of numerous antipsychotic and antihistaminic drugs . Furthermore, phenothiazine derivatives are investigated for their potential in materials science, where they can be used to create conductive polymers for applications in electrocatalysis, enzymatic biosensors, and biofuel cells . Structural Insights: this compound is characterized by its tricyclic structure featuring a central ring containing sulfur and nitrogen atoms. A notable structural feature confirmed by X-ray crystallography is the disorder of the sulfoxide oxygen atom over two positions, reflecting a partial inversion of the lone pair at the tetrahedral sulfur site . The molecular formula is C12H9NOS, with an average molecular weight of 215.27 g/mol . Handling and Storage: To maintain stability and purity, this solid compound should be stored in a refrigerated environment (2-8°C) under an inert atmosphere and be kept in a dark, sealed container at room temperature . Note: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NOS B075642 10H-phenothiazine 5-oxide CAS No. 1207-71-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10H-phenothiazine 5-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NOS/c14-15-11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAFSORWJPSMQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=CC=CC=C3S2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074471
Record name 10H-Phenothiazine, 5-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207-71-2
Record name 10H-Phenothiazine, 5-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenothiazine-5-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001207712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenothiazine 5-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3554
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 10H-Phenothiazine, 5-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenothiazine-5-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Phenothiazine 5-oxide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SVJ4R3Y3D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Physicochemical Landscape of 10H-Phenothiazine 5-Oxide: A Technical Guide for Advanced Drug Development and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties of 10H-phenothiazine 5-oxide, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. As a core derivative of the phenothiazine scaffold, the introduction of a sulfoxide moiety imparts unique electronic and structural characteristics that modulate its biological activity and material properties. This document delves into the synthesis, structural analysis, spectral characteristics, electrochemical behavior, and thermal stability of this compound, supported by established experimental protocols and data from authoritative sources. Through a detailed exploration of its molecular attributes, this guide aims to furnish a foundational understanding for the strategic design of novel therapeutics and functional materials.

Introduction: The Phenothiazine Core and the Significance of the 5-Oxide Derivative

The phenothiazine tricycle is a privileged scaffold in medicinal chemistry, most notably for its foundational role in the development of antipsychotic drugs.[1] The unique "butterfly" conformation of the phenothiazine nucleus, with its electron-rich sulfur and nitrogen heteroatoms, provides a versatile platform for chemical modification, leading to a broad spectrum of pharmacological activities.[1] The oxidation of the sulfur atom to a sulfoxide at the 5-position, yielding this compound, significantly alters the electronic and steric landscape of the parent molecule. This modification has profound implications for its interaction with biological targets and its photophysical properties, making it a subject of considerable interest in both medicinal chemistry and materials science.[2] this compound also serves as a key intermediate and sometimes a by-product in the synthesis of phenothiazine S,S-dioxides, which are also explored for their therapeutic potential.[3]

Molecular and Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound is paramount for its application in research and development. The following table summarizes its key molecular and physical characteristics.

PropertyValueSource(s)
Molecular Formula C₁₂H₉NOS[4][5]
Molecular Weight 215.27 g/mol [4][5]
CAS Number 1207-71-2[4][5]
Appearance Pale beige to pale brown solid[3]
Melting Point 257-258 °C[6]
logP (Octanol/Water) 2.910 (Crippen Method)[4]
Water Solubility (log₁₀ws) -2.69 (Crippen Method)[4]
Topological Polar Surface Area 48.31 Ų[6]
Density 1.44 g/cm³[6]
Refractive Index 1.769[6]

Synthesis and Structural Elucidation

Synthesis of this compound

The synthesis of this compound is typically achieved through the controlled oxidation of 10H-phenothiazine. A common and effective method involves the use of hydrogen peroxide in a suitable solvent system.

G Phenothiazine 10H-Phenothiazine Product This compound Phenothiazine->Product Oxidation Oxidizing_Agent H₂O₂ / Acetic Acid Oxidizing_Agent->Product

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis via Hydrogen Peroxide Oxidation

This protocol is adapted from established methods for the oxidation of phenothiazine derivatives.[7]

  • Dissolution: Dissolve 10H-phenothiazine in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Oxidation: Slowly add a stoichiometric amount of 30% hydrogen peroxide to the stirred solution at room temperature. The reaction is exothermic and should be controlled with an ice bath if necessary.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a suitable eluent system (e.g., acetone:chloroform:methanol 1:1:1).[7]

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of cold water.

  • Neutralization and Extraction: Neutralize the aqueous solution with a base such as sodium carbonate. Extract the product with a suitable organic solvent, for example, dichloromethane.[7]

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Crystal Structure and Molecular Geometry

While the crystal structure of the parent this compound has been determined, detailed crystallographic data for a closely related derivative, 10-acetyl-10H-phenothiazine 5-oxide, provides valuable insight into the structural features of this class of compounds. The acetyl derivative crystallizes in a monoclinic system with the space group P2₁/n. A key feature is the non-planar, folded "butterfly" structure of the phenothiazine core, with a significant dihedral angle between the two benzene rings.[8] The sulfoxide group introduces a chiral center at the sulfur atom, and in the crystal structure of the acetyl derivative, the oxygen atom is disordered over two sites. The crystal packing is stabilized by weak intermolecular C-H···O hydrogen bonds and π-π stacking interactions.

Caption: 2D representation of the this compound core.

Spectroscopic and Electrochemical Characterization

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about its functional groups. The spectrum is characterized by a prominent absorption band corresponding to the S=O stretching vibration, which is a hallmark of the sulfoxide moiety. Other characteristic bands include N-H stretching and C-H stretching and bending vibrations of the aromatic rings. The NIST WebBook provides a reference spectrum for this compound.[5]

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

  • Sample Preparation: Grind a small amount of this compound with dry potassium bromide (KBr) powder in an agate mortar and pestle.[9]

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.[9]

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[13][14]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.[13]

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is characterized by electronic transitions within the aromatic system. The parent 10H-phenothiazine exhibits absorption maxima in methanol at 254 nm and 318 nm.[15] The introduction of the sulfoxide group is expected to cause a hypsochromic (blue) shift in the absorption bands compared to the parent phenothiazine.[10]

Experimental Protocol: UV-Vis Spectroscopy

  • Solution Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., methanol).

  • Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.

Electrochemical Properties

The electrochemical behavior of phenothiazine derivatives is of significant interest, particularly their oxidation potential. Cyclic voltammetry (CV) is the primary technique used to investigate the redox properties of these compounds. Phenothiazines typically exhibit reversible or quasi-reversible oxidation waves corresponding to the formation of a stable radical cation.[16] The oxidation potential is influenced by the nature and position of substituents on the phenothiazine ring.

Experimental Protocol: Cyclic Voltammetry

  • Electrolyte Solution: Prepare a solution of this compound in a suitable organic solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Data Acquisition: Record the cyclic voltammogram by scanning the potential over a defined range and at a specific scan rate.

  • Data Analysis: Determine the oxidation and reduction peak potentials to evaluate the redox behavior of the compound.

G cluster_setup Cyclic Voltammetry Setup Potentiostat Potentiostat WE Working Electrode (e.g., Glassy Carbon) Potentiostat->WE RE Reference Electrode (e.g., Ag/AgCl) Potentiostat->RE CE Counter Electrode (e.g., Platinum Wire) Potentiostat->CE Cell Electrochemical Cell Solution Analyte in Electrolyte Solution WE->Solution RE->Solution CE->Solution

Caption: Diagram of a typical cyclic voltammetry experimental setup.

Thermal Stability

Experimental Protocol: Thermal Analysis (TGA/DSC)

  • Sample Preparation: Place a small, accurately weighed amount of this compound into a TGA or DSC pan.

  • Data Acquisition: Heat the sample at a constant rate under a controlled atmosphere (e.g., nitrogen or air) and record the weight loss (TGA) or heat flow (DSC) as a function of temperature.[17]

  • Data Analysis: Analyze the resulting thermograms to determine the onset of decomposition, melting point, and any other thermal events.[18]

Applications and Future Perspectives

The unique physicochemical properties of this compound and its derivatives make them promising candidates for a variety of applications:

  • Medicinal Chemistry: As with other phenothiazine derivatives, the 5-oxide can serve as a scaffold for the development of new therapeutic agents. The sulfoxide group can modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially leading to compounds with improved efficacy and safety profiles.

  • Materials Science: The photophysical properties of oxidized phenothiazines are of particular interest in the development of luminescent materials for applications such as organic light-emitting diodes (OLEDs), sensors, and bioimaging.[2][19] The ability to tune the emission properties through chemical modification of the phenothiazine core opens up possibilities for creating novel functional materials.

Conclusion

This compound represents a versatile and valuable molecular entity with a rich physicochemical profile. Its synthesis, structure, and properties have been the subject of considerable scientific investigation. This technical guide has provided a detailed overview of its key characteristics, supported by experimental protocols and data from the scientific literature. A thorough understanding of these fundamental properties is essential for harnessing the full potential of this compound in the design and development of next-generation pharmaceuticals and advanced materials.

References

Introduction: The Structural Significance of Phenothiazine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry and materials science.[1][2] The unique, non-planar "butterfly" conformation of the tricyclic system is crucial to its diverse biological activities, which include antipsychotic, antiemetic, and antihistaminic effects.[1] Furthermore, their redox properties and photophysical characteristics have made them valuable in the development of organic electronics and luminescent materials.[3][4]

The oxidation of the sulfur atom to a sulfoxide (as in 10H-phenothiazine 5-oxide) or a sulfone dramatically alters the molecule's electronic profile, polarity, and steric properties.[5][6] This modification can profoundly impact pharmacological activity, metabolic stability, and solid-state properties. A definitive understanding of the three-dimensional structure through single-crystal X-ray diffraction (SC-XRD) is therefore not merely an academic exercise; it is a critical step in rational drug design and materials engineering. It provides precise data on bond lengths, conformation, and the intermolecular interactions that govern crystal packing, which in turn influence solubility, stability, and bioavailability.

This guide provides a comprehensive walkthrough of the crystallographic analysis of a representative phenothiazine oxide, using the well-documented structure of 10-Acetyl-10H-phenothiazine 5-oxide as a primary exemplar to illustrate the process from synthesis to final structural elucidation.[1] The methodologies described herein are directly applicable to the parent this compound and its other derivatives.

Part 1: Synthesis and High-Purity Crystallization

The foundational step for any crystallographic study is the synthesis of the target compound and the subsequent growth of diffraction-quality single crystals. The quality of the final crystal structure is inextricably linked to the quality of the crystal itself.

Synthesis of Phenothiazine 5-Oxide Derivatives

The most direct route to phenothiazine 5-oxides is the controlled oxidation of the corresponding phenothiazine precursor. The choice of oxidant and reaction conditions is critical to prevent over-oxidation to the sulfone. A common and effective method involves using hydrogen peroxide in a suitable solvent like acetic acid.[7]

Experimental Protocol: Synthesis of 10-Acetyl-10H-phenothiazine 5-oxide

This protocol is adapted from established literature methods for the N-acylation and subsequent S-oxidation of phenothiazine.[1]

  • N-Acetylation: To a solution of 10H-phenothiazine in an appropriate solvent (e.g., pyridine or dichloromethane with a base), slowly add acetic anhydride.

  • Reaction Monitoring: Stir the mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid, water, and brine.

  • Purification of 10-Acetyl-10H-phenothiazine: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield pure 10-acetyl-10H-phenothiazine.

  • S-Oxidation: Dissolve the purified 10-acetyl-10H-phenothiazine in glacial acetic acid.

  • Oxidant Addition: Add a stoichiometric amount of hydrogen peroxide (30% aq. solution) dropwise while stirring at room temperature.

  • Crystallization and Isolation: Continue stirring for several hours. The product, 10-acetyl-10H-phenothiazine 5-oxide, may precipitate from the solution. The product can then be isolated by filtration, washed with water, and dried.

The Art of Crystallization: From Molecule to Lattice

Growing a single crystal suitable for SC-XRD requires creating conditions where molecules can slowly and methodically assemble into a highly ordered, repeating lattice. Rapid precipitation leads to amorphous solids or polycrystalline powders, which are unsuitable for this technique. Slow evaporation is a robust and widely used method.

  • Causality in Solvent Selection: The ideal solvent (or solvent system) should dissolve the compound moderately. If solubility is too high, crystallization is difficult; if it's too low, the compound won't dissolve. For phenothiazine derivatives, solvents like ethanol or acetone are often effective.[1] The solvent's polarity must be matched to the solute to ensure proper solvation.

Experimental Protocol: Single Crystal Growth via Slow Evaporation
  • Prepare a Saturated Solution: Dissolve the purified 10-acetyl-10H-phenothiazine 5-oxide in a minimal amount of a suitable solvent (e.g., ethanol) at a slightly elevated temperature to ensure complete dissolution.

  • Filter the Solution: Use a syringe filter (0.22 µm) to transfer the solution into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of multiple small crystals instead of a few large ones.

  • Allow for Slow Evaporation: Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle to create a small opening. This ensures that the solvent evaporates over a period of several days to weeks.

  • Incubate: Place the vial in a vibration-free environment at a constant temperature. Fluctuations in temperature can alter solubility and disrupt crystal growth.

  • Harvesting: Once well-formed, block-like crystals of a suitable size (typically 0.1-0.3 mm) are observed, carefully harvest them using a nylon loop or a fine needle.

Part 2: Single-Crystal X-ray Diffraction Analysis

With a suitable crystal, the process of determining the molecular structure can begin. This involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern.

SC-XRD Experimental Workflow

The entire process, from mounting the crystal to refining the structural model, follows a logical and self-validating sequence. Each step relies on the successful completion of the previous one.

SC_XRD_Workflow cluster_exp Experimental Setup cluster_proc Data Processing cluster_solve Structure Solution & Refinement Crystal 1. Select & Mount Crystal DataCollection 2. Data Collection (Diffractometer) Crystal->DataCollection Integration 3. Integration (Determine spot intensities) DataCollection->Integration Correction 4. Data Reduction & Correction (Scaling, Absorption) Integration->Correction Solution 5. Structure Solution (Determine initial atom positions) Correction->Solution Refinement 6. Structure Refinement (Optimize model vs. data) Solution->Refinement Validation 7. Validation & Final Report (CIF File) Refinement->Validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: Data Collection and Structure Refinement

This protocol is based on the methods reported for 10-acetyl-10H-phenothiazine 5-oxide.[1]

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop or glass fiber. The sample is then placed on the goniometer head of the diffractometer. For many organic molecules, data is collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and improve data quality.

  • Data Collection: The crystal is irradiated with monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected by rotating the crystal through different angles. Modern area detectors like CCDs (e.g., Bruker APEXII) are used to capture the diffraction pattern efficiently.[1]

  • Cell Refinement and Data Reduction: The collected images are processed using software like SAINT.[1] This step involves determining the unit cell parameters and integrating the intensities of thousands of measured reflections.

  • Absorption Correction: An empirical absorption correction is applied using a program like SADABS.[1] This is a self-validating step; failure to correct for how the crystal absorbs X-rays would lead to systematic errors in intensities and a poorer final structural model.

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods with software like SHELXS.[1] This provides an initial electron density map from which the positions of most non-hydrogen atoms can be determined.

  • Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method (SHELXL).[1] In this iterative process, atomic positions, displacement parameters, and other variables are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The quality of the final model is assessed using metrics such as the R-factor (R1), weighted R-factor (wR2), and Goodness-of-Fit (S). Low R-values (typically < 0.05 for R1) indicate a good agreement between the model and the data.

Part 3: The Crystal Structure of 10-Acetyl-10H-phenothiazine 5-oxide

The result of the SC-XRD analysis is a detailed three-dimensional model of the molecule and its arrangement in the crystal.

Molecular Conformation

The phenothiazine core adopts its characteristic folded, or butterfly, conformation along the N···S axis. The central thiazine ring is in a boat conformation.[8] In the case of the 5-oxide, the sulfur atom is tetrahedral, with the sulfoxide oxygen atom occupying either a pseudo-axial or pseudo-equatorial position relative to the central ring. In the reported structure of 10-acetyl-10H-phenothiazine 5-oxide, the sulfoxide oxygen atom was found to be disordered over two sites, indicating a partial inversion of the lone pair at the sulfur atom.[1]

Caption: 2D representation of 10-Acetyl-10H-phenothiazine 5-oxide.

Summary of Crystallographic Data

The quantitative output of a crystallographic experiment is summarized in a standardized table. The data presented below is for 10-acetyl-10H-phenothiazine 5-oxide.[1]

ParameterValue
Chemical FormulaC₁₄H₁₁NO₂S
Formula Weight257.30 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.1244 (1)
b (Å)14.1787 (2)
c (Å)10.7576 (1)
β (°)100.963 (1)
Volume (ų)1216.59 (3)
Z (molecules/unit cell)4
Temperature (K)296
Radiation (λ, Å)Mo Kα (0.71073)
Reflections Collected11538
Independent Reflections3067
Final R1 [I > 2σ(I)]0.046
Final wR2 (all data)0.127
Goodness-of-Fit (S)1.09
Crystal Packing and Supramolecular Assembly

Individual molecules do not exist in isolation within the crystal. They are held together by a network of non-covalent interactions that dictate the crystal's overall stability and physical properties. In the structure of 10-acetyl-10H-phenothiazine 5-oxide, the primary interactions are:

  • Weak C—H···O Hydrogen Bonds: The sulfoxide oxygen atom acts as a hydrogen bond acceptor, interacting with aromatic C-H donors from neighboring molecules. This creates a wavy, sheet-like arrangement of molecules in the crystal lattice.[1]

  • π–π Stacking Interactions: The electron-rich aromatic rings of adjacent phenothiazine units engage in π–π stacking. The reported centroid-to-centroid distances of approximately 3.75 Å and 3.96 Å are characteristic of stabilizing parallel-displaced stacking, which further reinforces the crystal packing.[1]

Understanding this supramolecular assembly is crucial for predicting and controlling polymorphism—the ability of a compound to crystallize in different forms, each with unique properties.

Conclusion

The crystal structure analysis of this compound and its derivatives provides indispensable insights into their molecular conformation and solid-state behavior. Through a meticulous process of synthesis, crystallization, and single-crystal X-ray diffraction, we can resolve the precise three-dimensional architecture of these important molecules. The analysis reveals a characteristic folded phenothiazine core and a supramolecular structure stabilized by a combination of weak hydrogen bonds and π–π stacking. This detailed structural knowledge is fundamental for researchers in medicinal chemistry and materials science, enabling the rational design of new therapeutic agents and functional materials with tailored properties.

References

Unveiling the Electronic Landscape of Phenothiazine Oxides: A Guide to Quantum Chemical Calculations and DFT Studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenothiazine and its oxidized derivatives represent a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities, including antipsychotic and antioxidant properties, and their utility in optoelectronic applications.[1][2][3][4] The subtle yet profound impact of sulfur oxidation on the phenothiazine core dramatically alters its electronic structure, reactivity, and therapeutic potential. This guide provides researchers and drug development professionals with a comprehensive framework for leveraging quantum chemical calculations, particularly Density Functional Theory (DFT), to elucidate the complex structure-property relationships of phenothiazine oxides. We move beyond a mere procedural outline to deliver a field-proven perspective on the causality behind computational choices, ensuring a robust and self-validating methodology for predicting molecular properties and guiding rational drug design.

The Rationale: Why Use Quantum Chemistry for Phenothiazine Oxides?

Classical computational methods like molecular mechanics (MM) fall short when studying the nuanced electronic properties that govern the reactivity and biological interactions of phenothiazine oxides.[5][6] Quantum mechanical (QM) methods are essential for an accurate description. Among QM approaches, Density Functional Theory (DFT) has emerged as the preeminent tool for systems of pharmaceutical relevance, offering an optimal balance of computational efficiency and rigorous accuracy.[5][6][7]

DFT allows us to compute a molecule's properties based on its electron density, a more manageable variable than the complex wavefunctions of traditional ab initio methods.[8][9] This approach empowers us to:

  • Predict Stable Geometries: Determine the three-dimensional structure, including the characteristic "butterfly" angle of the phenothiazine core and how it changes upon oxidation.[2][10]

  • Elucidate Electronic Properties: Analyze frontier molecular orbitals (HOMO/LUMO), map electrostatic potentials to identify reactive sites, and quantify charge distributions.[7][11][12]

  • Simulate Spectroscopic Data: Predict infrared (IR) and UV-Vis spectra to aid in experimental characterization.[2][10]

  • Quantify Reactivity and Antioxidant Potential: Calculate thermochemical parameters like Bond Dissociation Enthalpy (BDE) and Ionization Potential (IP) to understand mechanisms of action.[1]

The Theoretical Bedrock: Core DFT Concepts

A successful DFT study hinges on informed decisions regarding two key components: the exchange-correlation functional and the basis set.

  • Exchange-Correlation (XC) Functional: This is the heart of DFT, an approximation of the complex quantum mechanical interactions between electrons. Functionals are arranged in a hierarchy, with increasing accuracy and computational cost. For organic molecules like phenothiazine oxides, hybrid functionals such as B3LYP are widely used and provide a robust balance of accuracy for geometries, energies, and electronic properties.[1][7][8][12]

  • Basis Set: A basis set is a collection of mathematical functions used to construct the molecular orbitals. The choice of basis set dictates the flexibility the calculation has to describe the distribution of electrons.

    • Pople-style basis sets , like the 6-311++G(d,p) , are a common and effective choice. The notation indicates a triple-zeta quality for core orbitals, with diffuse functions (++) to describe lone pairs and anions, and polarization functions ((d,p)) to allow for non-spherical electron distribution—critical for accurately modeling the sulfur and oxygen atoms.[1][12]

    • Correlation-consistent basis sets , such as aug-cc-pVTZ , offer higher accuracy but at a greater computational cost. For sulfur-containing compounds, it is crucial to use basis sets that include "tight" d-functions to properly account for the electronic structure of second-row elements.[13][14][15]

A Validated Workflow for DFT Analysis of Phenothiazine Oxides

This section details a self-validating protocol for conducting DFT calculations, ensuring that the results are physically meaningful and reproducible.

DFT_Workflow cluster_prep Step 1: Input Preparation cluster_calc Step 2: Core Calculation cluster_analysis Step 3: Property Analysis mol_build Build 3D Structure (e.g., Phenothiazine S-oxide) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy State) geom_opt->freq_calc Use same level of theory elec_prop Electronic Properties (HOMO, LUMO, MEP) freq_calc->elec_prop spec_prop Spectroscopy (TD-DFT) (UV-Vis Spectrum) freq_calc->spec_prop react_prop Reactivity Descriptors (BDE, IP, Hardness) freq_calc->react_prop

Caption: A validated workflow for DFT calculations on phenothiazine oxides.

Protocol 1: Geometry Optimization and Verification
  • Structure Input: Construct the 3D coordinates of the target phenothiazine oxide using a molecular editor like GaussView or Avogadro.

  • Optimization Keyword Setup: Create an input file for a computational chemistry package (e.g., Gaussian). The core command line will specify the method, basis set, and task.[16]

    • Route Section Example: #p B3LYP/6-311++G(d,p) Opt Freq

    • Causality: The Opt keyword instructs the software to perform a geometry optimization, systematically adjusting atomic positions to find the structure's lowest energy point on the potential energy surface. The Freq keyword initiates a frequency calculation immediately after, which is a critical validation step.[16]

  • Solvent Modeling (Optional but Recommended): To simulate physiological or experimental conditions, include an implicit solvent model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[17][18]

    • Route Section Example with Solvent: #p B3LYP/6-311++G(d,p) SCRF=(PCM, Solvent=Water) Opt Freq

  • Execution and Validation: Run the calculation. Upon completion, verify the following:

    • Normal Termination: The output file should indicate the job has completed successfully.

    • Absence of Imaginary Frequencies: The output of the frequency calculation should list zero imaginary (negative) frequencies. This confirms the optimized structure is a true energy minimum, not a transition state. This is a cornerstone of a self-validating protocol.

Protocol 2: Electronic and Spectroscopic Property Calculation
  • Leverage Optimized Geometry: Use the validated, optimized coordinates from Protocol 1 as the input for all subsequent property calculations.

  • Molecular Orbitals and Electrostatic Potential: These are standard outputs from the optimization calculation. The HOMO and LUMO energies are used to calculate the energy gap, a key indicator of chemical reactivity and electronic transitions. The Molecular Electrostatic Potential (MEP) map can be visualized to reveal electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[11][12]

  • UV-Vis Spectrum Simulation (TD-DFT): To calculate the electronic absorption spectrum, perform a Time-Dependent DFT calculation.

    • Route Section Example: #p TD(NStates=10) B3LYP/6-311++G(d,p) SCRF=(PCM, Solvent=Water)

    • Causality: The TD keyword invokes the TD-DFT method, which calculates the energies of electronic excitations from the ground state to various excited states (NStates). These excitation energies and their corresponding oscillator strengths can be used to generate a theoretical UV-Vis spectrum.[10][19]

Data Presentation and Interpretation

Quantitative data should be organized for clarity and comparison.

FMO_Diagram cluster_0 Energy cluster_1 LUMO LUMO (Lowest Unoccupied MO) HOMO HOMO (Highest Occupied MO) Transition HOMO->LUMO Energy_Gap ΔE = E_LUMO - E_HOMO (Electronic Transition)

Caption: Conceptual diagram of Frontier Molecular Orbitals (FMOs).

Table 1: Representative Calculated Electronic Properties for Phenothiazine S-Oxide (Note: These are illustrative values. Actual results will depend on the specific derivative and level of theory.)

PropertyValue (Hartree)Value (eV)Interpretation
HOMO Energy -0.215-5.85Correlates with Ionization Potential; ability to donate an electron.
LUMO Energy -0.045-1.22Correlates with Electron Affinity; ability to accept an electron.
HOMO-LUMO Gap (ΔE) 0.1704.63Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Interpretation Insights:

  • Geometry: Oxidation of the sulfur atom from a sulfide (in phenothiazine) to a sulfoxide typically leads to a more planar structure around the central ring, which significantly impacts π-conjugation and electronic properties.[2][10]

  • Frontier Orbitals: In many phenothiazine derivatives, the HOMO is localized over the electron-rich heterocyclic core, confirming its role as an electron donor. The LUMO distribution depends on the substituents. This analysis is crucial for designing donor-acceptor molecules for optoelectronics.[3][4]

  • MEP Maps: For phenothiazine S-oxide, the MEP will show a region of high negative potential (red/yellow) around the sulfoxide oxygen, indicating its nucleophilic character and ability to act as a hydrogen bond acceptor. Regions of positive potential (blue) highlight electrophilic sites.[11]

Caption: Core molecular structure of Phenothiazine S-oxide.

Conclusion and Future Outlook

DFT and quantum chemical calculations are indispensable tools in the modern drug discovery and materials science pipeline. They provide a predictive framework that transcends the limitations of experimental work alone, offering profound insights into the electronic behavior that dictates the function of phenothiazine oxides. By following a structured, self-validating workflow, researchers can reliably predict geometric, electronic, and spectroscopic properties, thereby accelerating the design-synthesize-test cycle. Future applications will see these methods used to screen vast virtual libraries of novel phenothiazine derivatives, rationally designing molecules with enhanced antioxidant efficacy, targeted pharmacological activity, or tailored optoelectronic properties for next-generation devices.[4]

References

Topic: Electronic Structure and HOMO-LUMO Analysis of 10H-phenothiazine 5-oxide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

10H-phenothiazine 5-oxide, a prominent oxidized derivative of the phenothiazine scaffold, represents a molecule of significant interest across medicinal chemistry and materials science. The introduction of a sulfoxide moiety to the core phenothiazine structure profoundly alters its electronic landscape, thereby influencing its biological activity, metabolic fate, and optoelectronic properties. This guide provides a comprehensive examination of the electronic structure of this compound, with a detailed focus on the analysis of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). By integrating theoretical insights from computational chemistry with empirical data from electrochemical and spectroscopic techniques, we aim to elucidate the structure-property relationships that govern the behavior of this versatile molecule.

Introduction: The Significance of the Phenothiazine Scaffold and S-Oxidation

The phenothiazine tricycle is a privileged heterocyclic scaffold renowned for its electron-rich nature and non-planar "butterfly" conformation.[1][2] This unique structure has been the foundation for a vast array of compounds with diverse applications, most notably in pharmacology as antipsychotics, antihistamines, and antiemetics.[3] In materials science, their reversible redox properties and photophysical characteristics make them attractive candidates for organic electronics, sensors, and photocatalysts.[4][5]

The biological activity and metabolic pathway of phenothiazine-based drugs often involve oxidation at the sulfur atom, leading to the formation of metabolites such as this compound (the sulfoxide) and the corresponding 5,5-dioxide (the sulfone).[6][7] This oxidation is not a trivial structural modification; the introduction of the electron-withdrawing sulfoxide group fundamentally reshapes the molecule's electronic distribution, which in turn modulates its receptor-binding affinity, solubility, and potential for drug-drug interactions.[8][9] Understanding the electronic structure of these oxidized forms is therefore critical for rational drug design and the prediction of metabolic profiles.

This technical guide offers a detailed exploration of the electronic properties of this compound, providing both the theoretical framework and the practical methodologies required for its comprehensive analysis.

Molecular Geometry and Electronic Perturbation

The parent phenothiazine molecule adopts a distinct non-planar butterfly structure.[1] The introduction of the oxygen atom at the sulfur position to form the sulfoxide (S=O) imposes significant geometric and electronic changes.

  • Geometric Impact : The S=O bond introduces a tetrahedral geometry at the sulfur atom, influencing the dihedral angle between the two benzene rings of the phenothiazine core. This can affect the molecule's ability to participate in intermolecular interactions, such as π-π stacking, which is a crucial factor in the solid-state packing of organic materials.[10][11]

  • Electronic Impact : The sulfoxide group acts as an electron-withdrawing moiety. This perturbation leads to a redistribution of electron density across the entire heterocyclic system. This shift is reflected in the molecule's spectroscopic and electrochemical properties. For instance, the oxidation of the sulfur atom typically causes a hypsochromic (blue) shift in the primary absorption bands observed in UV-Vis spectroscopy when compared to the parent phenothiazine.[8][12] The presence of the S=O group, which contains d-pπ bonds, can also influence photophysical properties like phosphorescence.[1][10]

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, HOMO and LUMO, are central to understanding a molecule's chemical reactivity and electronic properties. The energy and spatial distribution of these orbitals dictate how the molecule interacts with other species and how it responds to excitation by light.

  • HOMO (Highest Occupied Molecular Orbital) : This orbital can be conceptualized as the outermost orbital containing electrons. Its energy level is directly related to the molecule's ability to donate an electron; a higher HOMO energy indicates a better electron donor. For phenothiazine derivatives, the HOMO is typically localized on the electron-rich phenothiazine core, with significant contributions from the nitrogen and sulfur atoms.[13][14]

  • LUMO (Lowest Unoccupied Molecular Orbital) : This is the lowest-energy orbital that is empty of electrons. Its energy level relates to the molecule's ability to accept an electron; a lower LUMO energy signifies a better electron acceptor. The introduction of the electron-withdrawing sulfoxide group is expected to stabilize and lower the energy of the LUMO.[9][15]

  • HOMO-LUMO Energy Gap (Eg) : The energy difference between the HOMO and LUMO is the HOMO-LUMO gap. This gap is a critical parameter that determines the molecule's kinetic stability, chemical reactivity, and the energy required for its lowest-energy electronic transition.[16] A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be more easily excited. This energy gap is directly correlated with the wavelength of light absorbed by the molecule.

For this compound, the electron-withdrawing nature of the sulfoxide group lowers the energy of the LUMO, which can affect the overall HOMO-LUMO gap and, consequently, its photophysical and electrochemical characteristics.[15]

Methodologies for Electronic Structure Elucidation

A robust understanding of the electronic structure of this compound requires a synergistic approach, combining theoretical calculations with experimental validation.

Computational Approach: Density Functional Theory (DFT)

DFT has become the workhorse of modern computational chemistry for predicting the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it ideal for systems like phenothiazines.

Rationale for DFT: DFT calculations allow us to visualize the spatial distribution of the HOMO and LUMO, calculate their respective energy levels, and predict the HOMO-LUMO gap. Furthermore, Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum, providing a theoretical counterpart to experimental measurements.[10][15] The B3LYP functional with a 6-31G(d,p) basis set is a commonly employed and reliable combination for such organic molecules.[10]

Experimental Protocol: DFT Calculation Workflow

  • Structure Input : Construct the 3D structure of this compound using molecular modeling software.

  • Geometry Optimization : Perform a full geometry optimization using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d,p)) to find the lowest energy conformation of the molecule.

  • Frequency Calculation : Conduct a frequency analysis on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Single-Point Energy Calculation : Using the optimized geometry, perform a single-point energy calculation to obtain the final electronic energies, including the HOMO and LUMO energy levels.

  • FMO Visualization : Generate and visualize the 3D plots of the HOMO and LUMO to analyze their spatial distribution across the molecule.

  • (Optional) TD-DFT Calculation : To predict the electronic absorption spectrum, perform a TD-DFT calculation on the optimized structure.

DFT_Workflow cluster_0 Computational Protocol Input_Structure 1. 3D Structure Input Optimization 2. Geometry Optimization (B3LYP/6-31G(d,p)) Input_Structure->Optimization Find minima Frequency 3. Frequency Calculation Optimization->Frequency Confirm minima SPE 4. FMO Energy Calculation Frequency->SPE Calculate orbitals Visualization 5. HOMO/LUMO Visualization SPE->Visualization Analyze distribution

Caption: A typical workflow for DFT-based electronic structure analysis.

Experimental Validation

Experimental techniques are essential to ground the theoretical predictions in empirical reality. Cyclic voltammetry and UV-Vis spectroscopy are two primary methods for probing the frontier orbital energies.

Cyclic Voltammetry (CV)

Rationale for CV: CV is an electrochemical technique used to measure a molecule's oxidation and reduction potentials. The first oxidation potential is directly related to the energy required to remove an electron from the HOMO. Thus, it provides an experimental measure of the HOMO energy level. Phenothiazines typically exhibit reversible or quasi-reversible oxidation waves.[4][17]

Experimental Protocol: Cyclic Voltammetry

  • Sample Preparation : Dissolve a known concentration of this compound in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, Bu4NPF6).

  • Cell Assembly : Assemble a three-electrode electrochemical cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Data Acquisition : Purge the solution with an inert gas (e.g., argon or nitrogen) to remove oxygen. Scan the potential and record the resulting current to obtain the cyclic voltammogram.

  • Data Analysis : Determine the onset oxidation potential (Eox). Use an internal standard like the ferrocene/ferricenium (Fc/Fc+) couple for accurate potential referencing.

  • HOMO Energy Estimation : Calculate the HOMO energy using the empirical formula: EHOMO = -[Eoxonset vs Fc/Fc+ + 5.1] eV.[4]

UV-Visible (UV-Vis) Spectroscopy

Rationale for UV-Vis: This technique measures the absorption of light as a function of wavelength. The absorption of a photon promotes an electron from an occupied orbital to an unoccupied one, most commonly from the HOMO to the LUMO. The wavelength of maximum absorption (λmax) corresponding to this transition can be used to calculate the optical HOMO-LUMO gap.[4][8]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation : Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., DMSO, dichloromethane).

  • Blank Measurement : Record a baseline spectrum using a cuvette containing only the solvent.

  • Sample Measurement : Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis : Identify the absorption maximum (λmax) from the spectrum.

  • Optical Gap Calculation : Calculate the optical energy gap (Eg) using the formula: Eg (eV) = 1240 / λmax (nm).

Experimental_Workflow cluster_1 Experimental Validation CV Cyclic Voltammetry (CV) Eox Measure Oxidation Potential (Eox) CV->Eox UVVis UV-Vis Spectroscopy lambda_max Measure Absorption Maximum (λmax) UVVis->lambda_max HOMO_exp Estimate HOMO Energy Eox->HOMO_exp E_gap_exp Calculate Optical Gap (Eg) lambda_max->E_gap_exp

Caption: Relationship between experimental techniques and FMO parameters.

Data Synthesis and Interpretation

The true power of this analysis lies in the integration of theoretical and experimental data. While specific experimental values for the parent this compound are sparse in the literature, data from closely related derivatives and computational studies provide a consistent picture.

Table 1: Summary of Electronic Properties for Phenothiazine Derivatives

Compound/DerivativeMethodHOMO (eV)LUMO (eV)Eg (eV)Key ObservationReference
Generic PhenothiazinesCV-5.04 to -5.24--Conjugation length has a minor impact on HOMO but a larger impact on LUMO.[4]
Substituted PhenothiazinesDFT--2.14 - 2.30Structural modifications significantly influence the HOMO-LUMO gap.[16]
Phenothiazine S-oxideTD-DFT--~4.06The first S0→S1 transition was calculated at 305 nm.[10]
Phenothiazine S,S-dioxideUV-Vis/DFT---Shows a hypsochromic (blue) shift compared to non-oxidized phenothiazines.[9][12]

Interpretation:

  • Effect of S-Oxidation : The introduction of the sulfoxide group acts as an electron-withdrawing functionality. This leads to a stabilization (lowering) of the LUMO energy level.[9][15] DFT calculations on a related nitro-phenothiazine S-oxide derivative confirm that the S0→S1 transition is primarily a HOMO→LUMO charge transfer event.[10]

  • Correlation of Theory and Experiment : The oxidation potentials measured by CV provide an empirical value for the HOMO energy, which can be directly compared to DFT calculations.[4] Similarly, the optical gap derived from UV-Vis spectroscopy should correlate well with the calculated HOMO-LUMO gap from DFT and the S0→S1 transition energy from TD-DFT.[10]

  • Implications for Drug Development : The electronic structure is a key determinant of a molecule's biological activity. The redox potential, governed by the HOMO energy, is critical for understanding potential antioxidant or pro-oxidant behavior and is directly linked to metabolic pathways involving cytochrome P450 enzymes.[18] The molecular electrostatic potential, which is derived from the electronic structure, dictates how the molecule will interact with biological targets like receptors and enzymes.

  • Implications for Materials Science : For applications in organic electronics, the HOMO and LUMO levels are paramount. The HOMO level must align appropriately with the work function of the anode for efficient hole injection, while the LUMO level must align with the cathode for electron injection.[5][16] The HOMO-LUMO gap determines the color of light emission in OLEDs and the absorption range in organic solar cells.[16]

Conclusion

The electronic structure of this compound is a complex and finely tuned system that is significantly perturbed by the presence of the sulfoxide group. This modification, primarily through the electron-withdrawing nature of the S=O bond, lowers the energy of the frontier molecular orbitals and modulates the HOMO-LUMO energy gap. A comprehensive analysis, leveraging both DFT calculations and empirical data from cyclic voltammetry and UV-Vis spectroscopy, is essential for a complete understanding of these effects. The insights gained from such an analysis are invaluable for professionals in drug development, enabling the prediction of metabolic stability and biological interactions, and for materials scientists aiming to design novel functional materials with tailored optoelectronic properties.

References

Physicochemical Characterization of 10H-Phenothiazine 5-Oxide: A Guide to Solubility and pKa Determination

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The journey of a drug candidate from discovery to a viable therapeutic is critically dependent on its physicochemical properties. Among these, aqueous solubility and the acid dissociation constant (pKa) are foundational parameters that govern a molecule's pharmacokinetic and pharmacodynamic behavior.[1][2] This guide provides a comprehensive technical overview of the principles and methodologies for the experimental determination of these crucial properties for 10H-phenothiazine 5-oxide, a heterocyclic compound representative of a scaffold with significant medicinal chemistry interest.[3] We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and emphasize the interpretation of data within the context of drug development. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust physicochemical profile for their compounds.

Introduction: The Significance of this compound and its Physicochemical Profile

This compound is a derivative of the phenothiazine core structure, a privileged scaffold in medicinal chemistry renowned for producing antipsychotic and antihistaminic drugs.[3][4] The addition of the 5-oxide moiety significantly alters the electronic and steric properties of the parent molecule, potentially impacting its biological activity, metabolic stability, and, critically, its physicochemical characteristics.

Understanding the solubility and pKa of this compound is not merely an academic exercise; it is a prerequisite for effective drug development. These parameters directly influence:

  • Absorption, Distribution, Metabolism, and Excretion (ADME): A drug's ability to dissolve in the gastrointestinal tract and permeate biological membranes is a direct function of its solubility and ionization state, which is dictated by its pKa and the surrounding pH.[5][6][7]

  • Formulation Development: Solubility data is essential for designing appropriate dosage forms, from oral solids to parenteral solutions.[8][9]

  • Bioavailability: Poor solubility is a primary contributor to low and variable bioavailability, a major cause of failure for drug candidates.[10][11]

  • Toxicology: Inconsistent exposure due to poor solubility can complicate the interpretation of toxicology studies.

While computational tools can provide estimates, experimental determination remains the gold standard for accuracy, as mandated by regulatory bodies like the ICH.[12][13] This guide will focus on the most reliable and widely accepted experimental methods.

Table 1: Key Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₂H₉NOSPubChem[14]
Molecular Weight 215.27 g/mol PubChem[14]
CAS Number 1207-71-2PubChem[14]
IUPAC Name This compoundPubChem[14]
Computed XLogP3 2.3Guidechem[15]
Topological Polar Surface Area 61.1 ŲGuidechem[15]

Determination of Aqueous Solubility

Aqueous solubility is defined as the maximum concentration of a substance that can dissolve in water at a given temperature to form a saturated solution. For drug development, we are primarily concerned with thermodynamic solubility, which represents the true equilibrium state of a saturated solution in contact with the solid drug.[16] This is distinct from kinetic solubility, which can often be misleadingly high due to the formation of supersaturated solutions or metastable polymorphic forms.[10]

The Shake-Flask Method (OECD 105): The Gold Standard

The shake-flask method is the most reliable and universally accepted technique for determining thermodynamic solubility.[16][17] Its strength lies in allowing the system to reach a true equilibrium over an extended period.

Causality of Choice: We select this method because its endpoint—a saturated solution in equilibrium with an excess of solid—directly reflects the conditions a drug might experience in the GI tract over time. It is robust, less prone to artifacts than high-throughput kinetic methods, and is recommended by regulatory guidelines.[18][19]

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_media Prepare pH-buffered media (e.g., pH 1.2, 4.5, 6.8) add_excess Add excess solid compound to media in vials prep_media->add_excess shake Agitate at constant temp (e.g., 37°C) for 24-72 hours add_excess->shake check Visually confirm presence of undissolved solid shake->check separate Separate solid and liquid (Centrifugation or Filtration) check->separate quantify Quantify concentration in supernatant (e.g., HPLC-UV) separate->quantify calculate Calculate Solubility (mg/mL or µM) quantify->calculate caption Shake-Flask Method Workflow

Caption: Workflow for thermodynamic solubility determination.

Detailed Experimental Protocol: Shake-Flask Method
  • Preparation of Media: Prepare aqueous buffer solutions at physiologically relevant pH values (e.g., pH 1.2 for the stomach, pH 6.8 for the small intestine).

  • Addition of Compound: Add an excess amount of solid this compound to a known volume of each buffer in a sealed, inert vial. "Excess" is critical; there must be undissolved solid remaining at the end of the experiment to ensure saturation.[20]

  • Equilibration: Place the vials in an orbital shaker or rotator set to a constant temperature (typically 37°C for physiological relevance) and agitate for a predetermined time (e.g., 24, 48, or 72 hours).[18] The system is considered at equilibrium when solubility values from consecutive time points (e.g., 48 and 72 hours) are statistically identical.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results. High-speed centrifugation followed by careful removal of the supernatant is preferred. Alternatively, filtration with a low-binding filter (e.g., PTFE) can be used.

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve must be generated using standards of known concentration.

  • Data Reporting: Report the solubility in units of mg/mL or µM at each specific pH and temperature.

Table 2: Hypothetical pH-Solubility Profile for this compound
Buffer pHTemperature (°C)Measured Solubility (µg/mL)Biopharmaceutical Classification System (BCS) Implication
1.23750.5Potentially low solubility in the stomach.
4.53715.2Solubility may decrease as it transits the GI tract.
6.8375.8Likely a poorly soluble compound (BCS Class II or IV).[10]

Determination of the Acid Dissociation Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 equilibrium between its protonated (ionized) and deprotonated (neutral) forms.[21][22] This value is paramount as the ionization state of a drug dramatically affects its solubility, permeability, and target binding.[8] For a molecule like this compound, which has a secondary amine and a sulfoxide group, determining the pKa is essential to predict its behavior in the body.

Two robust methods are commonly employed: Potentiometric Titration and UV-Vis Spectrophotometry.

Method 1: Potentiometric Titration

This classic method involves the gradual addition of an acid or base to a solution of the compound while monitoring the pH.[23] The pKa is determined from the inflection point of the resulting titration curve.[24][25]

Causality of Choice: Potentiometry is a highly precise and direct method that does not require the compound to have a chromophore.[21] It is considered a fundamental technique for pKa determination. However, it requires a relatively larger amount of sample and may be challenging for very poorly soluble compounds.[24][26]

Potentiometric_Titration_Workflow cluster_setup Setup & Calibration cluster_titration Titration cluster_analysis Data Analysis calibrate Calibrate pH meter with standard buffers (pH 4, 7, 10) prepare_sample Prepare a precise concentration of compound solution calibrate->prepare_sample titrate Titrate with standardized acid/base, adding small increments prepare_sample->titrate record Record pH after each addition once reading stabilizes titrate->record plot Plot pH vs. Volume of Titrant record->plot derivative Calculate 1st and 2nd derivatives to find equivalence point plot->derivative calculate_pka Determine pH at half-equivalence point (pH = pKa) derivative->calculate_pka caption Potentiometric Titration Workflow

Caption: Workflow for pKa determination via potentiometry.

Detailed Experimental Protocol: Potentiometric Titration
  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).[23]

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent system. For poorly soluble compounds, a co-solvent like methanol or DMSO may be required, but the resulting "apparent pKa" must be extrapolated back to 0% co-solvent.[24]

  • Titration: Place the solution in a thermostatted vessel and immerse the pH electrode. Add standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) in small, precise increments.[23]

  • Data Acquisition: After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Data Analysis: Plot pH versus the volume of titrant. The equivalence point is the inflection point of this sigmoid curve, which is most accurately found by plotting the first or second derivative.[27] The pKa is the pH value at the half-equivalence point.[22]

Method 2: UV-Vis Spectrophotometry

This method is ideal for compounds that possess a chromophore near the ionizable group, where the UV-Vis absorbance spectrum changes as a function of pH.[28][29]

Causality of Choice: Spectrophotometry is highly sensitive, requiring very little compound, making it perfect for early-stage drug discovery.[28][30] Since this compound has an extensive aromatic system, it is an excellent candidate for this technique. The method relies on the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the ionized to the non-ionized species.[22][31]

UV_Vis_pKa_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_buffers Prepare a series of buffers with precise, incremental pH values prep_solutions Prepare solutions of compound at constant concentration in each buffer prep_buffers->prep_solutions scan Record UV-Vis spectrum for each solution prep_solutions->scan identify_lambda Identify wavelength(s) with the largest absorbance change scan->identify_lambda plot Plot Absorbance vs. pH at the chosen wavelength(s) identify_lambda->plot fit_curve Fit the data to a sigmoidal curve (Henderson-Hasselbalch) plot->fit_curve determine_pka pKa is the pH at the inflection point of the curve fit_curve->determine_pka caption UV-Vis Spectrophotometry pKa Workflow

Caption: Workflow for pKa determination via UV-Vis.

Detailed Experimental Protocol: UV-Vis Spectrophotometry
  • Buffer Preparation: Prepare a series of at least 10-12 buffers covering a pH range that brackets the expected pKa (e.g., from pH 2 to 12).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Add a small, constant aliquot of this stock to each buffer solution to create a series of samples with identical total drug concentration.[31]

  • Spectral Acquisition: Measure the full UV-Vis spectrum (e.g., 200-500 nm) for each buffered solution.

  • Wavelength Selection: Overlay the spectra and identify one or more analytical wavelengths where the absorbance changes significantly with pH.[24]

  • Data Analysis: Plot the absorbance at the selected wavelength(s) against the pH of each buffer. This will generate a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to the midpoint between the minimum and maximum absorbance.[29]

Table 3: Hypothetical UV-Vis Data for pKa Determination
pHAbsorbance at 315 nmLog[(A - Aᵢ)/(Aₙ - A)]
6.00.850-
6.50.835-
7.00.790-0.47
7.50.680-0.09
7.7 0.605 (Inflection Point) 0.00
8.00.5100.19
8.50.4010.45
9.00.365-
9.50.360-

In this hypothetical example, the pKa would be determined to be approximately 7.7.

Conclusion: Synthesizing Data for Drug Development

The experimental determination of solubility and pKa provides the foundational data needed to build a predictive model of a drug's in vivo behavior. For this compound, the hypothetical data suggest it is a poorly soluble compound with a pKa near physiological pH.[7] This profile indicates that its absorption will likely be sensitive to the pH gradient of the GI tract.[5] Such a compound would be classified as BCS Class II or IV, requiring enabling formulation strategies, such as particle size reduction or amorphous solid dispersions, to achieve adequate bioavailability.[32][33] By employing the robust, self-validating protocols outlined in this guide, researchers can generate the high-quality, reliable data necessary to make informed decisions, de-risk development, and ultimately accelerate the journey from candidate molecule to effective therapeutic.

References

Molecular geometry and conformational analysis of phenothiazine sulfoxide.

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Data Gathering

I'm starting by diving into Google searches, hoping to unearth a wealth of data on phenothiazine sulfoxide's molecular geometry. X-ray crystallography and NMR spectroscopy are key areas of focus. I'm keen to find and analyze related experimental data to support my initial hypotheses. I'll need to sift through quite a lot of information, I suspect!

Exploring Experimental Techniques

Analyzing Search Results

I've initiated the data collection phase, conducting thorough Google searches. Focusing on the molecular geometry and conformational aspects, I'm digging into experimental techniques such as X-ray crystallography, NMR spectroscopy and computational methods. I am also investigating the synthetic protocols, searching for quantified data such as dihedral angles and energy barriers to enhance the technical guide. Finally, I'm actively collecting data on how the sulfoxide group influences the overall molecular form and its electronic characteristics.

Refining Search Strategies

I'm now zeroing in on more focused search terms, like "phenothiazine sulfoxide dihedral angle" and "axial vs equatorial sulfoxide." I'm prioritizing searches for synthesis methods and X-ray crystallography protocols. I'm hoping to identify and quantify the influence of the sulfoxide group on the molecule's overall shape. I'm also preparing to synthesize the gathered information into a guide format.

Prioritizing Search Refinement

My current focus is on refining my search terms to include "phenothiazine sulfoxide dihedral angle" and "axial vs equatorial sulfoxide." I'm prioritizing searches focused on experimental methods and synthesis protocols. I am also preparing to synthesize the gathered information into a technical guide format.

Launching Deep Dives

I'm now starting a more targeted search phase, using refined keywords like "phenothiazine sulfoxide dihedral angle" and "axial vs. equatorial sulfoxide." I'll prioritize identifying experimental methods for synthesis and structural analysis, and then I'll synthesize that information into a guide. I am also planning to create DOT language diagrams to visualize the molecular structure.

Embarking on Synthesis

I've initiated targeted Google searches, and I'm now actively collecting data from academic papers and synthesizing this knowledge into the outline. My goal is to craft a comprehensive guide, including detailed experimental procedures for synthesis and analysis. I'm focusing on the structural aspects of phenothiazine sulfoxide, like dihedral angles and conformational energy barriers, to provide an accurate technical resource. I am actively working on the initial draft, structuring it to aid comprehension.

Commencing Guide Construction

I've initiated a deep dive into the experimental data, focusing on X-ray crystallography and NMR spectroscopy protocols. I'm actively collecting data on dihedral angles and energy barriers. The goal is to create a technical guide that comprehensively covers the molecule's conformational analysis and synthetic methods. I'll synthesize this into a structured document and add DOT diagrams.

\n\nExpanding Research Focus

I've widened my research, concentrating on synthesis methods and analytical techniques, including computational methods. My aim is to synthesize a detailed technical guide that includes practical protocols for synthesis and analysis. I am compiling experimental data on the molecular shape and the influence of the sulfoxide group, especially on dihedral angles, to create a technical document.

Methodological & Application

Synthesis of 10H-Phenothiazine 5-Oxide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This application note provides a comprehensive, step-by-step protocol for the synthesis of 10H-phenothiazine 5-oxide, a significant heterocyclic compound with applications in medicinal chemistry and materials science.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and safety protocols to ensure a successful and safe synthesis.

Introduction: The Significance of this compound

Phenothiazine and its derivatives are a cornerstone in pharmaceutical development, known for a wide range of biological activities, including antipsychotic, antiemetic, and antihistaminic effects.[2][3] The oxidation of the sulfur atom in the phenothiazine core to a sulfoxide (S=O) at the 5-position significantly modifies the molecule's electronic and photophysical properties.[4][5] These oxidized derivatives have garnered substantial interest for their potential in developing advanced luminescent materials for applications such as organic light-emitting diodes (OLEDs), chemical sensors, and bioimaging.[1][4]

The synthesis of this compound is a fundamental transformation that serves as a gateway to a diverse array of more complex phenothiazine derivatives. Understanding and mastering this synthesis is therefore a critical skill for chemists working in these fields.

Mechanistic Rationale: The Oxidation of the Phenothiazine Core

The conversion of 10H-phenothiazine to its corresponding 5-oxide is an oxidation reaction that selectively targets the electron-rich sulfur atom of the heterocyclic ring. While various oxidizing agents can be employed, hydrogen peroxide (H₂O₂) in an acidic medium, such as acetic acid, is a common and effective method.[2][6]

The proposed mechanism involves the protonation of hydrogen peroxide by the acidic solvent, which increases its electrophilicity. The sulfur atom of the phenothiazine then acts as a nucleophile, attacking the activated peroxide and leading to the formation of the S-oxide and water as a byproduct. The reaction is generally clean and proceeds with high yield under controlled conditions.[7] It is crucial to monitor the reaction to prevent over-oxidation to the corresponding sulfone (SO₂).[7]

Experimental Protocol: Step-by-Step Synthesis

This protocol details the synthesis of this compound from 10H-phenothiazine using hydrogen peroxide as the oxidizing agent.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
10H-PhenothiazineReagent Grade, ≥98%Standard chemical supplier
Glacial Acetic AcidACS GradeStandard chemical supplier
Hydrogen Peroxide30% (w/w) in H₂OACS GradeCaution: Strong oxidizer
DichloromethaneACS GradeStandard chemical supplierFor extraction
Sodium BicarbonateSaturated solutionPrepared in-houseFor neutralization
Anhydrous Sodium SulfateReagent GradeStandard chemical supplierFor drying
Deionized WaterIn-house source
Equipment
  • Round-bottom flask (appropriate size)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Standard laboratory glassware

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Phenothiazine in Acetic Acid B Add Hydrogen Peroxide (Dropwise) A->B 1 C Stir at Room Temperature B->C 2 D Pour into Water C->D 3 E Neutralize with Sodium Bicarbonate D->E 4 F Extract with Dichloromethane E->F 5 G Dry Organic Layer F->G 6 H Evaporate Solvent G->H 7 I Recrystallize Product H->I 8

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10H-phenothiazine (e.g., 5.0 g, 25.1 mmol) in glacial acetic acid (e.g., 50 mL). Stir the mixture at room temperature until all the solid has dissolved.

  • Oxidation: To the stirred solution, add 30% hydrogen peroxide (e.g., 3.0 mL, ~29.4 mmol) dropwise using a dropping funnel over a period of 15-20 minutes. The addition should be slow to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., a mixture of acetone, chloroform, and methanol).[2] The reaction is typically complete within 24-30 hours.[2]

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), pour the reaction mixture into a beaker containing cold deionized water (e.g., 200 mL).

  • Neutralization: Carefully neutralize the aqueous mixture by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases. This step is crucial to remove the acetic acid.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (e.g., 3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure product as a solid.

Safety Precautions and Handling

Researcher Responsibility: It is imperative that all researchers conducting this synthesis are familiar with the safety data sheets (SDS) for all chemicals used and adhere to standard laboratory safety practices.

  • 10H-Phenothiazine: May cause skin irritation and allergic skin reactions. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

  • Hydrogen Peroxide (30%): A strong oxidizer that is corrosive and can cause severe skin burns and eye damage.[9][10] Always wear chemical-resistant gloves, splash-proof goggles, and a lab coat when handling.[10] Work in a well-ventilated area or a fume hood.[10] In case of skin contact, immediately flush with large amounts of water for at least 15 minutes.[10]

  • Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Use in a fume hood and wear appropriate PPE.

  • Dichloromethane: A volatile organic solvent that is a suspected carcinogen. Handle in a fume hood and avoid inhalation.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • Spectroscopy:

    • Infrared (IR) Spectroscopy: Look for the characteristic S=O stretching vibration, which typically appears in the range of 950-1150 cm⁻¹.[7]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the molecular structure and assess purity.

    • Mass Spectrometry (MS): Determine the molecular weight of the product.[11][12]

  • Chromatography:

    • Thin-Layer Chromatography (TLC): To monitor the reaction and assess the purity of the final product.

    • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.[2][13]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Allow the reaction to stir for a longer period. Gentle heating may be applied, but monitor carefully to avoid over-oxidation.
Formation of Byproducts (e.g., Sulfone) Over-oxidation due to excess oxidizing agent or prolonged reaction time.Use a stoichiometric amount of hydrogen peroxide and monitor the reaction closely with TLC.
Low Yield Incomplete extraction or loss during recrystallization.Ensure thorough extraction with the appropriate solvent. Optimize the recrystallization solvent system.

References

Oxidation of 10H-phenothiazine using hydrogen peroxide.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Controlled Oxidation of 10H-Phenothiazine Using Hydrogen Peroxide: Synthesis of Sulfoxide and Sulfone Derivatives for Pharmaceutical Research

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The oxidative metabolism of phenothiazine-based drugs is a critical determinant of their pharmacokinetic, therapeutic, and toxicological profiles. The sulfur atom within the 10H-phenothiazine core is highly susceptible to oxidation, primarily yielding the corresponding 5-oxide (sulfoxide) and 5,5-dioxide (sulfone) metabolites.[1][2] These metabolites often exhibit distinct biological activities and are essential as analytical standards in drug development and metabolism studies.[3] This guide provides a comprehensive overview and detailed protocols for the controlled chemical oxidation of 10H-phenothiazine using hydrogen peroxide (H₂O₂), a common and relatively green oxidant.[4][5] We present two distinct, step-by-step protocols for the selective synthesis of 10H-phenothiazine-5-oxide and the exhaustive synthesis of 10H-phenothiazine-5,5-dioxide, complete with mechanistic insights, reaction monitoring techniques, product characterization, and safety considerations.

Scientific Foundation: The Mechanism of Phenothiazine S-Oxidation

The oxidation of the electron-rich sulfur atom in the 10H-phenothiazine ring is a stepwise process.[6] In the presence of an oxidizing agent like hydrogen peroxide, the reaction proceeds through a highly colored cation radical intermediate.[7][8][9] This intermediate is then attacked by a water molecule (or another nucleophile), leading to the formation of the sulfoxide.

The reaction can be controlled to selectively yield the sulfoxide or can be driven further with more aggressive conditions (e.g., excess oxidant, heat) to produce the sulfone.[10]

  • Step 1: Formation of the Sulfoxide. One equivalent of H₂O₂ oxidizes the sulfide to a sulfoxide. This step is generally faster than the subsequent oxidation.

  • Step 2: Formation of the Sulfone. A second equivalent of H₂O₂ oxidizes the sulfoxide to a sulfone. This step typically requires more energy or a longer reaction time.

The overall pathway is crucial for understanding not only laboratory synthesis but also the in vivo metabolic fate of phenothiazine-based pharmaceuticals.[2][5]

Phenothiazine Oxidation Pathway PTZ 10H-Phenothiazine (Sulfide) Radical Cation Radical Intermediate PTZ->Radical + H₂O₂ - H₂O SO 10H-Phenothiazine-5-oxide (Sulfoxide) Radical->SO + H₂O - H⁺, -e⁻ SO2 10H-Phenothiazine-5,5-dioxide (Sulfone) SO->SO2 + H₂O₂ (Excess/Heat) - H₂O

Caption: Stepwise oxidation of 10H-phenothiazine to its sulfoxide and sulfone.

Application in Drug Discovery and Development

The synthesis of phenothiazine metabolites is not merely an academic exercise. It is a critical step in the pharmaceutical development pipeline for several reasons:

  • Analytical Standards: Quantifying drug and metabolite levels in biological matrices (plasma, urine) requires pure analytical standards.[3] HPLC and mass spectrometry methods rely on these standards for accurate calibration.[11]

  • Pharmacological Profiling: Metabolites may retain, lose, or have altered pharmacological activity compared to the parent drug. For instance, chlorpromazine-S-oxide, a major metabolite of the antipsychotic chlorpromazine, has been shown to have similar effects in the central nervous system.[4][5]

  • Toxicology Studies: Metabolites can sometimes be responsible for adverse drug reactions. The cardiotoxicity of some phenothiazines has been linked to their sulfoxide metabolites.[12] Synthesizing these compounds allows for their isolated toxicological assessment.

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin and eye burns.[13][14][15] Phenothiazine can cause skin irritation.[16]

Protocol 1: Selective Synthesis of 10H-Phenothiazine-5-oxide

This protocol is designed to favor the formation of the mono-oxidized product by using a controlled amount of hydrogen peroxide at room temperature.[17][18]

Materials:

  • 10H-Phenothiazine (1.0 g, 5.02 mmol)

  • Glacial Acetic Acid (20 mL)

  • Hydrogen Peroxide (30% w/w aqueous solution, 0.6 mL, ~5.3 mmol, 1.05 eq)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Ethanol

  • 250 mL Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • Dissolution: To a 250 mL round-bottom flask, add 10H-phenothiazine (1.0 g) and glacial acetic acid (20 mL). Stir the mixture at room temperature until the solid is fully dissolved. Rationale: Acetic acid serves as a solvent that is resistant to oxidation and can help activate the hydrogen peroxide.

  • Oxidation: While stirring vigorously, add the 30% hydrogen peroxide solution (0.6 mL) dropwise over 5 minutes. A color change to deep red or green is expected, indicating the formation of the cation radical intermediate.

  • Reaction: Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (see Section 4).

  • Quenching & Precipitation: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 150 mL of cold deionized water with stirring. A pale yellow or off-white precipitate should form.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous suspension until effervescence ceases and the pH is neutral (~7). This step neutralizes the acetic acid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid liberally with deionized water (3 x 50 mL) to remove any residual salts.

  • Purification: Recrystallize the crude product from ethanol to yield pure 10H-phenothiazine-5-oxide as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Protocol 2: Synthesis of 10H-Phenothiazine-5,5-dioxide

This protocol uses an excess of hydrogen peroxide and heat to drive the oxidation from the sulfoxide to the sulfone.[10]

Materials:

  • 10H-Phenothiazine (1.0 g, 5.02 mmol)

  • Glacial Acetic Acid (25 mL)

  • Hydrogen Peroxide (30% w/w aqueous solution, 2.5 mL, ~22 mmol, ~4.4 eq)

  • Deionized Water

  • Ethanol

  • 250 mL Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10H-phenothiazine (1.0 g) in glacial acetic acid (25 mL).

  • Oxidant Addition: While stirring, slowly add the 30% hydrogen peroxide solution (2.5 mL).

  • Reaction: Attach a reflux condenser and heat the mixture to 80-90 °C in a heating mantle. Maintain this temperature for 3-4 hours. Rationale: The excess oxidant and elevated temperature provide the necessary energy to overcome the activation barrier for the second oxidation step.

  • Monitoring: Check for the disappearance of the sulfoxide intermediate spot by TLC (see Section 4).

  • Precipitation: After cooling to room temperature, pour the reaction mixture into 200 mL of cold deionized water. A white precipitate of the sulfone will form.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with deionized water (3 x 50 mL).

  • Purification & Drying: The crude sulfone is often of high purity. If needed, it can be recrystallized from an ethanol/water mixture. Dry the final product in a vacuum oven.

Reaction Monitoring and Characterization

A robust analytical workflow is essential to validate the experimental outcome.

Analytical Workflow cluster_0 In-Process Control cluster_1 Final Product Characterization TLC TLC Monitoring (Rf Value Check) Purification Recrystallization TLC->Purification HPLC HPLC (Purity Assessment) Purification->HPLC NMR NMR Spectroscopy (¹H, ¹³C) HPLC->NMR MS Mass Spectrometry (Molecular Weight) NMR->MS IR IR Spectroscopy (Functional Groups) MS->IR

Caption: General analytical workflow for synthesis and characterization.

Thin-Layer Chromatography (TLC):

  • Mobile Phase: A 7:3 mixture of Hexane:Ethyl Acetate is a good starting point.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Visualization: UV light (254 nm).

  • Expected Results: The polarity of the compounds increases with oxidation. Therefore, the R_f value will decrease in the following order: 10H-Phenothiazine > 10H-Phenothiazine-5-oxide > 10H-Phenothiazine-5,5-dioxide.

Data Presentation: Expected Product Characteristics
CompoundAppearanceR_f (approx.)Key IR Peaks (cm⁻¹)Expected Mass [M+H]⁺
10H-Phenothiazine Greenish-yellow solid0.80~3350 (N-H)200.06
10H-Phenothiazine-5-oxide Pale yellow/off-white solid0.45~3250 (N-H), ~1040 (S=O)[5]216.05
10H-Phenothiazine-5,5-dioxide White/off-white solid0.20~3280 (N-H), ~1300 & ~1150 (SO₂)232.05

Note: R_f values are illustrative and depend on exact TLC conditions. Spectroscopic data are approximate.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive hydrogen peroxide; Insufficient reaction time/temperature.Use a fresh bottle of H₂O₂. For sulfone synthesis, ensure the temperature is maintained. Extend reaction time and monitor by TLC.
Mixture of Products Incorrect stoichiometry of H₂O₂; Incomplete reaction.For sulfoxide, ensure H₂O₂ is the limiting reagent. For sulfone, ensure a sufficient excess of H₂O₂ is used and the reaction goes to completion. Purify the mixture using column chromatography.
Over-oxidation to Sulfone Too much H₂O₂ used for sulfoxide prep; Reaction ran too long.Carefully measure the amount of H₂O₂. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Poor Yield after Work-up Product is partially soluble in water; Incomplete precipitation.Ensure the aqueous mixture is sufficiently cold before filtration. Minimize the amount of solvent used for recrystallization.

References

Application Notes & Protocols: Electrochemical Synthesis of 10H-Phenothiazine 5-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the electrochemical synthesis of 10H-phenothiazine 5-oxide and its derivatives. Phenothiazines are a critical class of heterocyclic compounds that form the backbone of numerous antipsychotic drugs.[1][2] Their metabolites, particularly the S-oxides, are of significant interest in drug development as they can be bioactive and contribute to the therapeutic or side-effect profile of the parent drug.[1][3] Traditional chemical oxidation methods often require harsh reagents, whereas electrochemical synthesis presents a green, efficient, and highly controllable alternative.[1] This guide details the underlying mechanistic principles, provides step-by-step protocols for voltammetric analysis and preparative-scale synthesis, and offers expert insights into process optimization and troubleshooting.

Scientific Foundation: Mechanism and Rationale

The electrochemical oxidation of the phenothiazine core is a well-established process that offers a clean route to S-oxidation. The underlying mechanism provides the basis for experimental design.

The Electrochemical Oxidation Pathway

The oxidation of phenothiazine (PTZ) in non-anhydrous organic solvents proceeds through a sequential electron-transfer mechanism. The key steps are as follows:

  • Formation of the Radical Cation: The initial step is a one-electron oxidation at the anode (working electrode) to form a stable radical cation (PTZ•+).[4][5][6][7] This is typically a reversible or quasi-reversible process, easily observable via cyclic voltammetry.

  • Nucleophilic Attack and S-Oxide Formation: In the presence of water, which can be residual moisture in a non-anhydrous solvent like acetonitrile, the sulfur atom of the radical cation is susceptible to nucleophilic attack. This leads to the formation of the corresponding sulfoxide, this compound.[1][4]

  • Potential for Over-oxidation: If the applied potential is high enough or the electrolysis is prolonged, a second oxidation can occur, yielding the corresponding sulfone (10H-phenothiazine 5,5-dioxide).[1][8] Precise control over the charge passed (coulombs) or the applied current/potential is therefore critical for achieving selectivity for the desired S-oxide metabolite.[1]

The general mechanism is depicted below.

G PTZ 10H-Phenothiazine RadicalCation Phenothiazine Radical Cation (PTZ•+) PTZ->RadicalCation -1e⁻ (Anode) SOxide This compound RadicalCation->SOxide + H₂O - H⁺ SDioxide 10H-Phenothiazine 5,5-Dioxide SOxide->SDioxide -1e⁻, + H₂O - H⁺ (Over-oxidation)

Caption: Proposed mechanism for the electrochemical S-oxidation of phenothiazine.

Causality Behind Experimental Choices
  • Solvent and Electrolyte: Acetonitrile (MeCN) is a common solvent due to its wide electrochemical window and ability to dissolve both the phenothiazine substrate and the supporting electrolyte.[1] A supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), is essential to ensure the solution is conductive and to minimize potential drop (iR drop) between the electrodes.[1]

  • Electrode Material: Glassy carbon is an excellent choice for both the working and counter electrodes due to its wide potential window, relative inertness, and affordability.[1] For preparative scale work, materials with a large surface area like platinum gauze or reticulated vitreous carbon are also effective.[9]

  • Controlled Current vs. Controlled Potential: While controlled potential electrolysis allows for precise selection of the oxidation state, controlled (constant) current electrolysis is often simpler to implement and is highly effective for this transformation.[3] By applying a fixed current, the reaction proceeds at a steady rate, and the total charge passed can be easily calculated (Charge = Current × Time) to control the extent of the reaction and prevent over-oxidation.[1]

Experimental Protocols

This section is divided into two core workflows: analytical characterization by Cyclic Voltammetry (CV) to determine the oxidation potential, and preparative synthesis via Constant Current Electrolysis.

Workflow Overview

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Synthesis cluster_2 Phase 3: Verification CV Cyclic Voltammetry (CV) Determine Oxidation Potential BE Constant Current Bulk Electrolysis CV->BE Informs Current/ Potential Settings Workup Workup & Electrolyte Removal BE->Workup TLC TLC Monitoring BE->TLC Reaction Monitoring Purify Flash Chromatography Workup->Purify NMR ¹H & ¹³C NMR Characterization Purify->NMR

Caption: Overall workflow for electrochemical synthesis and product validation.

Protocol 1: Cyclic Voltammetry (CV) Analysis

Objective: To determine the first oxidation potential (Eₚₐ) of the starting phenothiazine material, which informs the conditions for the preparative scale synthesis.

Materials:

  • Potentiostat with a three-electrode setup

  • Working Electrode (WE): Glassy Carbon Electrode (GCE)

  • Counter Electrode (CE): Platinum wire

  • Reference Electrode (RE): Ag/AgCl or Saturated Calomel Electrode (SCE)

  • Electrochemical cell

  • Phenothiazine derivative (e.g., 2-Chlorophenothiazine)

  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆)

  • Solvent: Acetonitrile (MeCN)

Procedure:

  • Prepare the Solution: Prepare a ~1-5 mM solution of the phenothiazine derivative in MeCN containing 0.1 M TBAPF₆.

  • Electrode Preparation: Polish the GCE working electrode with alumina slurry, rinse thoroughly with deionized water and then MeCN, and allow to air dry.

  • Cell Assembly: Assemble the three-electrode cell with the prepared solution. Ensure the reference electrode tip is close to the working electrode.

  • Run CV: Scan the potential from an initial value (e.g., 0 V) to a vertex potential well past the first oxidation wave (e.g., +1.5 V) and back. A typical scan rate is 100 mV/s.[10]

  • Data Analysis: Identify the anodic peak potential (Eₚₐ) of the first oxidation wave. This corresponds to the formation of the radical cation. For chlorpromazine, this first oxidation occurs at approximately 595 mV vs. Fc/Fc⁺.[1]

Protocol 2: Preparative Synthesis of Phenothiazine S-Oxide

Objective: To synthesize multi-milligram quantities of the phenothiazine S-oxide using constant current electrolysis in an undivided cell.[1]

Instrumentation & Reagents:

  • Power supply/Potentiostat capable of constant current mode (e.g., IKA ElectraSyn 2.0).[1]

  • Undivided electrochemical vial (10-20 mL).[1]

  • Working Electrode (WE): Glassy Carbon plate (e.g., 8 x 52.5 x 2 mm).[1]

  • Counter Electrode (CE): Glassy Carbon plate (identical to WE).[1]

  • Magnetic stirrer and stir bar.

  • Substrate: e.g., Chlorpromazine (100 mg, 0.31 mmol).[1]

  • Supporting Electrolyte: TBAPF₆ (analyte:electrolyte molar ratio of 1:5).[1]

  • Solvent: Acetonitrile (MeCN, 12 mL).[1]

Procedure:

  • Solution Preparation: In the electrochemical vial, dissolve the chlorpromazine and TBAPF₆ in 12 mL of MeCN.

  • Cell Setup: Place a magnetic stir bar in the vial. Insert the two glassy carbon electrodes, ensuring they are parallel and separated by a small distance (~5 mm).[1]

  • Electrolysis: Begin stirring at ~500 rpm. Apply a constant current of 1.0 mA.[1] The optimal condition for chlorpromazine S-oxide (CPZ-SO) formation is achieved at this current, yielding a high conversion and an 11:1 selectivity ratio of S-oxide to S,S-dioxide.[1]

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the appearance of the more polar S-oxide product.

  • Duration: Continue the electrolysis until the desired amount of charge has been passed. For the conversion of chlorpromazine, a charge of approximately 2.8 F/mol is effective.[1] This translates to a reaction time of several hours.

  • Workup - Electrolyte Removal: After electrolysis, concentrate the solution in vacuo. The supporting electrolyte (TBAPF₆) can be largely removed by recrystallization from a suitable solvent system (e.g., by adding a less polar solvent to precipitate the salt).[1]

  • Purification: Purify the crude mixture using flash column chromatography on silica gel to isolate the pure S-oxide metabolite.[1]

  • Characterization: Confirm the structure and purity of the final product using ¹H and ¹³C NMR spectroscopy.[1]

Data Summary and Troubleshooting

Summary of Experimental Parameters
ParameterCyclic Voltammetry (Analysis)Constant Current Electrolysis (Synthesis)
Objective Determine oxidation potentialPreparative scale synthesis
Cell Type Three-electrode, divided or undividedUndivided
Working Electrode Glassy Carbon (small area)Glassy Carbon Plate (large area)
Substrate Conc. 1-5 mM~25 mM (e.g., 100 mg in 12 mL)[1]
Electrolyte 0.1 M TBAPF₆1:5 molar ratio (Substrate:Electrolyte)[1]
Control Mode Potential SweepConstant Current (e.g., 1.0 mA)[1]
Typical Values Eₚₐ ~ +0.4 to +0.8 V vs. Fc/Fc⁺1.0 mA for ~24h[1]
Outcome Eₚₐ valueIsolated S-oxide product (mg scale)
Troubleshooting & Expert Insights
IssuePossible Cause(s)Recommended Solution(s)
Poorly defined CV peaks Incorrect potential window; Low analyte concentration; High scan rate; Fouled electrode surface.[6]Widen the potential window; Increase substrate concentration; Lower the scan rate (e.g., to 50 or 25 mV/s); Thoroughly polish and clean the working electrode before each run.
Low yield of S-oxide Insufficient charge passed; Competing side reactions (e.g., dimerization).[11]Increase the electrolysis time or current. Ensure the solvent (MeCN) is not rigorously dried, as some water is required for the reaction.
Formation of S,S-dioxide Over-oxidation due to excessive charge passed.Reduce the total electrolysis time. Monitor the reaction closely by TLC and stop it once the starting material is consumed. A lower constant current may also improve selectivity.[3]
Difficulty removing electrolyte Improper recrystallization solvent.Screen different solvent/anti-solvent systems. Alternatively, after initial concentration, perform a direct chromatographic purification, although this may require more silica.

Conclusion

Electrochemical synthesis is a powerful, sustainable, and highly tunable method for producing key metabolites like this compound.[1] By leveraging a fundamental understanding of the reaction mechanism and carefully controlling experimental parameters identified through cyclic voltammetry, researchers can achieve high yields and selectivity. This protocol provides a robust and validated starting point for scientists and drug development professionals to generate critical metabolites for further study, contributing to a deeper understanding of drug behavior and safety. The techniques described are readily scalable and applicable to a wide range of phenothiazine derivatives.[12][13]

References

Application Notes and Protocols for 10H-Phenothiazine 5-Oxide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of the Phenothiazine Core through S-Oxidation

Phenothiazine and its derivatives represent a cornerstone scaffold in medicinal chemistry and materials science, renowned for their diverse pharmacological activities and intriguing photophysical properties.[1] The strategic modification of the phenothiazine nucleus offers a powerful tool to fine-tune its biological and electronic characteristics. Among these modifications, the selective oxidation of the sulfur atom to form 10H-phenothiazine 5-oxide (phenothiazine sulfoxide) emerges as a pivotal transformation, unlocking novel synthetic pathways and applications.[2] This versatile intermediate serves as a linchpin in the synthesis of complex phenothiazine derivatives, leveraging the unique reactivity of the sulfoxide group to forge new carbon-carbon and carbon-heteroatom bonds.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of this compound as a synthetic intermediate. We will delve into detailed protocols for its preparation, explore its application in key synthetic transformations such as the Pummerer rearrangement, and highlight its emerging role in photocatalysis. The causality behind experimental choices is elucidated to provide a deeper understanding of the underlying chemical principles, ensuring that each protocol is a self-validating system for reproducible and reliable results.

I. Synthesis of the Key Intermediate: this compound

The preparation of this compound is most commonly and efficiently achieved through the direct oxidation of 10H-phenothiazine. While various oxidizing agents can be employed, hydrogen peroxide in an acidic medium offers a clean and effective method. For a more tailored approach to substituted phenothiazine 5-oxides, the synthesis of the phenothiazine core can be accomplished via the elegant and powerful Smiles rearrangement, followed by oxidation.

Protocol 1: Direct Oxidation of 10H-Phenothiazine with Hydrogen Peroxide

This protocol details a reliable method for the synthesis of this compound from the commercially available 10H-phenothiazine. The use of glacial acetic acid as the solvent facilitates the reaction and the subsequent workup.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10H-phenothiazine (1.0 eq.) in glacial acetic acid.

  • Addition of Oxidant: To the stirring solution, add 30% hydrogen peroxide (1.1 - 1.5 eq.) dropwise at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, pour the reaction mixture into a beaker containing ice-water. The product will precipitate out of solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water to remove acetic acid, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol to yield pure this compound as a crystalline solid.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular Formula C₁₂H₉NOS[3]
Molecular Weight 215.27 g/mol [3]
Appearance Pale yellow to off-white solid
Melting Point 250-252 °C (decomposes)
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 10.15 (s, 1H, NH), 7.20-7.35 (m, 4H, Ar-H), 6.90-7.05 (m, 4H, Ar-H)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 143.8, 128.9, 127.6, 122.7, 118.3, 115.4[4]
IR (KBr, cm⁻¹) 3250 (N-H), 1580, 1470 (C=C), 1040 (S=O)[3]
Protocol 2: Synthesis of a Phenothiazine Precursor via Smiles Rearrangement

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction for the formation of diaryl ethers, sulfides, and amines, and is particularly useful for the synthesis of substituted phenothiazines.[2][5] This protocol provides a general procedure for the synthesis of a 2-nitrophenothiazine derivative, a common precursor that can be subsequently oxidized to the corresponding 5-oxide.

Experimental Protocol:

  • Condensation: React 2-aminothiophenol (1.0 eq.) with 2,4-dinitrochlorobenzene (1.0 eq.) in the presence of a base such as sodium acetate in ethanol. Reflux the mixture for 2-4 hours to yield the corresponding 2-amino-2',4'-dinitrodiphenyl sulfide.

  • Smiles Rearrangement: Treat the diphenyl sulfide intermediate with a stronger base, such as potassium hydroxide in ethanol, and heat the mixture. The Smiles rearrangement will occur, leading to the formation of the corresponding 2-nitrophenothiazine.

  • Work-up and Purification: After cooling, the reaction mixture is poured into water and acidified to precipitate the product. The crude product is collected by filtration, washed with water, and can be purified by column chromatography or recrystallization.

  • Oxidation to the 5-Oxide: The synthesized 2-nitrophenothiazine can then be oxidized to the corresponding 5-oxide using the procedure described in Protocol 1.

II. Applications of this compound as a Synthetic Intermediate

The sulfoxide functionality in this compound imparts unique reactivity, making it a valuable intermediate for a variety of organic transformations. The Pummerer rearrangement is a classic example of leveraging the sulfoxide for C-C bond formation, while its electron-accepting nature has led to its recent exploration in photocatalysis.

Application 1: The Pummerer Rearrangement for α-Functionalization

The Pummerer rearrangement is a reaction of sulfoxides with an activating agent, typically acetic anhydride, to form an α-acyloxy thioether.[6][7] This transformation is a powerful tool for the α-functionalization of sulfides. In the context of this compound, the Pummerer rearrangement can be used to introduce functional groups at the carbon atoms adjacent to the sulfur atom, although the parent NH-phenothiazine 5-oxide is less commonly used than its N-acyl derivatives due to the acidic N-H proton. The following protocol describes the Pummerer rearrangement of N-acetylphenothiazine 5-oxide, a closely related and more reactive substrate.

dot

Pummerer_Mechanism cluster_0 Activation cluster_1 Thionium Ion Formation cluster_2 Nucleophilic Attack start N-Acetylphenothiazine 5-Oxide activated Acylated Sulfoxide start->activated + Ac₂O thionium Thionium Ion Intermediate activated->thionium - AcOH product α-Acetoxy Thioether thionium->product + AcO⁻

Caption: Mechanism of the Pummerer Rearrangement.

Experimental Protocol: Pummerer Rearrangement of N-Acetylphenothiazine 5-Oxide

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve N-acetylphenothiazine 5-oxide (1.0 eq.) in acetic anhydride (used as both solvent and reagent).

  • Reaction Conditions: Heat the reaction mixture at reflux for 2-4 hours.

  • Monitoring: Follow the disappearance of the starting material by TLC.

  • Work-up: Carefully quench the reaction by slowly adding the mixture to ice-water. The product will often precipitate or can be extracted with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: The organic layer is washed with saturated sodium bicarbonate solution to remove acetic acid, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the α-acetoxy thioether derivative.

Application 2: Phenothiazine 5-Oxide in Photocatalysis

Recent studies have highlighted the potential of phenothiazine derivatives as organic photocatalysts. The electron-accepting nature of the sulfoxide group in phenothiazine 5-oxide can facilitate photoinduced electron transfer processes, making it a candidate for driving various chemical transformations, including the degradation of organic pollutants.[8]

dot

Photocatalysis_Workflow cluster_0 Excitation cluster_1 Electron Transfer catalyst Phenothiazine 5-Oxide excited_catalyst Excited Phenothiazine 5-Oxide* catalyst->excited_catalyst hν (Visible Light) pollutant Organic Pollutant (e.g., Methylene Blue) excited_catalyst->pollutant Electron Transfer catalyst_regen Catalyst Regeneration excited_catalyst->catalyst_regen degraded_products Degradation Products pollutant->degraded_products catalyst_regen->catalyst

Caption: General workflow for photocatalytic degradation.

Protocol: Photocatalytic Degradation of Methylene Blue

This protocol provides a representative example of the application of a phenothiazine-based photocatalyst for the degradation of an organic dye, methylene blue, under visible light irradiation. While this specific protocol may need optimization for this compound, it outlines the general procedure.

  • Catalyst Suspension: Prepare a suspension of the photocatalyst (e.g., this compound, typically in the mg/L range) in an aqueous solution of methylene blue of a known concentration.

  • Adsorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish an adsorption-desorption equilibrium between the dye and the catalyst surface.

  • Photocatalytic Reaction: Irradiate the suspension with a visible light source (e.g., a xenon lamp with a UV cutoff filter). Maintain constant stirring throughout the irradiation.

  • Sampling and Analysis: At regular time intervals, withdraw aliquots of the suspension. Centrifuge or filter the samples to remove the photocatalyst. Analyze the concentration of methylene blue in the supernatant using a UV-Vis spectrophotometer by measuring the absorbance at its λmax (around 664 nm).

  • Data Analysis: Calculate the degradation efficiency as a percentage of the initial concentration. The kinetics of the degradation can also be determined by plotting the concentration of methylene blue as a function of irradiation time.

Table 2: Representative Yields for the Synthesis of Substituted Phenothiazine Derivatives

EntryPhenothiazine DerivativeReaction TypeYield (%)Reference
12-Methyl-10H-phenothiazineSmiles Rearrangement83[4]
22-Fluoro-10H-phenothiazineSmiles Rearrangement76[4]
310-(3-(4-(2-hydroxyethyl)piperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine-5-oxideOxidation (H₂O₂)Quantitative[4]
410-Acetylphenothiazine-5-oxideOxidation (H₂O₂)88[9]

Conclusion and Future Outlook

This compound is a readily accessible and highly versatile intermediate in organic synthesis. Its unique electronic properties and the reactivity of the sulfoxide group open doors to a wide array of chemical transformations, from classical rearrangements to modern photocatalysis. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this valuable building block. Future research in this area will likely focus on the development of novel catalytic systems based on the phenothiazine 5-oxide scaffold, the exploration of asymmetric Pummerer-type reactions, and the expansion of its applications in photoredox catalysis for the synthesis of complex molecules with important biological and material properties.

References

Unlocking the Therapeutic Potential of 10H-Phenothiazine 5-Oxide: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenothiazine Scaffold and the Significance of the 5-Oxide Derivative

The phenothiazine tricycle is a privileged scaffold in medicinal chemistry, forming the backbone of numerous drugs, most notably in the realm of antipsychotics.[1] The strategic oxidation of the sulfur atom at the 5-position to a sulfoxide (S=O) moiety dramatically alters the molecule's electronic and steric landscape. This modification, yielding 10H-phenothiazine 5-oxide, modulates the compound's physicochemical properties, including its polarity and hydrogen bonding capabilities, which in turn can profoundly influence its biological activity and pharmacokinetic profile. While often considered a metabolite or a synthetic byproduct, this compound and its derivatives are emerging as a compelling class of compounds with diverse therapeutic applications, ranging from oncology to neuroprotection and anti-inflammatory action.[2][3]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound in medicinal chemistry. We will delve into its synthesis, explore its multifaceted mechanisms of action, and provide detailed protocols for its evaluation in various therapeutic contexts.

Application Notes: Exploring the Therapeutic Frontiers of this compound

The introduction of the sulfoxide group imparts unique properties to the phenothiazine core, leading to a distinct pharmacological profile. Here, we explore the key therapeutic areas where this compound derivatives have shown promise.

Anticancer Activity: A Multi-Pronged Attack on Malignancy

Phenothiazines, including their sulfoxide derivatives, have demonstrated significant potential in oncology.[4] Their anticancer effects are not attributed to a single mechanism but rather a cascade of events that disrupt cancer cell proliferation, survival, and metastasis.

Key Mechanisms:

  • Induction of Apoptosis: Phenothiazine derivatives can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[5]

  • Modulation of Key Signaling Pathways: These compounds have been shown to interfere with critical cancer-promoting signaling cascades, including the PI3K/Akt/mTOR and MAPK/ERK pathways, which are often dysregulated in various cancers.[4]

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, phenothiazine derivatives can halt the uncontrolled proliferation of cancer cells.[6]

  • Generation of Reactive Oxygen Species (ROS): Some derivatives can induce oxidative stress within cancer cells, leading to cellular damage and death.[5]

The sulfoxide moiety can influence the molecule's ability to interact with specific biological targets within these pathways, potentially enhancing efficacy or altering the mechanism of action compared to the parent phenothiazine.

Neuroprotection: Shielding the Nervous System from Damage

The neuroprotective effects of phenothiazine derivatives are a growing area of interest, with potential applications in neurodegenerative diseases like Parkinson's and Alzheimer's.[1]

Key Mechanisms:

  • Antioxidant Activity: The phenothiazine nucleus is a known antioxidant, and the 5-oxide derivative may also possess free radical scavenging properties, protecting neurons from oxidative stress-induced damage.[3]

  • Mitochondrial Protection: Phenothiazines have been shown to preserve mitochondrial integrity and function, which is often compromised in neurodegenerative conditions.[1]

  • Anti-inflammatory Effects: Neuroinflammation is a key contributor to the progression of many neurodegenerative diseases. Phenothiazine derivatives can exhibit anti-inflammatory properties, reducing the production of pro-inflammatory mediators in the brain.

Anti-inflammatory Properties: Targeting the Enzymes of Inflammation

The phenothiazine scaffold has been explored for its potential to inhibit enzymes involved in the inflammatory cascade.[7]

Key Mechanisms:

  • Enzyme Inhibition: Substituted phenothiazines have shown inhibitory activity against enzymes such as phosphodiesterase and prostaglandin dehydrogenase, which play crucial roles in mediating inflammatory responses.[7] The steric and electronic properties of the 5-oxide derivative could be tailored to achieve selective inhibition of these targets.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound and its derivatives.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the oxidation of 10H-phenothiazine to its corresponding 5-oxide.

Materials:

  • 10H-Phenothiazine

  • Hydrogen Peroxide (30% solution)

  • Glacial Acetic Acid

  • Ethanol

  • Dichloromethane

  • Sodium Bicarbonate solution (saturated)

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 10H-phenothiazine in glacial acetic acid.

  • Oxidation: Slowly add a stoichiometric amount of 30% hydrogen peroxide to the solution while stirring at room temperature. The reaction is exothermic, so controlled addition is crucial.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane mixture). The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a larger beaker containing ice-water.

  • Neutralization: Carefully neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid: Acts as a solvent and a catalyst for the oxidation reaction.

  • Hydrogen Peroxide: A common and effective oxidizing agent for converting sulfides to sulfoxides.

  • TLC Monitoring: Essential for determining the reaction endpoint and preventing over-oxidation to the sulfone.

  • Column Chromatography: A standard and effective method for purifying organic compounds based on their polarity.

Protocol 2: In Vitro Anticancer Activity - MTT Cell Viability Assay

This protocol outlines a common method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.[8]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • This compound derivative (dissolved in DMSO to make a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative from the stock solution in a complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO at the same concentration as the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Self-Validating System:

  • Vehicle Control: Ensures that the solvent used to dissolve the compound does not have a significant effect on cell viability.

  • No-Treatment Control: Represents 100% cell viability.

  • Positive Control: A known anticancer drug (e.g., doxorubicin) can be included to validate the assay's sensitivity.

Data Presentation

Quantitative data from biological assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

CompoundCell LineIC₅₀ (µM)[9]
Derivative AMCF-715.5
Derivative BHCT-11622.3
Derivative CA54918.9
DoxorubicinMCF-70.8

Visualization of Workflows and Pathways

Visual diagrams are essential for understanding complex experimental workflows and biological signaling pathways.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation s1 Dissolve Phenothiazine in Acetic Acid s2 Add H2O2 (Oxidation) s1->s2 s3 Reaction Monitoring (TLC) s2->s3 s4 Work-up & Extraction s3->s4 s5 Purification (Column Chromatography) s4->s5 b2 Compound Treatment s5->b2 Test Compound b1 Cell Seeding (96-well plate) b1->b2 b3 Incubation (48-72h) b2->b3 b4 MTT Assay b3->b4 b5 Data Analysis (IC50 Determination) b4->b5 signaling_pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway P Phenothiazine 5-Oxide Derivative PI3K PI3K P->PI3K Inhibition RAS RAS P->RAS Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellSurvival

References

Application Notes & Protocols: 10H-Phenothiazine 5-Oxide Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Oxidation State, A Renewed Therapeutic Promise

Phenothiazines, a class of compounds historically recognized for their profound impact on psychiatry, are experiencing a renaissance in oncology research.[1] Their established ability to cross biological membranes and modulate multiple cellular targets makes them an attractive scaffold for anticancer drug development.[2] This guide focuses specifically on the 10H-phenothiazine 5-oxide core structure, a key metabolite and synthetic derivative formed by the oxidation of the central sulfur atom.[1][3] While sometimes viewed as less potent than their parent compounds in a neurological context, these sulfoxide derivatives possess a unique biological profile that warrants dedicated investigation for cancer therapy.[1][4]

The addition of an oxygen atom to the sulfur fundamentally alters the molecule's electronic properties, stereochemistry, and hydrogen-bonding potential, opening new avenues for target interaction and selective cytotoxicity.[5] Evidence suggests that phenothiazine derivatives exert their anticancer effects through a multi-pronged attack, including the induction of apoptosis, cell cycle arrest, and the modulation of critical oncogenic signaling pathways.[6] This document serves as a technical guide for researchers aiming to synthesize, evaluate, and understand the mechanisms of this compound derivatives as a novel class of potential anticancer agents.

Section 1: Synthesis and Chemical Characterization

The journey of evaluating any new chemical entity begins with its synthesis and rigorous characterization. The this compound scaffold can be accessed through direct oxidation of a parent phenothiazine derivative.

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general method for the oxidation of an N-10 substituted phenothiazine to its corresponding 5-oxide derivative using hydrogen peroxide, a common and effective oxidizing agent.[7]

Scientific Rationale: Hydrogen peroxide (H₂O₂) in an acidic medium like acetic acid provides a controlled environment for the selective oxidation of the electron-rich sulfur atom in the phenothiazine ring to a sulfoxide.[7] The reaction proceeds via a radical cation intermediate.[3] Further oxidation to the sulfone (5,5-dioxide) is possible but typically requires more stringent conditions or prolonged reaction times.[7]

Materials:

  • N-10 substituted 10H-phenothiazine starting material

  • Hydrogen Peroxide (30% solution)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Methodology:

  • Dissolution: In a round bottom flask, dissolve the starting N-10 substituted phenothiazine (1 equivalent) in glacial acetic acid.

  • Oxidation: While stirring at room temperature, add 30% hydrogen peroxide (approximately 1.1 to 1.5 equivalents) dropwise to the solution.

    • Expert Insight: The stoichiometry of H₂O₂ is critical. A significant excess can lead to the formation of the sulfone (dioxide) byproduct. It is advisable to monitor the reaction's progress closely by TLC.

  • Reaction Monitoring: Allow the mixture to stir at room temperature. Monitor the disappearance of the starting material by TLC (e.g., using a mobile phase of 1:1:1 Acetone:Chloroform:Methanol)[7]. The reaction may take several hours to complete.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing cold water.

  • Neutralization: Carefully neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases. The pH should be approximately 7-8.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).

  • Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound derivative.

Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight (M+16 relative to starting material).

  • Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching vibration.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.[7]

Section 2: Mechanisms of Anticancer Activity

Phenothiazine derivatives, including their 5-oxide forms, do not rely on a single mechanism but rather disrupt cancer cell homeostasis through multiple coordinated pathways. This pleiotropic action is a significant advantage, potentially reducing the likelihood of acquired resistance.

The primary mechanisms reported for the broader phenothiazine class include:

  • Modulation of Key Signaling Pathways: They are known to inhibit pro-survival pathways such as PI3K/Akt/mTOR and MAPK/ERK1/2.[8]

  • Induction of Apoptosis: By altering the Bax/Bcl-2 ratio and activating caspases, these compounds can trigger programmed cell death.

  • Cell Cycle Arrest: They can halt cell proliferation by inducing arrest at various phases of the cell cycle, commonly the G0/G1 phase.

  • Induction of Oxidative Stress: Generation of reactive oxygen species (ROS) can lead to DNA damage and mitochondrial dysfunction.

  • Disruption of Membrane Integrity: The amphiphilic nature of phenothiazines allows them to interact with and compromise the plasma membrane of cancer cells.

dot digraph "Phenothiazine_5_Oxide_MoA" { graph [splines=ortho, nodesep=0.6, ranksep=1.2, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes PTZ [label="10H-Phenothiazine\n5-Oxide Derivative", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse];

Membrane [label="Plasma Membrane\nIntegrity Disruption", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

PI3K_Akt [label="PI3K/Akt/mTOR\nPathway Inhibition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK_ERK [label="MAPK/ERK\nPathway Inhibition", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Proliferation [label="↓ Cell Proliferation", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=box, style=rounded]; Survival [label="↓ Cell Survival", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=box, style=rounded];

CellCycle [label="Cell Cycle Arrest\n(G0/G1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis Induction\n(↑ Bax/Bcl-2)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges PTZ -> Membrane [color="#202124"]; PTZ -> ROS [color="#202124"]; PTZ -> PI3K_Akt [color="#202124"]; PTZ -> MAPK_ERK [color="#202124"];

Membrane -> Survival [label="compromises", color="#202124"]; ROS -> Apoptosis [label="triggers", color="#202124"];

PI3K_Akt -> Proliferation [label="blocks", color="#202124"]; MAPK_ERK -> Proliferation [label="blocks", color="#202124"]; PI3K_Akt -> Survival [label="inhibits", color="#202124"];

Proliferation -> CellCycle [style=invis]; CellCycle -> Proliferation [dir=back, label="contributes to", color="#202124"]; Survival -> Apoptosis [style=invis]; Apoptosis -> Survival [dir=back, label="contributes to", color="#202124"]; }

Caption: Convergent mechanisms of action for phenothiazine derivatives.

Section 3: Preclinical Evaluation Workflow

A logical, tiered approach is essential for efficiently evaluating novel compounds. The workflow begins with broad screening for cytotoxic activity and progressively moves towards more detailed mechanistic studies for the most promising candidates.

dot digraph "Experimental_Workflow" { graph [rankdir=LR, bgcolor="#F1F3F4", nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.25,0.15"]; edge [fontname="Arial", fontsize=10, color="#202124"];

// Nodes Start [label="Synthesized\nPhenothiazine-5-Oxide\nDerivative", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Screen [label="Protocol 2:\nIn Vitro Cytotoxicity\nScreening (e.g., MTT Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IC50 [label="Determine IC50\nValues", shape=diamond, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Select [label="Select Potent\nCompounds", shape=diamond, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Apoptosis [label="Protocol 3:\nApoptosis Assay\n(Annexin V)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellCycle [label="Protocol 4:\nCell Cycle Analysis\n(Propidium Iodide)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mechanism [label="Mechanistic Studies\n(e.g., Western Blot)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Screen; Screen -> IC50; IC50 -> Select [label="< 10 µM?"]; Select -> Apoptosis [label="Lead Compound"]; Select -> CellCycle [label="Lead Compound"]; Apoptosis -> Mechanism; CellCycle -> Mechanism; }

Caption: Tiered workflow for preclinical evaluation of anticancer agents.

Application Note 1: In Vitro Cytotoxicity Screening

Protocol 2: Cell Viability Assessment using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound (this compound derivative) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Multichannel pipette, microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include "vehicle control" wells (medium with DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours.

    • Expert Insight: During this incubation, viable cells will form visible purple formazan crystals. The incubation time can be optimized based on the metabolic rate of the cell line.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Table 1: Sample Cytotoxicity Data for a Hypothetical Derivative (PTZ-Ox-1)

Cell LineCompoundIC₅₀ (µM)
MCF-7 (Breast)PTZ-Ox-17.8
A549 (Lung)PTZ-Ox-112.3
HCT-116 (Colon)PTZ-Ox-15.1
Doxorubicin (Control)Doxorubicin0.9
Application Note 2: Elucidating the Mode of Cell Death

Protocol 3: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can be used to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. Flow cytometry is used to quantify the cell populations.

Materials:

  • Cancer cells treated with the test compound (at IC₅₀ and 2x IC₅₀ concentrations)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment: Treat cells in 6-well plates with the test compound for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Interpretation: The flow cytometry plot is divided into four quadrants:

  • Q1 (Annexin V- / PI+): Necrotic cells

  • Q2 (Annexin V+ / PI+): Late apoptotic cells

  • Q3 (Annexin V- / PI-): Live cells

  • Q4 (Annexin V+ / PI-): Early apoptotic cells

An effective pro-apoptotic compound will show a significant increase in the population of cells in quadrants Q4 and Q2 compared to the untreated control.

References

Application Notes & Protocols: The Versatility of 10H-Phenothiazine 5-Oxide in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Parent Heterocycle

Phenothiazine (PTZ) and its derivatives represent a cornerstone class of electron-rich heterocyclic compounds, demonstrating remarkable utility from pharmaceuticals to the frontiers of materials science.[1] The parent PTZ scaffold is characterized by a non-planar, butterfly-like conformation, which inherently frustrates intermolecular aggregation—a highly desirable trait for solution-processable materials.[2] A subtle yet profound modification, the oxidation of the sulfur atom to a sulfoxide (S=O), yields 10H-phenothiazine 5-oxide (PTZ-SO). This transformation dramatically alters the molecule's electronic landscape, enhancing its electron-accepting character and unlocking a suite of photophysical properties distinct from its sulfide precursor.[3]

These unique attributes have positioned oxidized phenothiazines as powerful building blocks in a variety of optoelectronic and photocatalytic applications.[3] Their modulated redox potentials, excellent photoluminescence, and enhanced stability make them prime candidates for next-generation technologies, including high-efficiency Organic Light-Emitting Diodes (OLEDs), organic photocatalysts for sustainable chemistry, and advanced chemical sensors.[3][4][5] This guide provides an in-depth exploration of the synthesis, properties, and key applications of this compound, complete with field-proven protocols for researchers and developers.

Core Synthesis and Characterization

The strategic placement of the sulfoxide group is key to tuning the material's properties. The following protocols outline the fundamental synthesis and characterization of the PTZ-SO core structure.

Protocol 1: Synthesis of this compound

This protocol describes a common method for the selective oxidation of 10H-phenothiazine to its corresponding sulfoxide. The use of hydrogen peroxide in a controlled manner is crucial to prevent over-oxidation to the sulfone (SO₂).

Causality: Glacial acetic acid serves as a solvent that can also activate the hydrogen peroxide, facilitating a milder oxidation compared to stronger oxidizing agents. The controlled temperature ensures selectivity for the mono-oxidation product (sulfoxide) over the di-oxidation product (sulfone).

Materials:

  • 10H-Phenothiazine (PTZ)

  • Hydrogen Peroxide (30% aqueous solution)

  • Glacial Acetic Acid

  • Deionized Water

  • Ethanol

  • Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 5.0 g of 10H-phenothiazine in 100 mL of glacial acetic acid. Stir the mixture at room temperature until the solid is fully dissolved.

  • Cooling: Place the flask in an ice bath and cool the solution to approximately 10-15°C.

  • Oxidation: While stirring vigorously, add 3.0 mL of 30% hydrogen peroxide dropwise to the solution over a period of 30 minutes. Maintain the temperature below 20°C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Precipitation: Pour the reaction mixture slowly into 500 mL of ice-cold deionized water with stirring. A pale-yellow precipitate of this compound will form.

  • Isolation: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with deionized water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid. Dry the final product under vacuum.

Protocol 2: Standard Characterization

Validation of the synthesized product's identity and purity is a critical step.

Materials & Instrumentation:

  • Synthesized this compound

  • Deuterated solvents (e.g., DMSO-d₆)

  • FTIR Spectrometer, NMR Spectrometer, Mass Spectrometer

Procedure:

  • Infrared Spectroscopy (FTIR): Record the IR spectrum. The successful oxidation is confirmed by the appearance of a strong characteristic absorption band for the S=O stretching vibration, typically in the range of 1030-1050 cm⁻¹.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in a suitable deuterated solvent. In the ¹H NMR spectrum, expect a downfield shift of the aromatic protons adjacent to the sulfoxide group compared to the parent phenothiazine due to the electron-withdrawing nature of the S=O bond. The ¹³C NMR will show corresponding shifts in the carbon signals.[7]

  • Mass Spectrometry (MS): Confirm the molecular weight of the product. For C₁₂H₉NOS, the expected monoisotopic mass is approximately 215.04 g/mol .[8][9]

Physicochemical Properties of this compound

The following table summarizes the key properties of the core PTZ-SO molecule. Derivatives will exhibit modulated properties based on their specific functionalization.

PropertyValueSource(s)
Molecular FormulaC₁₂H₉NOS[8][9]
Molecular Weight215.27 g/mol [8][9]
AppearancePale yellow to white crystalline solid[10]
S=O IR Absorption~1030-1050 cm⁻¹[11]
Oxidation Potential (vs. SCE)> 0.75 V (for N-aryl derivatives)[5]
Excited-State Reduction PotentialStrong (~ -2.1 V vs. SCE for derivatives)[12]

Application I: High-Efficiency OLEDs via Thermally Activated Delayed Fluorescence (TADF)

A primary application of PTZ-SO derivatives is in the emissive layer of OLEDs. They are particularly effective in designing emitters that leverage TADF to overcome the 25% internal quantum efficiency (IQE) limit of conventional fluorescent materials.[13]

Scientific Principle: The TADF Mechanism

In TADF materials, the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST) is minimized (< 0.2 eV).[14] This small gap allows non-emissive triplet excitons (75% of excitons formed) to be converted back into emissive singlet excitons via a thermally driven process called reverse intersystem crossing (rISC). PTZ-SO derivatives, with their tunable electron-accepting strength, are excellent components in donor-acceptor molecules designed to achieve this small ΔE_ST.[14][15]

TADF_Mechanism cluster_states Excited States S0 S₀ (Ground State) S1 S₁ (Singlet) S1->S0 Prompt Fluorescence T1 T₁ (Triplet) S1->T1 Emission S1->Emission Delayed Fluorescence T1->S0 Phosphorescence (Slow) T1->S1 Excitation Excitation->S1 Electrical Excitation Excitation->T1 (75%)

Caption: The TADF mechanism harvests triplet excitons for light emission.

Protocol 3: Fabrication of a Spin-Coated TADF-OLED

This protocol describes the fabrication of a multilayer OLED device using a PTZ-SO-based TADF emitter. All steps should be performed in a cleanroom environment and the final steps in an inert atmosphere (glovebox).

Causality: The multi-layer architecture is designed for efficient charge injection, transport, and recombination. Each layer has a specific function: PEDOT:PSS smooths the ITO anode and facilitates hole injection; TCTA is a hole-transporting and exciton-blocking layer; the emissive layer is where light is generated; TPBi is an electron-transporting and hole-blocking layer; LiF/Al forms an efficient electron-injecting cathode.

Materials & Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Hole-transport material solution (e.g., TCTA in chlorobenzene)

  • Emissive layer (EML) solution: Host material and PTZ-SO derivative dopant in a suitable solvent (e.g., chloroform)

  • Electron-transport material (e.g., TPBi)

  • Lithium Fluoride (LiF) and Aluminum (Al) pellets

  • Solvents for cleaning (Deionized water, acetone, isopropanol)

  • UV-Ozone cleaner, Spin-coater, Thermal evaporator

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO substrates in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-Ozone for 10 minutes to increase the work function of the ITO and remove organic residues.

  • Hole Injection Layer (HIL) Deposition:

    • Immediately transfer substrates to the spin-coater.

    • Spin-coat a layer of PEDOT:PSS (filtered, ~40 nm) and anneal on a hotplate according to the manufacturer's specifications.

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat the TCTA solution (~30 nm) on top of the HIL.

    • Anneal the substrate to remove residual solvent.

  • Emissive Layer (EML) Deposition:

    • Prepare the EML solution by dissolving the host and the PTZ-SO TADF emitter (e.g., 6-10 wt%) in the solvent.

    • Spin-coat the EML solution (~20 nm) on top of the HTL and anneal.

  • Electron Transport and Cathode Deposition (in Glovebox):

    • Transfer the substrates to a thermal evaporator inside a nitrogen-filled glovebox.

    • Deposit the Electron Transport Layer (ETL), e.g., TPBi (~40 nm), via thermal evaporation.

    • Deposit a thin layer of LiF (~1 nm) as an electron injection layer.

    • Deposit the Aluminum cathode (~100 nm).

  • Encapsulation: Encapsulate the device using UV-curable epoxy and a glass lid to protect it from oxygen and moisture.

Performance Data of Representative PTZ-SO₂ Based OLEDs

While PTZ-SO is the core, many high-performance materials are based on the related sulfone (SO₂) structure. The principles remain highly similar.

Emitter MaterialMax EQE (%)Max Luminance (cd/A)Emission ColorReference
PXZ2PTO16.444.9Green[16]
PTZ-DBPHZ-PTZ16.8-Orange[17]
(T-TRZ)-PTZ11.5-White/Blue[18]

Application II: Organic Photocatalysis

The reversible redox properties of phenothiazines make them attractive as low-cost, metal-free photocatalysts. The sulfoxide group can further tune these properties for specific reactions.[19]

Scientific Principle: The Photoredox Cycle

Upon absorption of light, the PTZ-SO photocatalyst is promoted to an excited state, becoming both a stronger oxidant and a stronger reductant than its ground state. This allows it to mediate electron transfer reactions, such as the oxidative coupling of amines or the degradation of pollutants, before returning to its ground state to complete the catalytic cycle.[12]

Photocatalysis_Cycle cluster_cycle Catalytic Cycle PC PTZ-SO (Ground State) PC_star PTZ-SO* (Excited State) PC->PC_star hν (Light) PC_star->PC Relaxation Product Product (A-) PC_star->Product SET (Reduction) Acceptor_red Acceptor (B+) PC_star->Acceptor_red SET (Oxidation) Substrate Substrate (A) Product->PC Acceptor Acceptor (B) Acceptor_red->PC

Caption: A generalized photoredox cycle using a PTZ-SO catalyst.

Protocol 4: Photocatalytic Oxidation of Amines

This protocol provides a method for the visible-light-driven oxidative coupling of benzylamine to N-benzylidenebenzylamine, a model reaction for C-N bond formation.

Causality: The excited state of the phenothiazine catalyst is a strong enough reductant to be oxidized by an electron acceptor (in this case, atmospheric oxygen often suffices or a mild oxidant is used). The resulting catalyst radical cation can then oxidize the amine substrate, initiating the coupling reaction. The catalyst is regenerated in the process.

Materials & Equipment:

  • PTZ-SO derivative photocatalyst (e.g., an extended phenothiazine)[12]

  • Benzylamine

  • Solvent (e.g., N,N-Dimethylformamide, DMF)

  • Schlenk tube or similar reaction vessel

  • Visible light source (e.g., Blue LED lamp)

  • Magnetic stirrer

  • GC-MS or NMR for analysis

Procedure:

  • Setup: To a Schlenk tube equipped with a magnetic stir bar, add the PTZ-SO photocatalyst (e.g., 1-2 mol%).

  • Reagents: Add benzylamine (1.0 mmol) and 5 mL of DMF.

  • Reaction Conditions: Seal the tube and place it approximately 5-10 cm from the blue LED lamp. If an inert atmosphere is required, perform three freeze-pump-thaw cycles and backfill with nitrogen. For many oxidative couplings, an air or oxygen atmosphere is beneficial.

  • Irradiation: Begin stirring and irradiate the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC or GC-MS.

  • Workup: Once the reaction is complete (typically 6-24 hours), dilute the mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography and characterize the final imine product by NMR and MS to confirm its identity and calculate the yield.

Conclusion and Future Outlook

This compound and its derivatives are exceptionally versatile platforms for materials innovation. By tuning the electronic properties through the sulfoxide bridge, researchers have developed highly efficient TADF emitters that are pushing the boundaries of OLED technology.[16][17] Furthermore, their robust redox characteristics are being harnessed to create metal-free photocatalytic systems for sustainable chemical synthesis.[12]

The future of PTZ-SO materials is bright, with emerging applications in fields such as bioimaging, data storage, and smart materials that respond to external stimuli.[3] Continued research into novel synthetic modifications of the phenothiazine core will undoubtedly lead to the development of next-generation materials with precisely tailored functions for a wide array of technological challenges.

References

Illuminating Cellular Landscapes: A Guide to Bioimaging with Fluorescent Phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Rise of a Versatile Fluorophore

In the dynamic field of bioimaging, the quest for brighter, more stable, and highly specific fluorescent probes is perpetual. Among the diverse families of fluorophores, phenothiazine and its derivatives have emerged as a remarkably versatile and powerful scaffold.[1] Phenothiazine is a tricyclic heterocyclic compound that forms the core of many synthetic dyes and pharmaceuticals, including the well-known methylene blue.[2] Its unique, non-planar "butterfly" conformation and strong electron-donating character make it an exceptional building block for advanced fluorescent probes.[3][4]

Phenothiazine-based probes offer several distinct advantages for cellular imaging:

  • Large Stokes Shifts: They often exhibit a significant separation between their maximum absorption and emission wavelengths.[5][6] This property is crucial for minimizing self-quenching and background interference, leading to a higher signal-to-noise ratio in complex biological samples.

  • Environmental Sensitivity: The fluorescence of many phenothiazine derivatives is highly sensitive to the local microenvironment, such as polarity and viscosity.[7][8] This enables the design of "smart" probes that can report on specific physiological parameters within the cell.

  • High Photostability: Compared to many traditional dyes, phenothiazine derivatives can demonstrate excellent resistance to photobleaching, allowing for longer-term and time-lapse imaging experiments.[9]

  • Synthetic Tractability: The phenothiazine core can be readily modified at several positions, allowing for the precise tuning of its photophysical properties and the attachment of various targeting moieties or analyte-responsive groups.[3][8]

This guide provides detailed application notes and protocols for utilizing phenothiazine derivatives in key bioimaging applications, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental design, ensuring each protocol is a self-validating system for generating robust and reproducible data.

Core Principles: How Phenothiazine Probes Work

The functionality of phenothiazine probes is typically governed by sophisticated photophysical mechanisms. Understanding these principles is key to selecting the right probe and interpreting the resulting data.

  • Intramolecular Charge Transfer (ICT): This is a dominant mechanism in many phenothiazine probes.[10][11] The electron-rich phenothiazine core acts as a donor (D), and it is synthetically linked to an electron-accepting group (A). Upon excitation with light, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. The energy of this state, and thus the color of the emitted light, is highly sensitive to the polarity of the surrounding environment. In reaction-based probes, a chemical reaction with the analyte can disrupt this ICT process, leading to a significant "turn-on" or "turn-off" fluorescent response.[10][12]

  • Molecular Rotors: For sensing viscosity, phenothiazine is often incorporated into a "molecular rotor" design.[7] In low-viscosity environments, the molecule can freely rotate or undergo conformational changes, which provides a non-radiative pathway for the excited state to relax, resulting in weak fluorescence. In a highly viscous environment, such as the mitochondrial matrix, this rotation is hindered.[7] This restriction closes the non-radiative decay channel, forcing the molecule to release its energy as fluorescence, leading to a dramatic increase in signal intensity.

  • Aggregation-Induced Emission (AIE): Some phenothiazine derivatives are designed to be AIE-active.[11][13] In dilute solutions, these molecules are weakly fluorescent. However, upon aggregation in an aqueous environment or when bound to a biological target, their intramolecular motions are restricted, which blocks non-radiative decay pathways and causes them to become highly fluorescent.[13] This effect is particularly useful for tracking probe localization and in applications like stem cell-driven photodynamic therapy.[13]

G Core Mechanisms of Phenothiazine Probes cluster_ICT Intramolecular Charge Transfer (ICT) cluster_Rotor Molecular Rotor (Viscosity) cluster_LowVisc Low Viscosity cluster_HighVisc High Viscosity cluster_AIE Aggregation-Induced Emission (AIE) ICT_Ground Ground State (D-A) ICT_Excited Excited State (D+-A-) ICT_Ground->ICT_Excited Light Excitation ICT_Fluor Fluorescence Emission ICT_Excited->ICT_Fluor ICT_Analyte Analyte Reaction ICT_Excited->ICT_Analyte Modulation Rotor_Ground Ground State Rotor_Excited Excited State Rotor_Ground->Rotor_Excited Light Excitation LowVisc_Rotate Rotation (Non-Radiative Decay) Rotor_Excited->LowVisc_Rotate HighVisc_Fluor Strong Fluorescence Rotor_Excited->HighVisc_Fluor AIE_Solution Dilute Solution AIE_Aggregate Aggregate / Bound State AIE_Solution->AIE_Aggregate Aggregation AIE_Weak Weak Emission AIE_Solution->AIE_Weak AIE_Strong Strong Emission AIE_Aggregate->AIE_Strong G cluster_prep Cell Preparation cluster_stain Probe Loading (Wash-Free) cluster_img Imaging A Seed Cells on Glass-Bottom Dish B Incubate Overnight (37°C, 5% CO₂) A->B C Prepare Probe Working Solution in Medium B->C D Add Probe to Cells C->D E Incubate 15-30 min (37°C, 5% CO₂) D->E F Transfer Dish to Confocal Microscope E->F G Set Excitation/ Emission Wavelengths F->G H Acquire Images G->H G Principle of a Molecular Rotor for Viscosity Sensing cluster_low Low Viscosity Environment cluster_high High Viscosity Environment Low_Excitation Excitation (hv) Low_Probe Probe Low_Excitation->Low_Probe Low_Rotation Fast Intramolecular Rotation Low_Probe->Low_Rotation Energy Transfer Low_Emission Weak Fluorescence Low_Rotation->Low_Emission Non-Radiative Decay Dominates High_Excitation Excitation (hv) High_Probe Probe High_Excitation->High_Probe High_Rotation Hindered Intramolecular Rotation High_Probe->High_Rotation Energy Transfer High_Emission Strong Fluorescence High_Rotation->High_Emission Radiative Decay Dominates

References

Analytical methods for the quantification of 10H-phenothiazine 5-oxide.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Quantitative Analysis of 10H-phenothiazine 5-oxide

Introduction

This compound is a primary oxidized derivative and metabolite of 10H-phenothiazine, a core heterocyclic structure found in numerous pharmaceutical agents, particularly antipsychotic drugs. The oxidation of the sulfur atom to a sulfoxide significantly alters the molecule's electronic and pharmacological properties.[1] Accurate quantification of this compound is critical in several contexts:

  • Drug Development: As a potential impurity or degradation product in phenothiazine-based Active Pharmaceutical Ingredients (APIs).

  • Metabolism Studies: To understand the pharmacokinetic and pharmacodynamic profile of parent phenothiazine drugs.

  • Quality Control: To ensure the purity and stability of pharmaceutical formulations.

This application note provides a comprehensive, validated protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, a stability-indicating method that can resolve the analyte from its parent compound and other related substances.[2][3] An alternative, simpler UV-Vis spectrophotometric method is also described for applications where high specificity is not required.

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC (RP-HPLC) method is the gold standard for this analysis due to its high resolving power and sensitivity. The method described herein is designed to be robust and compliant with International Council for Harmonisation (ICH) guidelines.[4]

Principle of the Method

The separation is achieved on a nonpolar C18 stationary phase. A polar mobile phase is used, and its composition is gradually changed (gradient elution) to effectively separate compounds with varying polarities. This compound, being more polar than the parent 10H-phenothiazine, will elute earlier from the column. Detection is performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance, ensuring high sensitivity. The use of a slightly acidic mobile phase is a critical choice; it protonates the basic nitrogen atom in the phenothiazine ring and suppresses the ionization of residual silanol groups on the column's stationary phase, leading to symmetrical peak shapes and preventing tailing.[5]

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Formic acid (LC-MS grade)

    • Water (HPLC or Milli-Q grade)

    • This compound reference standard

  • Glassware: Volumetric flasks, autosampler vials.

Detailed Experimental Protocol

1. Preparation of Mobile Phases:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

    • Rationale: Formic acid provides the necessary acidic pH for good peak shape, and acetonitrile is a common organic modifier with excellent UV transparency.

2. Preparation of Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

    • Note: Protect phenothiazine solutions from light, as they can be photosensitive.[5]

3. Preparation of Calibration Standards:

  • Perform serial dilutions of the Standard Stock Solution with the diluent to prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

4. Preparation of Sample Solution:

  • Accurately weigh the sample (e.g., drug substance) expected to contain this compound.

  • Dissolve in the diluent to achieve a final concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

ParameterValue
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient 0-1 min: 30% B; 1-10 min: 30-70% B; 10-12 min: 70% B; 12.1-15 min: 30% B
Flow Rate 1.0 mL/min[5]
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm[5]

6. System Suitability:

  • Before sample analysis, inject a standard solution (e.g., 10 µg/mL) five times.

  • The system is deemed ready if the following criteria are met:

    • Tailing Factor: ≤ 2.0

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Visual Workflow of HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Processing prep_mobile Mobile Phase Preparation prep_std Standard & Sample Preparation setup System Setup & Equilibration prep_std->setup sst System Suitability Test (SST) setup->sst injection Sample Injection sst->injection acquisition Chromatogram Acquisition injection->acquisition analysis Peak Integration & Quantification acquisition->analysis report Final Report analysis->report

Caption: High-level workflow for the HPLC quantification of this compound.

Method Validation Protocol

The analytical method must be validated to ensure it is suitable for its intended purpose.[6][7] Validation should be performed according to ICH Q2(R1) guidelines.[4][8]

Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or the parent drug.

    • Protocol: Analyze a blank (diluent), the reference standard, a sample of the parent drug (10H-phenothiazine), and a spiked sample. The peak for this compound should be well-resolved from any other peaks. Forced degradation studies (acid, base, oxidation, heat, light) should also be performed to demonstrate separation from potential degradation products.[8]

  • Linearity and Range:

    • Protocol: Analyze the prepared calibration standards (0.5-50 µg/mL) in triplicate. Plot a graph of peak area versus concentration.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy:

    • Protocol: Analyze samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.

    • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • Protocol: Determine based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

    • Acceptance Criteria: Typically, LOD is determined at an S/N of 3:1, and LOQ at an S/N of 10:1. The LOQ should be established with acceptable precision and accuracy.

  • Robustness:

    • Protocol: Deliberately vary method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

    • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, demonstrating the method's reliability during normal use.

Summary of Validation Data (Example)
Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Range 0.5 - 50 µg/mL-
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (RSD) Repeatability: 0.8%Intermediate: 1.2%≤ 2.0%
LOD 0.15 µg/mL-
LOQ 0.5 µg/mL-
Specificity Method is specific and stability-indicatingPeak is pure and resolved

Visual Overview of Method Validation

Validation_Overview cluster_quant Quantitative Tests cluster_limit Limit Tests center_node Method Validation (ICH Q2 R1) Linearity Linearity center_node->Linearity Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision LOD LOD center_node->LOD LOQ LOQ center_node->LOQ Specificity Specificity center_node->Specificity Robustness Robustness center_node->Robustness Repeatability Repeatability Precision->Repeatability types Intermediate_Precision Intermediate_Precision Precision->Intermediate_Precision types

Caption: Key parameters for the validation of an analytical quantification method.

Alternative Method: UV-Vis Spectrophotometry

For rapid, simple quantification where specificity from related compounds is not a concern, direct UV-Vis spectrophotometry can be employed.

  • Principle: This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

  • Protocol:

    • Determine the wavelength of maximum absorbance (λmax) for this compound in a suitable solvent (e.g., ethanol).[1]

    • Prepare a series of calibration standards in the same solvent.

    • Measure the absorbance of each standard at the λmax.

    • Plot a calibration curve of absorbance versus concentration.

    • Prepare the sample solution in the same solvent, measure its absorbance, and determine the concentration from the calibration curve.

  • Limitations: This method lacks specificity. Any substance in the sample that absorbs at the same wavelength will interfere with the measurement, leading to inaccurate results.[9] It cannot distinguish between this compound and its parent compound or other impurities.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 10H-Phenothiazine 5-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 10H-phenothiazine 5-oxide. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges and improve the yield and purity of this important heterocyclic compound. The oxidation of the electron-rich sulfur atom in the phenothiazine core is a facile but often challenging transformation, where selectivity is paramount.[1] Over-oxidation to the corresponding sulfone is a common side reaction that can significantly reduce the yield of the desired sulfoxide.[1]

This document provides in-depth, field-proven insights in a question-and-answer format, covering everything from the selection of oxidants to troubleshooting complex reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for synthesizing this compound?

The selective oxidation of 10H-phenothiazine to its corresponding 5-oxide (sulfoxide) can be achieved using several methods. The primary challenge is to prevent further oxidation to the 5,5-dioxide (sulfone). The choice of method often depends on the scale, available reagents, and desired purity.

Key methods include:

  • Hydrogen Peroxide (H₂O₂): Often used in solvents like acetic acid or acetone/water, H₂O₂ is a common and accessible oxidant.[2][3] The reaction is typically performed at room temperature. Careful control of stoichiometry and temperature is critical to maximize sulfoxide yield and minimize sulfone formation.[4]

  • Aqueous Nitrous Acid (HNO₂): Generated in situ from sodium nitrite and an acid, this method is reported to be a simple and convenient way to prepare phenothiazine sulfoxides in high yields at room temperature.[5][6]

  • Metal-Catalyzed Oxidation: Systems like ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O) with oxygen as a green oxidant have been shown to selectively oxidize phenothiazines to sulfoxides with good yields.[5][7]

  • Electrochemical Synthesis: This modern technique offers precise control over the oxidative potential. By applying a constant current, the reaction can be optimized to favor the formation of the sulfoxide and prevent over-oxidation, making it a "green" alternative to chemical oxidants.[5][7]

Q2: How do I choose the right oxidant to maximize yield and selectivity?

Choosing the right oxidant is the most critical decision in this synthesis. The goal is to use a reagent or system strong enough to oxidize the sulfide but mild enough to avoid significant oxidation of the resulting sulfoxide.

  • For High Selectivity and Yield: Aqueous nitrous acid and hydrogen peroxide in combination with a tungstate complex and a phase-transfer catalyst have been reported to give yields upwards of 95%.[5] These methods are excellent choices for achieving high selectivity.

  • For "Green" Chemistry Approaches: Using O₂ with a ferric nitrate catalyst or employing electrochemical methods are environmentally friendlier options that can provide high yields and good control.[5][7]

  • For General Laboratory Scale: Hydrogen peroxide in acetic acid is a straightforward and cost-effective method. However, it requires careful monitoring to prevent over-oxidation.

The following table summarizes the performance of various common oxidizing systems.

Oxidizing SystemCatalyst/ConditionsTypical YieldSelectivity NotesReference
H₂O₂ / Nitrous AcidAqueous, Room Temperature74-95%Highly effective and simple method for selective sulfoxidation.[5][6]
H₂O₂Tungstate complex, phase-transfer catalyst95%Excellent selectivity for the sulfoxide product.[5]
O₂Ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O)88%A green system that provides high selectivity.[5][7]
Nitric OxideGaseous reagentup to 99%Reported for specific derivatives, offering very high yields.[5]
Electrochemical SynthesisConstant current, batch electrode platform83%Allows for precise control to prevent over-oxidation.[5][7]
Q3: What is the underlying mechanism of oxidation, and why is over-oxidation a problem?

The oxidation of phenothiazine occurs at the sulfur atom, which is the most nucleophilic and electron-rich site in the heterocyclic ring.[8][9] The reaction proceeds through a one-electron transfer to form a cation radical intermediate.[10][11] This intermediate then reacts further to form the sulfoxide.

The mechanism can be generalized as:

  • Initial Oxidation: The sulfur atom attacks the oxidant, forming a cation radical.

  • Formation of Sulfoxide: The intermediate reacts with an oxygen source (e.g., from H₂O₂ or water) to form the S=O bond of the sulfoxide.

Over-oxidation is a major issue because the sulfur atom in the sulfoxide product is still susceptible to further oxidation under the same reaction conditions, leading to the formation of the thermodynamically stable sulfone (S,S-dioxide).[1][12] Once formed, the sulfone is very difficult to reduce back to the sulfoxide, making its formation an irreversible loss of the desired product. Controlling the reaction is therefore a kinetic challenge: stopping the reaction after the first oxidation but before the second.

Q4: How should I monitor the reaction to achieve the best results?

Effective reaction monitoring is crucial for maximizing the yield of this compound. The goal is to stop the reaction when the consumption of the starting material is maximized and the formation of the sulfone byproduct is minimized.

  • Thin-Layer Chromatography (TLC): This is the most common and effective method for real-time monitoring.

    • Mobile Phase: A mixture like acetone:chloroform:methanol (1:1:1) or petroleum ether:ethyl acetate (20:1) can be effective.[2][13]

    • Visualization: Use UV light to visualize the spots.

    • Interpreting the Plate: The sulfoxide is more polar than the starting phenothiazine and will have a lower Rf value. The sulfone is typically even more polar and will have the lowest Rf value. The reaction should be stopped when the spot for the starting material has nearly disappeared and the spot for the sulfone is still faint.

  • High-Performance Liquid Chromatography (HPLC): For more precise and quantitative monitoring, especially during process development, reversed-phase HPLC is an excellent tool.[14] It can accurately quantify the relative amounts of starting material, sulfoxide, and sulfone in the reaction mixture over time.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem: My yield is very low, or the reaction is not proceeding.

If you observe a high amount of unreacted starting material after the expected reaction time, consider the following causes and solutions.

  • Cause 1: Inactive Oxidant. Hydrogen peroxide solutions can decompose over time. Other oxidants may be of poor quality.

    • Solution: Use a fresh bottle of the oxidant or titrate it to confirm its concentration. Ensure solid oxidants have been stored correctly.

  • Cause 2: Insufficient Temperature or Time. The reaction may be too slow under your current conditions.

    • Solution: While being cautious not to promote over-oxidation, you can try modestly increasing the reaction time. A slight increase in temperature (e.g., from room temperature to 35-40°C) can also increase the rate, but this must be monitored very closely by TLC to avoid sulfone formation.

  • Cause 3: Incorrect Stoichiometry. An insufficient amount of oxidant will naturally lead to an incomplete reaction.

    • Solution: Double-check your calculations and ensure you have added the correct molar equivalents of the oxidizing agent. It may be necessary to add a slight excess (e.g., 1.1 equivalents), but this increases the risk of over-oxidation.

Problem: The major product of my reaction is the sulfone (over-oxidation).

This is the most common issue in phenothiazine oxidation. If your primary isolated product is the 5,5-dioxide, your reaction conditions are too harsh.

  • Cause 1: Excess Oxidant. Using too much of the oxidizing agent is the most frequent cause of over-oxidation.

    • Solution: Reduce the stoichiometry of the oxidant. Start with one equivalent and adjust as needed based on TLC monitoring.

  • Cause 2: Reaction Temperature is Too High. Higher temperatures increase the rate of both the desired oxidation and the subsequent over-oxidation.

    • Solution: Perform the reaction at a lower temperature. If you are running it at room temperature, try cooling the reaction vessel in an ice-water bath (0-5°C) during the addition of the oxidant and letting it slowly warm to room temperature.

  • Cause 3: Prolonged Reaction Time. Leaving the reaction to stir for too long after the starting material has been consumed will inevitably lead to the formation of the sulfone.

    • Solution: Monitor the reaction closely using TLC every 15-30 minutes. As soon as the starting material is consumed, proceed with the work-up immediately.

Problem: I see multiple unidentified spots on my TLC plate.

The presence of multiple side products can complicate purification and reduce yield.

  • Cause 1: Impure Starting Material or Solvents. Contaminants can lead to unexpected side reactions.

    • Solution: Ensure your 10H-phenothiazine is pure and use high-purity or distilled solvents.

  • Cause 2: Reaction with Solvent or Degradation. In strongly acidic or basic media, or in the presence of light, phenothiazines can degrade or undergo other reactions like dimerization.[10]

    • Solution: Ensure the reaction is performed under neutral or mildly acidic conditions as specified by the protocol. Protect the reaction from strong light by covering the flask with aluminum foil.

  • Cause 3: N-Oxidation. While S-oxidation is generally favored, oxidation at the nitrogen atom is also possible, leading to N-oxides.[9][14]

    • Solution: The choice of oxidant can influence selectivity. Systems that operate under milder, near-neutral pH conditions may reduce the likelihood of N-oxidation.

Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for diagnosing and solving low-yield issues in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield of this compound CheckTLC Analyze TLC/HPLC Data Start->CheckTLC OverOx Problem: Major product is Sulfone (Over-oxidation) CheckTLC->OverOx Main spot Rf < Sulfoxide IncompleteRxn Problem: High amount of starting material remains CheckTLC->IncompleteRxn Main spot Rf = Starting Material SideProducts Problem: Multiple unidentified side products CheckTLC->SideProducts Multiple unexpected spots Sol_OverOx Solution: 1. Reduce oxidant stoichiometry. 2. Lower reaction temperature. 3. Decrease reaction time. 4. Use a milder oxidant. OverOx->Sol_OverOx Sol_IncompleteRxn Solution: 1. Increase reaction time/temp carefully. 2. Check oxidant activity/purity. 3. Ensure proper stoichiometry. IncompleteRxn->Sol_IncompleteRxn Sol_SideProducts Solution: 1. Check reagent/solvent purity. 2. Protect reaction from light. 3. Modify pH/reaction medium. SideProducts->Sol_SideProducts

Caption: Troubleshooting workflow for low-yield synthesis.

Recommended Experimental Protocol

This protocol describes a reliable method for the synthesis of this compound using hydrogen peroxide, adapted from established procedures.[2][3]

Materials:

  • 10H-Phenothiazine

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30% w/w aqueous solution)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 10H-phenothiazine in glacial acetic acid (approx. 10-15 mL per gram of phenothiazine).

  • Oxidant Addition: While stirring the solution at room temperature (20-25°C), add 1.1 equivalents of 30% hydrogen peroxide dropwise over 15-20 minutes. If the reaction is exothermic, cool the flask in a water bath to maintain room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC every 30 minutes. The reaction is typically complete within 2-4 hours. The goal is to see the starting material spot (higher Rf) disappear while the sulfone spot (lowest Rf) remains faint.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water (approx. 5 times the volume of acetic acid used).

  • Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until the effervescence ceases and the pH is neutral (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol/water to obtain a pure solid.

References

Technical Support Center: Purification of 10H-Phenothiazine 5-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 10H-phenothiazine 5-oxide. We will address common challenges, provide detailed troubleshooting protocols, and explain the scientific principles behind each technique to ensure you can achieve the desired purity for your downstream applications.

Section 1: Understanding the Purification Challenge

The primary challenge in purifying this compound (a sulfoxide) stems from its synthesis, which is typically an oxidation reaction of the parent 10H-phenothiazine. This process can lead to a mixture of three key compounds with similar core structures but differing polarities:

  • 10H-Phenothiazine (Starting Material): Least polar.

  • This compound (Desired Product): Intermediate polarity.

  • 10H-Phenothiazine 5,5-Dioxide (Over-oxidized Impurity): Most polar.[1]

The goal of any purification strategy is to effectively separate the desired sulfoxide from both the less polar starting material and the more polar sulfone byproduct. Furthermore, phenothiazine derivatives can form stable, colored radical cations, which can persist as trace impurities if not handled correctly.[2][3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound? A: Aside from residual solvents, the most prevalent impurities are the unreacted starting material (10H-phenothiazine) and the over-oxidized product, 10H-phenothiazine 5,5-dioxide (sulfone).[4] Their presence is a direct result of incomplete or non-selective oxidation.

Q2: How can I quickly assess the purity of my sample and identify the main components? A: Thin-Layer Chromatography (TLC) is the most effective initial method. Using a mobile phase like ethyl acetate/hexane or dichloromethane/methanol, you can visualize the separation of the three key compounds. The sulfone will have the lowest Rf value (most polar), the sulfoxide will be in the middle, and the starting phenothiazine will have the highest Rf (least polar). For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the standard method.[2][5]

Q3: My supposedly pure product has a pink or greenish tint. What causes this and is it a problem? A: This coloration is often due to the presence of trace amounts of phenothiazine radical cations, which can form via oxidation.[2][3] While they may be present in very small quantities, their intense color makes them highly visible. For many applications, this is a sign of insufficient purification. The issue can be exacerbated by exposure to air and light. Proper purification and storage under an inert atmosphere can mitigate this.

Q4: Which purification method—recrystallization or column chromatography—is better? A: The choice depends on your scale and required purity.

  • Recrystallization is ideal for larger quantities (multi-gram scale) where the crude product is already relatively pure (>85-90%). It is faster and more economical.

  • Column Chromatography is superior for achieving very high purity (>99%), for separating mixtures with closely related impurities, or for smaller scale purifications where material loss is less of a concern.[6]

Section 3: Troubleshooting Purification Protocols

This section addresses specific issues you may encounter during purification experiments.

Recrystallization Troubleshooting

Q: My compound will not crystallize from solution, even after cooling.

  • Probable Cause: The solution may not be sufficiently supersaturated, or nucleation has not initiated. This can also happen if the chosen solvent is too good at solubilizing the compound, even at low temperatures.

  • Solutions:

    • Induce Nucleation: Try scratching the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches provide a surface for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled solution to initiate crystallization.

    • Reduce Solvent Volume: Carefully evaporate some of the solvent under reduced pressure and attempt to cool the more concentrated solution again.

    • Introduce an Anti-Solvent: If your compound is dissolved in a polar solvent like ethanol, try adding a non-polar anti-solvent (like hexane or water) dropwise until the solution becomes faintly cloudy, then warm it until it is clear and allow it to cool slowly.

Q: My product "oiled out" instead of forming crystals.

  • Probable Cause: The solution became supersaturated at a temperature that is above the melting point of your solid in that specific solvent system. This is common when a solution is too concentrated or cooled too quickly.

  • Solutions:

    • Re-dissolve and Dilute: Add more solvent to the mixture and heat it until the oil fully redissolves.

    • Slow Cooling: Allow the flask to cool to room temperature very slowly, and then transfer it to a refrigerator. Rapid cooling (e.g., placing a hot flask directly into an ice bath) promotes oiling.

Column Chromatography Troubleshooting

Q: I cannot achieve good separation between the sulfoxide and the sulfone (or starting material) on my column.

  • Probable Cause: The polarity of your mobile phase (eluent) is not optimized. If the eluent is too polar, all compounds will elute quickly and together. If it's not polar enough, the compounds will remain adsorbed to the silica.

  • Solutions:

    • Optimize Eluent System: Use TLC to test various solvent mixtures. For separating the sulfoxide from the less-polar phenothiazine, decrease the eluent polarity (e.g., increase the hexane percentage in an ethyl acetate/hexane system). To separate it from the more-polar sulfone, you may need a slightly more polar system.

    • Use a Gradient Elution: Start with a less polar mobile phase to elute the 10H-phenothiazine. Then, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate or methanol) to elute your desired this compound, leaving the highly polar 5,5-dioxide on the column to be eluted last.

Q: My compound is streaking badly on the TLC plate and the column, leading to poor separation and low recovery.

  • Probable Cause: This can be due to several factors: overloading the column/TLC, the compound having poor solubility in the chosen eluent, or strong, irreversible interactions with the silica gel, which can be acidic.

  • Solutions:

    • Reduce Sample Load: Ensure you are not loading too much material onto your column. A general rule is 1g of compound per 20-100g of silica, depending on the separation difficulty.

    • Use a Stronger "Loading Solvent": Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane) before adsorbing it onto a small amount of silica gel. After drying, this solid can be loaded onto the top of the column. This technique, known as "dry loading," often results in sharper bands.

    • Modify the Stationary/Mobile Phase: If acidic silica is an issue, you can use silica gel that has been pre-treated with a base like triethylamine. Alternatively, adding a very small amount (e.g., 0.1-1%) of acetic acid or triethylamine to your mobile phase can improve peak shape for acidic or basic compounds, respectively.

Section 4: Experimental Workflows & Protocols

Workflow Visualization

A generalized workflow for the purification of this compound is presented below.

G crude Crude Reaction Mixture tlc Purity Assessment (TLC/HPLC) crude->tlc decision Purity > 90%? tlc->decision recryst Recrystallization decision->recryst Yes chrom Column Chromatography decision->chrom No final_purity Final Purity Check (HPLC/NMR) recryst->final_purity chrom->final_purity product Pure this compound final_purity->product

Caption: General purification workflow for this compound.

Protocol 1: Recrystallization from Ethanol

This protocol is effective for purifying crude this compound that is already of moderate purity.

  • Dissolution: Place the crude solid (e.g., 5.0 g) into an Erlenmeyer flask. Add a minimal amount of boiling ethanol while stirring until the solid just dissolves.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point and HPLC/NMR to confirm purity.

Protocol 2: Flash Column Chromatography

This protocol is designed for high-purity separation of the sulfoxide from its closely related impurities.

  • Eluent Selection: Using TLC, determine an optimal eluent system. A good starting point is a mixture of hexane and ethyl acetate. Find a ratio that gives the desired product (sulfoxide) an Rf value of approximately 0.25-0.35.

  • Column Packing: Prepare a glass column with silica gel (slurry packed using the initial, least polar eluent).

  • Sample Loading: Dissolve the crude product (e.g., 500 mg) in a minimal volume of dichloromethane. Add ~1-2 g of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the non-polar mobile phase (e.g., 20:1 petroleum ether/EtOAc).[8] If using a gradient, this will elute the non-polar 10H-phenothiazine first. Gradually increase the eluent polarity (e.g., to 10:1 or 5:1 petroleum ether/EtOAc) to mobilize and elute the desired this compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

Troubleshooting Logic for Recrystallization

G start Cooled Solution q1 Crystals Formed? start->q1 oiled_out Product 'Oiled Out' q1->oiled_out No (Oiled) no_xtal No Crystals / Clear Solution q1->no_xtal No (Clear) success Crystals Isolated q1->success Yes sol_oil 1. Add more solvent. 2. Re-heat to dissolve. 3. Cool SLOWLY. oiled_out->sol_oil sol_no_xtal 1. Scratch flask wall. 2. Add seed crystal. 3. Evaporate some solvent. 4. Add anti-solvent. no_xtal->sol_no_xtal sol_oil->start Retry sol_no_xtal->start Retry

Caption: Decision-making workflow for troubleshooting a failed recrystallization.

Section 5: Summary of Purification Techniques

ParameterRecrystallizationFlash Column Chromatography
Typical Scale > 1 gram< 5 grams
Primary Use Removing small amounts of impurities from a mostly pure product.Separating complex mixtures or achieving very high purity.
Advantages Fast, economical, highly scalable.High resolution, applicable to complex mixtures.
Disadvantages Lower recovery, may not remove closely related impurities.Slower, more expensive (solvents, silica), potential for sample loss on column.
Key Impurities Removed Effective for impurities with significantly different solubility profiles.Effective for impurities with different polarities.

References

Common side products in the oxidation of phenothiazine.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Troubleshooting Common Side Products

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenothiazine and its derivatives. The oxidation of the phenothiazine core is a fundamental transformation, crucial for synthesizing metabolites, developing new therapeutic agents, and understanding drug degradation pathways.[1] However, this seemingly straightforward reaction is often complicated by the formation of a variety of side products, leading to challenges in purification, yield, and characterization.

This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind the formation of common side products and provide actionable protocols to help you control your reactions and accurately identify your products.

Section 1: Frequently Asked Questions - The Core Reactions

This section addresses foundational questions about the key species and transformations involved in phenothiazine oxidation.

Q: My reaction solution turned an intense red, purple, or deep blue color upon adding an oxidant. Is this normal and what does it signify?

A: Yes, this is a very common and expected observation. The intense color is the hallmark of the phenothiazine radical cation (PTZ•+) , the key intermediate in virtually all phenothiazine oxidation pathways.[2][3] The parent phenothiazine molecule is colorless, but upon a one-electron oxidation, it forms this highly colored and relatively stable radical species.[4][5]

The stability of this radical cation is remarkable and is central to the chemistry of phenothiazines.[6] Its formation is reversible, and its specific color and absorption maxima (often around 515 nm) can be a useful real-time indicator that the initial oxidation step has occurred successfully.[3][7] However, this intermediate is also the branching point for the formation of most of the undesired side products discussed in this guide.

Q: Beyond the intended product, what are the primary classes of side products I should anticipate?

A: The oxidation of phenothiazine is a multi-pathway process branching from the initial radical cation. The most common side products fall into four main categories:

  • Sulfones (Over-oxidation Products): If the desired product is the sulfoxide (a single oxygen added to the sulfur atom), the sulfone (two oxygens on the sulfur) is the most common over-oxidation product.[7][8]

  • Dimers and Polymers: The radical cation can react with a neutral phenothiazine molecule or another radical, leading to the formation of dimers (e.g., 3,10'-diphenothiazinyl) and higher-order polymers.[7][9] These are often less soluble and can complicate purification.

  • Ring-Hydroxylated Species: Nucleophilic attack on the phenothiazine ring of the radical cation, often by water present in the solvent, can lead to hydroxylated derivatives.[10][11]

  • Side-Chain Cleavage Products: For N-10 substituted phenothiazines, particularly those with shorter alkyl chains (e.g., two carbons), cleavage of the side chain can occur under specific oxidative conditions.[12]

The prevalence of each of these side products is highly dependent on the reaction conditions, including the choice of oxidant, solvent, pH, and the specific structure of the phenothiazine derivative.[11][12][13]

Q: What is the difference between S-oxidation and N-oxidation, and which is more common?

A: S-oxidation refers to the oxidation of the sulfur atom in the central ring to form a sulfoxide and subsequently a sulfone. N-oxidation can refer to oxidation of the nitrogen atom in the central ring or, more commonly, a nitrogen atom in the N-10 side chain.

For the phenothiazine core, oxidation at the sulfur atom is overwhelmingly the more favorable process under most chemical and electrochemical conditions.[8] The initial one-electron oxidation to the radical cation is centered on the entire heterocyclic system, but subsequent reactions leading to stable products preferentially occur at the sulfur. While N-oxides of the side chain can form, particularly during sample preparation for biological analysis, the primary oxidation products of the phenothiazine ring itself are the S-oxides.[14][15]

Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues

This section tackles common problems encountered during phenothiazine oxidation experiments, linking them to specific side products and offering solutions.

Issue 1: My mass spectrum shows a prominent peak at [M+32], but I was targeting the sulfoxide at [M+16].
Q: What is this [M+32] species and why did it form?

A: The peak at [M+32] corresponds to the phenothiazine sulfone (PTZ-SO₂) . This is a classic over-oxidation product. The desired sulfoxide (PTZ-SO) is formed via a two-electron oxidation process from the parent phenothiazine, but it can be further oxidized to the sulfone under the same reaction conditions.[8]

The mechanism proceeds from the sulfoxide, which can undergo another oxidation step to form the sulfone. This is particularly common when using strong oxidizing agents like excess hydrogen peroxide, nitric acid, or under prolonged electrochemical oxidation at high potentials.[7][8]

Q: How can I minimize or prevent the formation of the sulfone?

A: Controlling the reaction is key to preventing over-oxidation. Consider the following adjustments:

  • Stoichiometry: Carefully control the molar equivalents of your oxidizing agent. Use 1.0 to 1.2 equivalents if targeting the sulfoxide.

  • Choice of Oxidant: Use a milder oxidizing agent. For example, methods using aqueous nitrous acid or specific phase-transfer catalysts with H₂O₂ have been shown to selectively produce the sulfoxide in high yield.[8][16]

  • Reaction Time and Temperature: Monitor the reaction closely (e.g., by TLC or LC/MS) and stop it as soon as the starting material is consumed. Lowering the reaction temperature can also help reduce the rate of the second oxidation step.

  • Electrochemical Control: If using electrochemistry, operate at a controlled potential just sufficient to generate the sulfoxide, avoiding the higher potentials where sulfone formation becomes favorable.[8]

Issue 2: My product is precipitating as an insoluble solid, or I'm seeing high molecular weight signals in my mass spectrum.
Q: What are these high molecular weight impurities?

A: These observations strongly suggest the formation of dimers or polymers . The phenothiazine radical cation is susceptible to dimerization, especially in concentrated solutions or highly acidic media like concentrated sulfuric acid.[7] The most commonly cited product is 3,10'-diphenothiazinyl, formed by the coupling of two radical cations or the attack of a radical cation on a neutral phenothiazine molecule.[7][9][17]

Q: What experimental conditions favor this dimerization pathway?

A: Dimerization is often a competing pathway with sulfoxidation. It is favored by:

  • High Concentrations: Higher concentrations of the phenothiazine starting material increase the probability of radical-radical or radical-neutral encounters.

  • Strongly Acidic, Low-Nucleophile Media: In environments like concentrated H₂SO₄, where nucleophiles like water are scarce, dimerization becomes a more dominant pathway for the radical cation to react.[7]

  • Photochemical Conditions: Irradiation can promote radical formation and subsequent polymerization.[18]

To avoid this, use more dilute reaction conditions and ensure the presence of a suitable nucleophile (like water in an aqueous-organic solvent mixture) to trap the radical cation, leading to the sulfoxide.[10][17]

Issue 3: My HPLC shows several unexpected polar peaks that are not the sulfone.
Q: What could these other polar side products be?

A: These are likely hydroxylated derivatives of your phenothiazine. This occurs when a nucleophile, typically water from the solvent, attacks the electron-deficient aromatic ring of the radical cation intermediate instead of the sulfur atom.[11] This can lead to mono- or di-hydroxylated products, which are significantly more polar than the parent compound or the sulfoxide.

Q: Does the N-10 side chain influence the formation of these hydroxylated products?

A: Absolutely. The structure of the N-10 side chain has a profound effect on the reaction pathway.[11]

  • Long Aliphatic Chains (e.g., chlorpromazine): Radicals with a three-carbon aliphatic side chain tend to favor the formation of the sulfoxide. Hydroxylation only becomes significant if external amine nucleophiles are present.[11]

  • Short Aliphatic Chains (e.g., promethazine): A shorter side chain (two carbons) can promote both radical dimerization and pronounced ring hydroxylation.[11][12]

  • Piperazine Side Chains (e.g., fluphenazine): This type of side chain actively promotes hydroxylation, with sulfoxide formation being a less dominant pathway.[11]

This structural effect is critical in drug metabolism, where different phenothiazine drugs yield different metabolite profiles.[11]

Section 3: Analytical Workflows & Characterization

Accurate identification of side products is crucial. This section provides a standard protocol for analysis and a table of common products.

Workflow: LC/MS Protocol for Identifying Phenothiazine Oxidation Products

This protocol outlines a general method for separating and identifying products from a typical oxidation reaction.

  • Sample Preparation:

    • Quench the reaction mixture appropriately (e.g., with sodium bisulfite for peroxide-based oxidations).

    • Extract the organic components using a suitable solvent like ethyl acetate or dichloromethane.

    • Evaporate the solvent and reconstitute the residue in a small volume of the initial mobile phase (e.g., 50:50 acetonitrile:water).

  • LC Conditions (Reverse-Phase):

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 10-20%) and ramp up to 95-100% B over 10-15 minutes. This will elute polar hydroxylated products first, followed by the sulfoxide, sulfone, parent phenothiazine, and finally non-polar dimers.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Detection: UV/Vis detector (PDA) to monitor characteristic absorbances and a mass spectrometer.

  • MS Conditions (ESI+):

    • Ionization Mode: Electrospray Ionization, Positive Mode (ESI+). Phenothiazines ionize readily to give a strong [M+H]⁺ signal.[17]

    • Scan Range: Set a wide scan range (e.g., m/z 150-1000) to capture the parent molecule, all expected products, and potential dimers.

    • Analysis: Look for the specific mass-to-charge ratios corresponding to the expected side products as detailed in the table below.

Table 1: Common Oxidation Side Products and Their Mass Signatures
Product ClassSpecific Product ExampleChemical ChangeExpected [M+H]⁺ (vs. Parent)Typical Polarity
Parent Phenothiazine (PTZ)-M+HLow
S-Oxidation Phenothiazine Sulfoxide+ O(M+16)+HModerate
Over-oxidation Phenothiazine Sulfone+ 2O(M+32)+HModerate-High
Hydroxylation Hydroxyphenothiazine+ O (on ring)(M+16)+HHigh
Dimerization 3,10'-DiphenothiazinylDimerization - 2H(2M-2)+HVery Low
N-Oxidation Phenothiazine N-Oxide+ O (on side-chain N)(M+16)+HHigh

Section 4: Visualizing the Reaction Pathways

Understanding the relationships between intermediates and products is easier with visual aids. The following diagrams, generated using DOT language, illustrate the key mechanistic pathways.

Diagram 1: The Central Oxidation Cascade

This diagram shows the primary, sequential oxidation of the sulfur atom.

Oxidation_Cascade PTZ Phenothiazine (PTZ) Radical Radical Cation (PTZ•+) (Colored Intermediate) PTZ->Radical -1e⁻ Sulfoxide Sulfoxide (PTZ-SO) [M+16] Radical->Sulfoxide +H₂O, -1e⁻, -2H⁺ Sulfone Sulfone (PTZ-SO2) [M+32] Sulfoxide->Sulfone [O] (Over-oxidation)

Caption: Sequential S-oxidation pathway from the parent molecule to the sulfone.

Diagram 2: Competing Side Reaction Pathways

This diagram illustrates how the central radical cation intermediate can branch off to form undesired side products.

Side_Reactions cluster_main Main Pathway cluster_side Side Pathways Radical Radical Cation (PTZ•+) Sulfoxide Desired Product (Sulfoxide) Radical->Sulfoxide +H₂O Dimer Dimer / Polymer [2M-2] Radical->Dimer +PTZ or PTZ•+ (High Conc.) Hydroxylated Hydroxylated Product [M+16] Radical->Hydroxylated +H₂O (Ring Attack) (Side-chain dependent)

Caption: The radical cation as a key branch point for side product formation.

Diagram 3: Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing issues in a phenothiazine oxidation experiment.

Troubleshooting_Workflow Start Reaction Complete. Analyze by LC/MS. Check_M16 Is Desired [M+16] Sulfoxide the Major Peak? Start->Check_M16 Success Success! Proceed to Purification. Check_M16->Success Yes Check_M32 Is [M+32] Sulfone Peak Significant? Check_M16->Check_M32 No Reduce_Oxidant Troubleshoot: - Reduce Oxidant Stoichiometry - Lower Temperature/Time Check_M32->Reduce_Oxidant Yes Check_HighMW Are High MW or Insoluble Products Present? Check_M32->Check_HighMW No Reduce_Oxidant->Start Re-run Dilute Troubleshoot: - Dilute Reaction Mixture - Ensure Nucleophile Presence Check_HighMW->Dilute Yes Check_Polar Are Other Polar Peaks (e.g., Hydroxylated) Present? Check_HighMW->Check_Polar No Dilute->Start Re-run Consider_Structure Troubleshoot: - Acknowledge Side-Chain Effect - Modify Solvent System Check_Polar->Consider_Structure Yes Consider_Structure->Start Re-run

Caption: A step-by-step workflow for troubleshooting phenothiazine oxidation reactions.

References

Technical Support Center: Selective Oxidation of Phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenothiazine and its derivatives are foundational scaffolds in medicinal chemistry, renowned for their broad therapeutic applications. The oxidation state of the sulfur atom within the phenothiazine core is a critical determinant of a molecule's pharmacological and physicochemical properties. Selective oxidation to the phenothiazine 5-oxide (a sulfoxide) is a common and vital transformation. However, this reaction is frequently plagued by over-oxidation, leading to the formation of the phenothiazine 5,5-dioxide (a sulfone). This guide provides in-depth troubleshooting advice and best practices to help researchers achieve high selectivity and yield for the desired sulfoxide product, thereby preventing the formation of the sulfone byproduct.[1][2]

Core Scientific Principles: The Oxidation Pathway

The oxidation of phenothiazine is a sequential process. The sulfur atom, being electron-rich, is susceptible to electrophilic attack by an oxidizing agent.[3] The initial oxidation elevates the sulfur from a sulfide to a sulfoxide. If the reaction conditions are too harsh or if excess oxidant is present, the sulfoxide, which is still susceptible to oxidation, will be further converted to the more stable sulfone.[4][5]

The core challenge lies in stopping the reaction at the intermediate sulfoxide stage. The electron-donating character of the sulfide makes the first oxidation step relatively fast. However, the sulfoxide itself is an electron-withdrawing group, which deactivates the molecule toward further oxidation, but this deactivation is often not sufficient to prevent sulfone formation under aggressive conditions.[2]

OxidationPathway Phenothiazine Phenothiazine (Sulfide) Sulfoxide Phenothiazine 5-Oxide (Desired Sulfoxide) Phenothiazine->Sulfoxide +1 eq. [O] (Controlled) Sulfone Phenothiazine 5,5-Dioxide (Over-oxidation Product) Sulfoxide->Sulfone +1 eq. [O] (Excess/Harsh)

Caption: Sequential oxidation of the phenothiazine core.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of phenothiazine 5-oxide in a direct question-and-answer format.

Problem 1: My reaction yields almost exclusively the phenothiazine 5,5-dioxide (sulfone). What went wrong?

This is a classic case of over-oxidation. The reaction conditions were too forceful, driving the oxidation past the desired sulfoxide stage.

Potential Causes & Solutions:

  • Excess Oxidant: You may have used too many equivalents of the oxidizing agent.

    • Solution: Carefully control the stoichiometry. Start with precisely 1.0 to 1.1 equivalents of your oxidant. It is critical to accurately determine the purity of the oxidant, especially for reagents like m-CPBA, which often contains benzoic acid.[6][7]

  • High Reaction Temperature: Elevated temperatures significantly accelerate the rate of both oxidation steps, making it difficult to stop at the sulfoxide.

    • Solution: Perform the reaction at a lower temperature. Start at 0 °C or even -10 °C. Add the oxidant slowly and portion-wise to maintain control over the exothermic reaction.[8]

  • Highly Reactive Oxidant: Some oxidants are inherently too powerful for this selective transformation.

    • Solution: Switch to a milder or more controllable oxidizing agent. For example, if you used m-CPBA at room temperature, consider switching to sodium periodate (NaIO₄) or a carefully controlled amount of hydrogen peroxide (H₂O₂) at low temperatures.[5][9][10]

Problem 2: My yield of the desired phenothiazine 5-oxide is very low, with a mix of starting material and sulfone. How can I improve selectivity?

This outcome suggests the reaction conditions are not optimized for selectivity. Some starting material is not reacting, while the portion that does is being partially over-oxidized.

Potential Causes & Solutions:

  • Poor Reagent Mixing/Local Hotspots: Inefficient stirring can lead to localized areas of high oxidant concentration, causing over-oxidation in one part of the flask while other parts remain unreacted.

    • Solution: Ensure vigorous and efficient mechanical or magnetic stirring. Add the oxidant as a solution (if possible) dropwise via a syringe pump or addition funnel to ensure immediate and uniform dispersion.

  • Incorrect Choice of Solvent: The solvent can influence the reactivity of both the substrate and the oxidant.

    • Solution: A polar solvent like methanol or an ethanol-water mixture can be effective, particularly when using salt-based oxidants like NaIO₄.[11] For other systems, dichloromethane (DCM) or acetic acid are common choices.[12] Experiment with different solvent systems to find the optimal balance of solubility and reactivity.

  • Sub-optimal Stoichiometry: Using too little oxidant will leave starting material, while even a slight excess can begin to form the sulfone.

    • Solution: Perform a small-scale reaction series varying the oxidant equivalents from 0.9 to 1.2 to empirically determine the sweet spot for your specific substrate and conditions. Monitor each reaction closely by TLC or LC-MS.

Problem 3: The reaction is very fast and difficult to control, leading to a complex mixture of products.

A runaway reaction is a common issue when using potent oxidants or when conditions are not properly moderated.

Potential Causes & Solutions:

  • Rapid Addition of Oxidant: Dumping the oxidant in all at once can cause a rapid exotherm and loss of control.

    • Solution: As mentioned previously, slow, portion-wise, or dropwise addition of the oxidant is crucial. Use an ice bath to actively cool the reaction vessel during the addition.

  • Concentrated Reagents: Using highly concentrated solutions can make the reaction unmanageably fast.

    • Solution: Dilute the reaction mixture. Increasing the solvent volume can help dissipate heat and moderate the reaction rate.

Problem 4: How do I effectively monitor the reaction to stop it at the sulfoxide stage?

Knowing when to quench the reaction is paramount for achieving a high yield of the sulfoxide.

Solution: Thin-Layer Chromatography (TLC)

TLC is the most common and effective technique for monitoring this reaction due to the significant polarity difference between the three species.[13][14][15]

  • Stationary Phase: Standard silica gel plates (e.g., Silica Gel 60 F254).

  • Mobile Phase: A mixture of a non-polar and a polar solvent is typically used. A good starting point is a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate or Dichloromethane:Methanol. You may need to adjust the ratio to achieve good separation.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots.

  • Interpreting the TLC Plate:

    • Phenothiazine (Starting Material): Will be the least polar spot, having the highest Rf value.

    • Phenothiazine 5-oxide (Sulfoxide): Will be more polar than the starting material, with a lower Rf value.

    • Phenothiazine 5,5-dioxide (Sulfone): Will be the most polar of the three, with the lowest Rf value.

Procedure:

  • Spot the starting material on the TLC plate as a reference before starting the reaction.

  • Once the reaction begins, take small aliquots every 15-30 minutes.

  • Spot the reaction mixture next to the starting material reference.

  • Develop and visualize the plate.

  • The reaction is complete when the starting material spot has been consumed, but before a significant spot for the sulfone appears. Quench the reaction immediately at this point.

Recommended Protocol and Best Practices

This protocol uses sodium periodate, a mild and selective oxidant for converting sulfides to sulfoxides.[8][16]

Materials:

  • Phenothiazine derivative (1.0 eq)

  • Sodium periodate (NaIO₄) (1.1 eq)

  • Methanol (MeOH)

  • Deionized water

  • Round-bottom flask, magnetic stirrer, and stir bar

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve the phenothiazine derivative in methanol (approximately 0.1 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the solution temperature equilibrates to ~0 °C.

  • Oxidant Preparation: In a separate beaker, dissolve sodium periodate (1.1 eq) in a minimal amount of deionized water.

  • Slow Addition: Add the aqueous NaIO₄ solution dropwise to the stirred, cooled solution of the phenothiazine over 30-60 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC every 30 minutes, as described in "Problem 4". The reaction is typically complete within 2-4 hours.

  • Quenching: Once TLC indicates the consumption of starting material, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any excess periodate.

  • Workup:

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue three times with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to isolate the pure phenothiazine 5-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the best oxidizing agents for selective sulfoxide formation?

The choice of oxidant is critical and depends on the specific substrate and desired reaction conditions.

Oxidizing AgentProsCons
Sodium Periodate (NaIO₄) Excellent selectivity for sulfoxides; stable and easy to handle.[9][16]Often requires aqueous/alcoholic co-solvents; can be slow.[10]
Hydrogen Peroxide (H₂O₂) Inexpensive and environmentally benign ("green") oxidant.[12][17][18]Can be difficult to control; often requires a catalyst and careful temperature management to avoid over-oxidation.[10]
m-CPBA Highly reactive and effective; soluble in many organic solvents.[6][19]Prone to causing over-oxidation to the sulfone if not carefully controlled; byproduct (3-chlorobenzoic acid) can complicate purification.[5][7][20]
Nitrous Acid (from NaNO₂) Can be highly selective under specific aqueous acidic conditions.[21]Requires careful pH control; may not be suitable for acid-sensitive substrates.

Q2: How does solvent choice affect the reaction?

Solvent polarity plays a key role. Polar solvents can stabilize the polar transition state of the oxidation, potentially increasing the reaction rate.[11] For salt-based oxidants like NaIO₄, protic solvents like methanol or ethanol are necessary for solubility. For organic-soluble oxidants like m-CPBA, aprotic solvents like DCM are common. The choice should be based on the solubility of both the substrate and the chosen oxidant.

Q3: What are the key differences in properties between the sulfoxide and sulfone?

The oxidation state of the sulfur atom significantly alters the molecule's properties.

  • Polarity: Polarity increases with oxidation: Sulfide < Sulfoxide < Sulfone. This is the basis for their separation by chromatography.

  • Electronic Properties: The sulfide group is an electron-donating group. The sulfoxide is an electron-withdrawing group, and the sulfone is a very strong electron-withdrawing group.[2] This change dramatically affects the molecule's redox potential and photophysical properties.[22]

  • Structure: The phenothiazine core has a characteristic non-planar "butterfly" structure. Oxidation to sulfoxide and sulfone alters the bending angles of this structure.[2]

References

Stability issues and proper storage of 10H-phenothiazine 5-oxide.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 10H-phenothiazine 5-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the stability and proper handling of this compound. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction to this compound

This compound is a sulfoxide derivative of phenothiazine, a core structure in many pharmaceutically active compounds.[1] As an oxidized form of phenothiazine, it is a key metabolite and can also be a degradation product.[2] Understanding its stability is crucial for its use in research and development. This guide will address the common challenges associated with its storage and use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For optimal long-term stability, solid this compound should be stored in a cool, dry, and dark environment.[3] Exposure to light and air can accelerate degradation.[4] It is recommended to store the compound in a tightly sealed, opaque container, preferably under an inert atmosphere such as argon or nitrogen.[5] Refrigeration at 2-8°C is also advised for long-term storage.[5]

Q2: My this compound solution has changed color. What does this indicate?

A2: A color change in your solution is a primary indicator of chemical degradation, most commonly oxidation.[4][6] Phenothiazine derivatives are known to form colored products upon degradation.[6] Depending on the solvent and the extent of degradation, you might observe a yellow, pink, or even brown coloration. This is often due to the formation of further oxidized species or other degradation products.[7] It is crucial to investigate the purity of the solution before proceeding with your experiment.

Q3: What are the main degradation products of this compound?

A3: The primary degradation pathway for this compound is further oxidation. The sulfoxide can be oxidized to the corresponding sulfone, 10H-phenothiazine 5,5-dioxide .[2][8] Other degradation products can also be formed, particularly under photochemical (light-induced) conditions.[9]

Q4: Which solvents are recommended for preparing and storing solutions of this compound?

A4: The choice of solvent can impact the stability of this compound. For short-term use, high-purity, anhydrous solvents are recommended. Commonly used solvents for phenothiazine derivatives include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.[10] It is advisable to prepare solutions fresh and protect them from light. For longer-term storage in solution, it is best to store them at low temperatures and under an inert atmosphere.

Q5: How can I check the purity of my this compound?

A5: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method.[4][10] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify impurities.[11]

Troubleshooting Guide

This section provides a step-by-step guide to addressing common issues encountered during the handling and use of this compound.

Issue 1: Unexpected Color Change in Solution
  • Observation: Your clear, colorless (or pale yellow) solution of this compound has developed a noticeable color (e.g., pink, yellow, brown).

  • Probable Cause: This is a strong indication of oxidation and degradation of the compound.[6] Exposure to air (oxygen), light, or contaminants in the solvent can trigger this process.[4]

  • Troubleshooting Steps:

    • Do not use the solution for your experiment. The presence of degradation products can lead to unreliable and misleading results.

    • Verify the purity of the solvent. Ensure you are using high-purity, anhydrous solvents.

    • Review your handling procedures. Were the solutions exposed to light for extended periods? Were they prepared and stored under an inert atmosphere?

    • Prepare a fresh solution. Use a fresh batch of solid this compound and high-purity solvent. Prepare the solution immediately before use if possible.

    • Protect from light. Use amber vials or wrap your containers in aluminum foil to minimize light exposure.[4]

Issue 2: Inconsistent or Non-Reproducible Experimental Results
  • Observation: You are observing high variability in your experimental data when using this compound.

  • Probable Cause: This can be due to the use of a degraded or impure sample of the compound. The presence of varying amounts of degradation products can interfere with your assay.

  • Troubleshooting Steps:

    • Assess the purity of your this compound. Use a validated analytical method like HPLC to check for the presence of impurities or degradation products.[10]

    • Implement stricter storage and handling protocols. Ensure the solid compound and any stock solutions are stored under the recommended conditions (cool, dry, dark, inert atmosphere).

    • Perform a forced degradation study. To understand the potential impact of degradation on your assay, you can intentionally degrade a small sample of your compound (e.g., by exposure to light or an oxidizing agent) and test it in your experiment. This can help you identify if your assay is sensitive to degradation products.[12]

Issue 3: Precipitation of the Compound from Solution
  • Observation: Your this compound has precipitated out of solution, particularly from aqueous buffers.

  • Probable Cause: Phenothiazine derivatives often have limited aqueous solubility, which can be pH-dependent.[4] Changes in pH or temperature, or exceeding the solubility limit, can cause precipitation.

  • Troubleshooting Steps:

    • Check the pH of your solution. The solubility of phenothiazine derivatives can be significantly affected by pH.[8]

    • Consider the use of a co-solvent. If compatible with your experimental system, adding a small amount of an organic solvent like DMSO or ethanol can help to increase solubility.

    • Prepare a more dilute solution. You may be exceeding the solubility limit of the compound in your chosen solvent system.

Visual Troubleshooting Workflow

The following diagram illustrates a typical workflow for troubleshooting stability issues with this compound.

Caption: A decision-making workflow for troubleshooting common stability issues encountered with this compound.

Data Summary Tables

Table 1: Recommended Storage Conditions for this compound

ConditionSolid FormIn Solution
Temperature 2-8°C (Refrigerated)[5]-20°C (for longer-term storage)
Atmosphere Inert gas (Argon or Nitrogen)[5]Inert gas (Argon or Nitrogen)
Light Protect from light (use amber vials or foil)[4]Protect from light (use amber vials or foil)
Container Tightly sealed, opaque containerTightly sealed, opaque container

Table 2: Common Solvents for Phenothiazine Derivatives

SolventSolubility InformationNotes
Dimethyl Sulfoxide (DMSO) Generally good solubilityAprotic polar solvent, suitable for stock solutions.
Dimethylformamide (DMF) Generally good solubilityAprotic polar solvent, suitable for stock solutions.
Ethanol SolubleProtic polar solvent.
Water Low solubilitySolubility is often pH-dependent.

Note: Specific solubility data for this compound is not widely available. The information provided is based on general characteristics of phenothiazine derivatives.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a starting point for developing an HPLC method to assess the purity of this compound and detect the presence of its 5,5-dioxide degradation product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[10]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-17 min: 90% B

    • 17.1-20 min: 30% B

  • Flow Rate: 1.0 mL/min[10]

  • Column Temperature: 30°C

  • Detection: UV at 254 nm[10]

  • Injection Volume: 10 µL

Note: This is a general method and may require optimization for your specific instrument and sample. The 5,5-dioxide, being more polar, is expected to elute earlier than the 5-oxide.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[12]

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Divide the stock solution into several aliquots for different stress conditions.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature for 24 hours.[4]

    • Thermal Degradation: Heat a solution at 80°C for 48 hours.

    • Photodegradation: Expose a solution to a light source (e.g., UV lamp at 254 nm) for a specified duration, alongside a dark control.[4]

  • Analyze the samples at different time points using the developed HPLC method to monitor the degradation of the parent compound and the formation of degradation products.

Degradation Pathway

The primary degradation pathway for this compound involves oxidation of the sulfoxide group to a sulfone.

DegradationPathway Phenothiazine 10H-Phenothiazine Oxide This compound Phenothiazine->Oxide Oxidation (Light, Air) Dioxide 10H-Phenothiazine 5,5-dioxide Oxide->Dioxide Further Oxidation

Caption: The oxidative degradation pathway of 10H-phenothiazine to its 5-oxide and 5,5-dioxide forms.

References

Phenothiazine Synthesis Technical Support Center: A Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of phenothiazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of phenothiazine synthesis. Here, we address common challenges encountered in the laboratory, providing not just solutions, but also the underlying scientific principles to empower your synthetic strategies.

Introduction to Phenothiazine Synthesis

Phenothiazine and its derivatives are a critical class of heterocyclic compounds with broad applications in medicine, serving as antipsychotics, antihistamines, and antiemetics.[1][2] Their synthesis, while well-established, can present numerous challenges, from sluggish reactions and low yields to the formation of intractable byproducts. This guide will delve into the most common synthetic routes and provide practical, experience-driven advice to overcome these hurdles.

Core Synthetic Methodologies & Troubleshooting

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

The Classical Approach: Reaction of Diphenylamine with Sulfur

This traditional method involves the direct thionation of diphenylamine, typically in the presence of a catalyst like iodine or aluminum chloride.[3][4][5] While seemingly straightforward, it is often plagued by issues related to harsh reaction conditions.

Q1: My reaction of diphenylamine and sulfur results in a low yield and a significant amount of dark, tarry byproducts. What's going wrong?

A1: This is a very common issue in the classical synthesis and typically points to problems with temperature control and reaction atmosphere.

  • Causality: At elevated temperatures (often exceeding 160°C), diphenylamine and the newly formed phenothiazine can undergo polymerization and decomposition, leading to the formation of complex, high-molecular-weight tars.[6] The reaction also generates hydrogen sulfide (H₂S) gas, and improper venting can affect the reaction equilibrium.[7][8]

  • Troubleshooting & Optimization:

    • Precise Temperature Control: Gradually increase the temperature to 140-150°C to initiate the reaction, as evidenced by the evolution of H₂S.[8] Maintain this temperature until the initial vigorous reaction subsides, then slowly raise it to 160°C to drive the reaction to completion.[8] Avoid overheating, which is a primary cause of tar formation.

    • Inert Atmosphere: While not always reported in classical procedures, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that contribute to byproduct formation.

    • Catalyst Choice and Purity: Ensure your catalyst (iodine or AlCl₃) is of high purity and anhydrous. The presence of moisture can deactivate the catalyst and introduce unwanted side reactions. A catalytic amount of iodine is often reported to improve the reaction.[6]

    • Stoichiometry: While the theoretical molar ratio of diphenylamine to sulfur is 1:2, using a slight excess of diphenylamine has been suggested to reduce byproduct formation.

Q2: The purification of the crude phenothiazine from the tarry residue is proving to be very difficult. What are the best practices?

A2: Purification of the crude product from the classical synthesis can indeed be challenging. Recrystallization is the most common method, but proper solvent selection and pre-treatment are key.

  • Troubleshooting & Optimization:

    • Initial Work-up: After cooling, the solidified melt should be ground into a fine powder.[8] This increases the surface area for subsequent extractions. An initial wash with water followed by dilute alcohol can help remove some of the more polar impurities and unreacted starting materials.[8]

    • Recrystallization: Hot ethanol is a commonly used solvent for the recrystallization of phenothiazine.[7] For derivatives, other solvents such as toluene or chlorobenzene may be more effective.[6] The key is to use a solvent in which the phenothiazine derivative has good solubility at high temperatures and poor solubility at room temperature.

    • Decolorization: If the recrystallized product is still highly colored, treatment with activated charcoal in the hot solution can help remove colored impurities.[6] Use a minimal amount of charcoal to avoid significant product loss through adsorption.

    • Column Chromatography: For more challenging purifications, column chromatography on silica gel can be effective. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is a good starting point.

The Smiles Rearrangement

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution used to synthesize phenothiazines, particularly those with specific substitution patterns.[9] It typically involves the rearrangement of an o-aminodiphenyl sulfide derivative.[10]

Q1: My Smiles rearrangement is giving a low yield of the desired phenothiazine, and I'm isolating an isomeric byproduct. What is happening?

A1: This issue often arises from a competition between the desired Smiles rearrangement and an alternative cyclization pathway, the Ullmann cyclization.[10][11]

  • Causality: The reaction intermediate can undergo two different intramolecular cyclizations. The S-N Smiles rearrangement leads to the desired phenothiazine, while a direct C-N bond formation (Ullmann cyclization) results in an isomeric product.[10][11] The reaction pathway is highly dependent on the reaction conditions, particularly the base and solvent.

  • Troubleshooting & Optimization:

    • Base Selection: The Smiles rearrangement is typically favored under basic conditions.[10][11] Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in solvents like ethanol or DMSO are commonly used.[10] The choice of base can significantly influence the reaction outcome, so screening different bases may be necessary.

    • Solvent Effects: The polarity of the solvent can influence the rate of both the Smiles rearrangement and the competing Ullmann cyclization. Protic solvents like ethanol can facilitate the proton transfer steps involved in the Smiles mechanism.

    • Leaving Group: The nature of the leaving group on the aromatic ring is crucial. Electron-withdrawing groups in the ortho or para positions to the leaving group activate the ring for nucleophilic attack and facilitate the rearrangement.[10]

Experimental Protocol: Synthesis of a 2-Substituted Phenothiazine via Smiles Rearrangement [12]

  • Step 1: Synthesis of the Diphenyl Sulfide Precursor: React 2-aminobenzenethiol with an appropriately substituted 2-chloro-1-nitrobenzene derivative in the presence of a base (e.g., potassium carbonate) in a polar apathetic solvent (e.g., DMF) at elevated temperature.

  • Step 2: Acetylation: Acetylate the amino group of the resulting diphenyl sulfide with acetic anhydride. This is a crucial step to facilitate the subsequent rearrangement.

  • Step 3: Smiles Rearrangement: Treat the acetylated diphenyl sulfide with a strong base, such as sodium hydroxide in ethanol, and heat the mixture to induce the Smiles rearrangement and subsequent cyclization to the phenothiazine ring system.

  • Step 4: Work-up and Purification: Neutralize the reaction mixture and extract the product with an organic solvent. The crude product can then be purified by recrystallization or column chromatography.

The Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction used for the formation of C-N bonds, and it can be applied to the intramolecular cyclization of o-haloaryl amines to form the phenothiazine core.[2][13]

Q1: My intramolecular Ullmann condensation is sluggish and gives a low yield. How can I improve the reaction efficiency?

A1: The Ullmann condensation is notoriously sensitive to reaction conditions, and low yields are often due to catalyst deactivation, improper solvent choice, or suboptimal temperature.[13]

  • Causality: The traditional Ullmann reaction requires high temperatures (often >210°C) and stoichiometric amounts of copper.[13] Modern variations use soluble copper catalysts and ligands to facilitate the reaction at lower temperatures. Catalyst deactivation can occur due to impurities or the presence of oxygen.

  • Troubleshooting & Optimization:

    • Catalyst System:

      • Copper Source: Use a high-purity copper(I) salt, such as CuI or CuBr. In some cases, "activated" copper powder, prepared by reducing a copper(II) salt, can be effective.[13]

      • Ligands: The addition of ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine can significantly improve the solubility and reactivity of the copper catalyst, allowing for milder reaction conditions.

    • Solvent: High-boiling polar aprotic solvents such as N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene are typically required.[13] Ensure the solvent is anhydrous, as water can interfere with the reaction.

    • Base: A strong base, such as potassium carbonate or cesium carbonate, is usually required to neutralize the HX formed during the reaction.

    • Inert Atmosphere: It is crucial to perform the reaction under a strict inert atmosphere (argon or nitrogen) to prevent oxidation of the copper catalyst and the starting materials.

Ullmann Condensation Troubleshooting Summary

Problem Potential Cause Suggested Solution
Low Yield Inactive copper catalystUse freshly purchased, high-purity Cu(I) salts or "activated" copper powder.[13]
Low reaction temperatureIncrease the temperature, but monitor for decomposition.
Inappropriate solventUse a high-boiling polar aprotic solvent like NMP or DMF.[13]
Inconsistent Results Presence of oxygen or moistureEnsure a strict inert atmosphere and use anhydrous solvents.
Variable catalyst activityConsider using a ligand to stabilize and activate the copper catalyst.
The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is a modern and efficient method for synthesizing N-aryl phenothiazines.[14]

Q1: My Buchwald-Hartwig amination to form an N-aryl phenothiazine is not proceeding to completion, and I observe decomposition of my starting materials.

A1: The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of the palladium catalyst, ligand, base, and solvent.[15][16] Incomplete conversion and decomposition can often be traced back to a suboptimal combination of these components.

  • Causality: The catalytic cycle of the Buchwald-Hartwig amination involves several steps, including oxidative addition, amine coordination, deprotonation, and reductive elimination.[17] Each of these steps can be influenced by the reaction parameters. For example, a base that is too strong can cause decomposition of base-sensitive functional groups, while a base that is too weak may not effectively deprotonate the amine-palladium complex.[15][17]

  • Troubleshooting & Optimization:

    • Catalyst and Ligand Selection:

      • Palladium Source: Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃. Pre-catalysts, which are more stable and form the active catalytic species more cleanly, are often a better choice.[18]

      • Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands, such as XPhos, SPhos, or RuPhos, are often effective for coupling with sterically hindered amines or aryl halides. The ligand plays a crucial role in promoting both the oxidative addition and reductive elimination steps.

    • Base Selection: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice.[15] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable.[19]

    • Solvent Choice: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are commonly used.[18] The choice of solvent can affect the solubility of the reactants and the stability of the catalytic species.

    • Temperature: Reactions are typically run at elevated temperatures (80-110°C).[1][16] Optimization of the temperature is often necessary to balance the reaction rate with the stability of the reactants and catalyst.

Diagram: Simplified Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Deprotonation Deprotonation Amine Coordination->Deprotonation Base Deprotonation->Pd(0)L Reductive Elimination (Product: Ar-NR2)

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Concluding Remarks

The synthesis of phenothiazine derivatives, while offering access to a wealth of biologically active molecules, requires careful attention to detail and a systematic approach to troubleshooting. By understanding the underlying mechanisms of these key synthetic transformations and by methodically optimizing reaction conditions, researchers can overcome common challenges and achieve their synthetic goals. This guide provides a starting point for troubleshooting; however, it is important to remember that each specific substrate may require its own unique set of optimized conditions.

References

Technical Support Center: Stability and Degradation of 10H-Phenothiazine 5-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 10H-phenothiazine 5-oxide. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound, particularly under acidic conditions. As Senior Application Scientists, we have designed this resource to be a practical tool based on established scientific principles and field experience.

Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability under acidic conditions a concern?

A1: this compound is the sulfoxide metabolite of phenothiazine, a core structure in many pharmaceutical drugs.[1][2] The corresponding sulfoxide derivatives are often the major human urinary metabolites of phenothiazine-based drugs.[1] Understanding its stability is critical for several reasons:

  • Drug Development: During drug formulation, excipients and solution pH can significantly impact the stability of a drug substance.[3] Acidic conditions are common in both formulation and physiological environments (e.g., the stomach).

  • Metabolite Profiling: Inaccurate stability data can lead to misinterpretation of metabolic pathways and the quantification of metabolites in biological samples.

  • Forced Degradation Studies: These studies, often performed under acidic stress, are required by regulatory agencies to identify potential degradation products and establish the stability-indicating nature of analytical methods.[4][5]

Q2: What are the primary factors that influence the degradation of this compound in an acidic medium?

A2: The degradation is a multifactorial process. Key influencing factors include:

  • pH and Acid Concentration: The stability of phenothiazine derivatives is highly dependent on the pH of the solution.[3] The concentration and type of acid (e.g., HCl, H₂SO₄) used can directly influence the rate and pathway of degradation.[4]

  • Temperature: Increased temperature typically accelerates the rate of chemical degradation.[6] In the case of some phenothiazine derivatives, higher temperatures at low pH can favor the formation of different degradation products.[6]

  • Presence of Oxidizing Agents: Although this compound is already an oxidation product, it can be susceptible to further oxidation, especially in the presence of strong oxidizing agents or catalysts.[7]

  • Metal Ions: Trace metal ions, such as copper(II) and iron(III), have been shown to catalyze the degradation of parent phenothiazine compounds and could potentially influence the stability of the sulfoxide.[8]

  • Light Exposure (Photodegradation): Phenothiazines are known to be sensitive to light. While this guide focuses on acidic degradation, it is crucial to control for light exposure to prevent confounding photolytic degradation pathways.

Q3: What are the expected degradation products of this compound under acidic stress?

A3: The degradation pathway can be complex. Based on the chemistry of related phenothiazine compounds, potential products formed under acidic and/or thermal stress include:

  • Phenothiazine: The sulfoxide may undergo reduction back to the parent phenothiazine, although this is less likely under typical acidic stress without a reducing agent.

  • Phenothiazin-3-one: Studies on 10-methylphenothiazine have shown that at low pH values and high temperatures, the formation of 3H-phenothiazin-3-one can occur alongside the sulfoxide.[6] This suggests a potential rearrangement or further reaction pathway for the sulfoxide itself.

  • Phenothiazine Sulfone (10H-phenothiazine 5,5-dioxide): Further oxidation of the sulfoxide to the corresponding sulfone is a possible degradation route, especially if oxidative conditions are present.[7][9]

  • Dimers and Polymers: The degradation of phenothiazine can involve the formation of oxidized dimers and polymers, a pathway that could also be relevant for its sulfoxide derivative.[10]

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q4: My HPLC analysis shows rapid and complete loss of the this compound peak after adding acid, with no new distinct peaks appearing. What's happening?

A4: This scenario often points to one of two issues: precipitation or the formation of multiple, unresolved, or non-UV-active products.

  • The Issue: this compound, like many organic molecules, has limited aqueous solubility that can be affected by pH and ionic strength. Upon acidification, the compound may be precipitating out of solution, leading to its apparent disappearance from the chromatogram. Alternatively, it could be degrading into a complex mixture of small, polar, or polymeric products that do not resolve well on your column or lack a strong chromophore for UV detection.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for rapid analyte loss.

Q5: I am conducting a forced degradation study, but I'm seeing less than 5% degradation even under harsh acidic conditions (e.g., 1 M HCl at 80°C for 24 hours). How can I achieve the target degradation?

A5: While phenothiazines are generally labile, the sulfoxide can be more stable under certain conditions. If you are not achieving the target degradation of 5-20%, the stress conditions may not be appropriate or other factors are at play.[11]

  • The Issue: The activation energy for the relevant degradation pathway may not be reached. Alternatively, the degradation may require an additional catalyst or initiator that is absent.

  • Scientist's Approach:

    • Increase Stress Severity Systematically: Instead of a drastic, unrealistic increase in stress, which could alter the degradation pathway, increase the parameters incrementally.[5]

      • Temperature: Increase the temperature in 10°C increments.

      • Acid Concentration: Increase acid concentration (e.g., to 2 M or 5 M), but be mindful of the limitations of your analytical column.

      • Time: Extend the duration of the study.

    • Introduce a Catalyst: Consider adding a low concentration (e.g., ppm level) of a metal salt like CuCl₂ to see if it catalyzes the degradation, as has been observed for the parent compounds.[8]

    • Combine Stress Factors: A combination of acid and an oxidizing agent (e.g., a low concentration of H₂O₂) can be used to promote degradation.[4][12] This would specifically test the compound's susceptibility to further oxidation under acidic conditions.

Q6: My degradation study is showing inconsistent results and poor reproducibility between replicates. What are the likely causes?

A6: Poor reproducibility often stems from subtle inconsistencies in experimental setup and execution.

  • The Issue: The degradation of phenothiazines can be sensitive to oxygen, light, and trace contaminants.[8][11] Inconsistent exposure to these elements between samples can lead to high variability.

  • Self-Validating Protocol Checklist:

    • Atmosphere Control: Are you preparing samples under a consistent atmosphere? The presence of oxygen can significantly impact degradation.[6][8] For maximum consistency, consider preparing and incubating samples under an inert atmosphere (e.g., nitrogen).

    • Light Exposure: Are all samples protected from light equally? Use amber vials and minimize exposure to ambient light during handling.

    • Temperature Control: Is your heating block or water bath maintaining a uniform and stable temperature for all sample positions? Use a calibrated thermometer to verify.

    • Mixing and Homogeneity: Are you ensuring each sample is thoroughly mixed after the addition of acid and before sampling? Inadequate mixing can lead to inconsistent reaction rates.

    • Sample Quenching: Are you stopping the degradation reaction effectively and consistently before analysis? This is typically done by cooling the sample and neutralizing it with a suitable base to a pH where the compound is stable.

Proposed Degradation Mechanism

Under acidic conditions, the sulfoxide oxygen can be protonated, making the sulfur atom more electrophilic. This intermediate can then undergo several potential reactions, including nucleophilic attack by water or disproportionation.

G cluster_0 Initiation cluster_1 Degradation Pathways A 10H-Phenothiazine 5-Oxide B Protonated Sulfoxide Intermediate A->B + H⁺ C Phenothiazin-3-one B->C Rearrangement (+ Heat, Low pH) D Phenothiazine Sulfone (Further Oxidation) B->D + [O] E Dimers / Polymers B->E Disproportionation/ Condensation

Caption: Potential degradation pathways for this compound in acid.

Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Acid

This protocol is designed to induce partial degradation (target of 5-20%) to identify potential degradation products.[11]

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC Grade)

  • Deionized Water

  • Hydrochloric Acid (HCl), 1 M solution

  • Sodium Hydroxide (NaOH), 1 M solution

  • Amber HPLC vials

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Sample Preparation:

    • In an amber HPLC vial, add 100 µL of the stock solution.

    • Add 900 µL of 1 M HCl. This results in a final drug concentration of 0.1 mg/mL in 0.9 M HCl.

    • Prepare a control sample by adding 900 µL of deionized water instead of HCl.

  • Stress Condition:

    • Cap the vials tightly.

    • Place the vials in a heating block or water bath set to 60°C. Note: This temperature is a starting point and may need optimization.

  • Time Point Sampling:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial from the heat.

    • Immediately cool the vial in an ice bath.

    • Take a 100 µL aliquot and transfer it to a new vial containing 900 µL of 0.1 M NaOH to neutralize the acid and quench the reaction. Mix thoroughly.

  • Analysis:

    • Analyze all quenched samples and the control sample by a stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water with 0.1% formic acid, with PDA detection).

    • Calculate the percent degradation by comparing the peak area of this compound in the stressed sample to the time-zero or control sample.

Data Summary Table:

Time (hours)Acid Conc. (M)Temp. (°C)% this compound RemainingArea % of Major Degradant 1Area % of Major Degradant 2
00.960100.00.00.0
40.96095.22.50.8
80.96088.75.81.5
240.96075.412.33.1

References

Technical Support Center: Optimizing Reaction Conditions for the Selective Synthesis of 5-Substituted Pyridine N-Oxides

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance for the selective synthesis of 5-substituted pyridine N-oxides. Achieving regioselectivity at the C5 position of the pyridine ring is a significant synthetic challenge due to the inherent electronic properties of the heterocycle. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and optimize your reaction conditions.

The Core Challenge: Overcoming Electronic Disfavor

The pyridine ring is electronically deficient, particularly at the C2, C4, and C6 positions, due to the inductive effect of the nitrogen atom. Consequently, these positions are more susceptible to nucleophilic attack. Conversely, electrophilic substitution is difficult and typically occurs at the C3 position. The formation of the N-oxide enhances the ring's reactivity; the oxygen atom can donate electron density, activating the C2 and C4 positions towards both electrophilic and nucleophilic attack[1]. This inherent reactivity profile makes direct, selective functionalization at the C5 position a non-trivial pursuit.

This guide outlines the primary strategies to achieve the desired C5 substitution pattern, focusing on pre-functionalization of the pyridine ring prior to N-oxidation and the use of advanced C-H functionalization techniques.

Troubleshooting Guide: Common Issues in 5-Oxide Synthesis

This section addresses specific experimental problems in a question-and-answer format.

Q1: My N-oxidation of a 3-substituted pyridine is giving me a low yield and multiple byproducts. What's going wrong?

A1: This is a common issue stemming from both steric and electronic factors.

  • Causality: The substituent at the C3 position can influence the accessibility of the nitrogen atom to the oxidizing agent. Bulky C3-substituents may hinder the approach of the oxidant. Electronically, an electron-withdrawing group (EWG) at C3 deactivates the nitrogen, making oxidation slower and requiring harsher conditions, which can lead to side reactions or degradation. Conversely, an electron-donating group (EDG) facilitates N-oxidation.

  • Troubleshooting Steps:

    • Choice of Oxidant: For pyridines with EWGs, a stronger peracid like meta-chloroperoxybenzoic acid (m-CPBA) may be necessary. For sensitive substrates, milder conditions using hydrogen peroxide in acetic acid or with a methyltrioxorhenium (MTO) catalyst can be more effective[2].

    • Temperature Control: Start the reaction at a low temperature (e.g., 0 °C) and allow it to warm slowly to room temperature. This can minimize the formation of degradation products. For less reactive pyridines, gentle heating (e.g., 50-70 °C) might be required, but this should be monitored carefully by TLC or LC-MS[3].

    • Solvent Effects: The choice of solvent can impact the reaction rate and selectivity. Dichloromethane (DCM) or chloroform are common for m-CPBA oxidations. Acetic acid is often used as both a solvent and a catalyst with H₂O₂[3].

Q2: I am attempting a direct C-H functionalization on pyridine N-oxide to install a group at the C5 position, but I am only getting C2 and C4 substitution. How can I achieve C5 selectivity?

A2: Direct C-H functionalization at the C5 position of an unsubstituted pyridine N-oxide is extremely challenging due to the electronic activation of the C2 and C4 positions[1]. The primary strategy is to functionalize the pyridine ring before N-oxidation.

  • Causality: The N-oxide group acts as a powerful ortho- and para-directing group. To achieve meta (C5) functionalization, you must override this inherent directing effect.

  • Recommended Strategies:

    • Install a Directing Group: The most reliable method is to install a directing group on the pyridine ring that forces functionalization to the C5 position. For instance, a 2-amino group can direct C5-bromination, which can then be used in cross-coupling reactions[4].

    • Temporary Dearomatization: Advanced methods involve the temporary dearomatization of the pyridine to create an electron-rich intermediate. This intermediate can then undergo regioselective electrophilic functionalization at the C5 position[5]. This is a specialized technique requiring specific reagents and conditions.

Q3: I have synthesized my 3,5-disubstituted pyridine, but the subsequent N-oxidation step is failing. Why?

A3: The combination of two substituents, especially at the C3 and C5 positions, can present significant steric hindrance around the nitrogen atom.

  • Causality: Even if the substituents are not exceptionally large, their combined presence can block the trajectory of the oxidizing agent.

  • Troubleshooting Steps:

    • Use a Smaller Oxidizing Agent: Consider using reagents that are sterically less demanding. For example, dimethyldioxirane (DMDO), generated in situ from Oxone and acetone, is a powerful but relatively small oxidizing agent.

    • High-Temperature/Pressure Conditions: In some cases, using a sealed tube or a microwave reactor can provide the necessary energy to overcome the steric barrier. This should be approached with caution due to the potential for decomposition and safety concerns with peroxides at high temperatures[6].

    • Catalytic Methods: A catalytic system like methyltrioxorhenium (MTO) with hydrogen peroxide might be more effective as the active catalytic species can have a different steric profile than traditional peracids[2].

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose oxidizing agent for preparing pyridine N-oxides?

A1: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for the N-oxidation of a broad range of pyridines due to its high reactivity and generally clean reaction profiles[2]. However, for substrates sensitive to strongly acidic conditions or for large-scale synthesis where removal of the m-chlorobenzoic acid byproduct can be problematic, alternatives like hydrogen peroxide in acetic acid or catalyzed H₂O₂ systems are often preferred[3][7].

Q2: How do electronic effects of substituents influence the N-oxidation of a substituted pyridine?

A2: Electron-donating groups (EDGs) such as alkyl or alkoxy groups increase the electron density on the nitrogen atom, making it more nucleophilic and thus accelerating the rate of N-oxidation. Conversely, electron-withdrawing groups (EWGs) like nitro, cyano, or halo groups decrease the nitrogen's nucleophilicity, making the oxidation slower and requiring more forcing conditions or more powerful oxidants[2][8]. For 3- and 4-substituted pyridines, these electronic effects are generally predictable and give high yields of the corresponding N-oxides[2].

Q3: Can I introduce a substituent at the C5 position and then perform the N-oxidation?

A3: Yes, this is the most common and effective strategy for synthesizing 5-substituted pyridine N-oxides. The challenge lies in the initial regioselective synthesis of the 3,5-disubstituted or 3-substituted pyridine. Once the desired substitution pattern is achieved, the N-oxidation can be performed, keeping in mind the steric and electronic considerations discussed in the troubleshooting section.

Q4: Are there any safety concerns when working with peracids and hydrogen peroxide?

A4: Absolutely. Peroxy compounds are potent oxidizing agents and can be explosive, especially in concentrated form or when heated.

  • Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Work in a well-ventilated fume hood.

  • Reactions involving peroxides should be performed behind a blast shield, especially when running on a larger scale or when heating.

  • Never add a peroxide to a hot solution.

  • Quench any residual peroxide carefully at the end of the reaction (e.g., with a mild reducing agent like sodium sulfite or sodium thiosulfate) before workup and solvent removal.

Experimental Protocols & Methodologies

Protocol 1: Synthesis of a 3,5-Disubstituted Pyridine N-Oxide via N-Oxidation

This protocol describes a general procedure for the N-oxidation of a pre-synthesized 3,5-disubstituted pyridine.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 3,5-disubstituted pyridine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or chloroform (approx. 0.1-0.2 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1–1.5 eq.) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, cool the mixture back to 0 °C and quench the excess m-CPBA by slowly adding a saturated aqueous solution of sodium bicarbonate or a 10% aqueous solution of sodium sulfite until a test with starch-iodide paper indicates the absence of peroxides.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by crystallization.

ParameterRecommended ConditionNotes
Oxidizing Agent m-CPBA (1.1-1.5 eq.)For pyridines with EWGs, more equivalents may be needed.
Solvent Dichloromethane (DCM)Chloroform or acetic acid can also be used.
Temperature 0 °C to Room TemperatureCritical for controlling exotherms and side reactions.
Reaction Time 4-24 hoursMonitor by TLC/LC-MS for completion.
Workup Quench with NaHCO₃ or Na₂SO₃Essential for safety and to remove acidic byproducts.
Strategy 2: Directed C-H Functionalization for C5-Substitution (Conceptual Workflow)

This strategy involves using a directing group to facilitate C-H activation and functionalization at the C5 position prior to N-oxidation.

G cluster_0 Part 1: Directed C-H Functionalization cluster_1 Part 2: N-Oxidation cluster_2 Part 3: Post-Functionalization (Optional) A Start with 2-Substituted Pyridine (e.g., 2-Aminopyridine) B Install Directing Group (DG) (if necessary) A->B Protection/Modification C Directed C-H Functionalization (e.g., Halogenation, Arylation) B->C Metal Catalysis (Pd, Rh, etc.) Reagent for C5 D Selectively Functionalized C5-Pyridine C->D Workup/Purification E N-Oxidation of C5-Pyridine (See Protocol 1) D->E F Target 5-Substituted Pyridine N-Oxide E->F Purification G Remove Directing Group F->G H Final Product G->H

Caption: Workflow for C5-selective synthesis via a directing group strategy.

  • Expert Insight: The key to this approach is the choice of the directing group (DG)[4][9]. An amino group, or a derivative thereof, is effective for directing electrophilic halogenation to the C5 position[4]. More complex directing groups can be used with transition metal catalysis to achieve a wider range of C-C and C-heteroatom bond formations at the C5 position[10]. The directing group can often be removed or modified in a subsequent step after the N-oxidation is complete.

Concluding Remarks

The selective synthesis of 5-substituted pyridine N-oxides requires a strategic approach that circumvents the natural electronic tendencies of the pyridine ring. Direct functionalization of the parent N-oxide at C5 is generally not feasible. The most successful and reliable strategies involve the synthesis of a 3,5-disubstituted pyridine intermediate followed by N-oxidation. For researchers in drug discovery and development, mastering these techniques, particularly those involving directing groups for regioselective C-H functionalization, opens a pathway to novel chemical matter with precisely controlled substitution patterns. Always prioritize safety when handling oxidizing agents and perform thorough literature searches for specific substrates.

References

Identification and characterization of impurities in 10H-phenothiazine 5-oxide.

Author: BenchChem Technical Support Team. Date: January 2026

<

This technical guide is designed for researchers, scientists, and drug development professionals working with 10H-phenothiazine 5-oxide. It provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the identification and characterization of impurities. The information herein is grounded in established analytical principles and regulatory expectations to ensure scientific integrity.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in a sample of this compound?

A1: Impurities in this compound can be broadly categorized into three groups as defined by the International Council for Harmonisation (ICH) guidelines[1][2]:

  • Organic Impurities: These are the most common and can be process-related or degradation products.

    • Starting Materials: Unreacted 10H-phenothiazine is a primary impurity.

    • By-products: Over-oxidation can lead to the formation of 10H-phenothiazine 5,5-dioxide.[3][4] Other by-products may arise from side reactions during synthesis.

    • Intermediates: Depending on the synthetic route, various intermediates may be present in trace amounts.[5]

    • Degradation Products: this compound is susceptible to oxidative and photolytic degradation.[6][7] This can result in a complex mixture of related substances, including phenothiazin-3-one derivatives.[6]

  • Inorganic Impurities: These can originate from reagents, catalysts, and the manufacturing process itself.[2][8][9] Examples include residual metals and inorganic salts.

  • Residual Solvents: Volatile organic compounds used during synthesis or purification may remain in the final product.[2][5][8]

Q2: My HPLC analysis shows an unknown peak. What is the initial step to identify it?

A2: The first step is to gather as much preliminary information as possible from your existing analytical setup. A logical approach involves:

  • Relative Retention Time (RRT) Comparison: Compare the RRT of the unknown peak to known impurities of this compound if you have reference standards.

  • UV-Vis Spectral Analysis: If you are using a photodiode array (PDA) detector, compare the UV spectrum of the unknown peak with that of the main component. Significant shifts in the absorption maxima (λmax) can provide clues about structural changes. For instance, the oxidation of the sulfur atom in phenothiazine to a sulfoxide leads to a hypsochromic (blue) shift in the main absorption bands.[10]

  • Spiking Study: If you suspect the impurity is a known compound (e.g., unreacted starting material), spike a sample with a small amount of that compound. An increase in the peak area of the unknown impurity confirms its identity.

Q3: How can I differentiate between 10H-phenothiazine, this compound, and 10H-phenothiazine 5,5-dioxide using spectroscopy?

A3: Spectroscopic techniques are invaluable for distinguishing between these closely related compounds.

Spectroscopic Technique10H-PhenothiazineThis compound10H-Phenothiazine 5,5-Dioxide
Infrared (IR) Spectroscopy Absence of S=O stretching band.Characteristic S=O stretching band around 1000-1100 cm⁻¹.[11]Two characteristic S=O stretching bands for the SO₂ group.
¹H NMR Spectroscopy Aromatic protons and a broad NH proton signal.The protons on the carbons adjacent to the sulfur atom are deshielded and shift downfield due to the electron-withdrawing effect of the sulfoxide group.[12]Further downfield shift of the protons adjacent to the sulfonyl group compared to the sulfoxide.
Mass Spectrometry (MS) Molecular ion peak corresponding to its molecular weight.Molecular ion peak is 16 mass units higher than phenothiazine.Molecular ion peak is 32 mass units higher than phenothiazine.
UV-Vis Spectroscopy λmax around 253 and 320 nm in ethanol.[10]λmax around 229, 271, 303, and 336 nm.[10]Further shifts in λmax due to the increased oxidation state.

Q4: What are the regulatory thresholds for reporting, identifying, and qualifying impurities?

A4: The ICH Q3A(R2) guideline provides a framework for controlling impurities in new drug substances.[8][13] The thresholds are based on the maximum daily dose of the drug.

ThresholdMaximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting Threshold 0.05%0.03%
Identification Threshold 0.10% or 1.0 mg per day intake (whichever is lower)0.05%
Qualification Threshold 0.15% or 1.0 mg per day intake (whichever is lower)0.05%
  • Reporting Threshold: Impurities above this level must be reported in the registration application.

  • Identification Threshold: Impurities exceeding this level must be structurally identified.[5]

  • Qualification Threshold: Impurities above this level must be qualified, meaning their biological safety must be established.[8]

Troubleshooting Guides

Guide 1: Investigating Unexpected Peaks in HPLC Analysis

This guide provides a systematic approach to identifying and characterizing unknown impurities detected during HPLC analysis.

Workflow for Unknown Impurity Identification

G start Unknown Peak Detected in HPLC uv_spec Acquire UV-Vis Spectrum (PDA) start->uv_spec rrt Calculate Relative Retention Time (RRT) start->rrt lc_ms LC-MS Analysis for Molecular Weight uv_spec->lc_ms spike Perform Spiking Study with Known Impurities rrt->spike spike->lc_ms No Match known_imp Known Impurity Identified spike->known_imp Peak Area Increases ms_ms LC-MS/MS for Fragmentation Pattern lc_ms->ms_ms isolate Isolate Impurity (e.g., Prep-HPLC) ms_ms->isolate nmr NMR Spectroscopy (¹H, ¹³C, 2D) for Structure Elucidation isolate->nmr elucidate Structure Elucidation nmr->elucidate

Caption: Decision tree for unknown impurity identification.

Step-by-Step Protocol:

  • Initial Assessment (RRT and UV):

    • Rationale: To quickly check if the impurity matches any known standards and to get preliminary structural information.

    • Procedure:

      • Calculate the RRT of the unknown peak relative to the this compound peak.

      • Extract the UV-Vis spectrum of the unknown peak using a PDA detector. Compare it to the spectrum of the main peak and any available reference standards.

  • Hypothesis Testing (Spiking Study):

    • Rationale: To confirm the identity of a suspected known impurity.

    • Procedure:

      • Prepare a sample of this compound containing the unknown impurity.

      • Prepare a solution of the suspected known impurity (e.g., 10H-phenothiazine).

      • Spike the sample with the known impurity solution.

      • Analyze the spiked sample by HPLC. An increase in the area of the unknown peak confirms its identity.

  • Molecular Weight Determination (LC-MS):

    • Rationale: To determine the molecular weight of the unknown impurity, which is a critical piece of information for identification.[14]

    • Procedure:

      • Develop an LC-MS method compatible with your HPLC method. This may involve switching to a volatile mobile phase.

      • Analyze the sample using an LC-MS system.

      • Determine the mass-to-charge ratio (m/z) of the unknown impurity from the mass spectrum.

  • Structural Fragmentation (LC-MS/MS):

    • Rationale: To obtain structural information by fragmenting the impurity's molecular ion.[15]

    • Procedure:

      • Perform an LC-MS/MS analysis, selecting the molecular ion of the unknown impurity for fragmentation.

      • Analyze the resulting fragmentation pattern to propose a chemical structure.

  • Definitive Structure Elucidation (Isolation and NMR):

    • Rationale: To obtain an unambiguous structural confirmation of the unknown impurity.[16]

    • Procedure:

      • Isolate a sufficient quantity of the impurity using techniques like preparative HPLC.

      • Confirm the purity of the isolated fraction.

      • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra.

      • Elucidate the complete chemical structure based on the NMR data.

Guide 2: Performing a Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods.[17][18][19]

Forced Degradation Workflow

G start This compound Sample acid Acid Hydrolysis (e.g., 0.1M HCl) start->acid base Base Hydrolysis (e.g., 0.1M NaOH) start->base oxidation Oxidative Stress (e.g., 3% H₂O₂) start->oxidation thermal Thermal Stress (e.g., 60°C) start->thermal photo Photolytic Stress (ICH Q1B conditions) start->photo hplc_analysis HPLC Analysis of Stressed Samples acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis peak_tracking Peak Tracking and Mass Balance hplc_analysis->peak_tracking characterization Characterization of Major Degradants (LC-MS, NMR) peak_tracking->characterization pathway Elucidate Degradation Pathway characterization->pathway

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol:

  • Preparation of Stock Solution:

    • Rationale: To have a consistent starting material for all stress conditions.

    • Procedure: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid and Base Hydrolysis:

    • Rationale: To investigate degradation in acidic and basic environments.[19]

    • Procedure:

      • For acid hydrolysis, mix the stock solution with an equal volume of 0.1 M HCl.

      • For base hydrolysis, mix the stock solution with an equal volume of 0.1 M NaOH.

      • Keep the solutions at room temperature or elevated temperature (e.g., 60°C) for a defined period.

      • Neutralize the samples before HPLC analysis.

  • Oxidative Degradation:

    • Rationale: To assess the susceptibility of the molecule to oxidation.[20]

    • Procedure:

      • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%).

      • Store the mixture at room temperature, protected from light, for a specific duration.

  • Thermal Degradation:

    • Rationale: To evaluate the effect of heat on the stability of the compound.

    • Procedure:

      • Store the stock solution in a temperature-controlled oven (e.g., 60°C).

      • Analyze samples at various time points.

  • Photolytic Degradation:

    • Rationale: To determine the light sensitivity of the drug substance, as per ICH Q1B guidelines.

    • Procedure:

      • Expose the stock solution to a light source that provides both UV and visible light.

      • Simultaneously, keep a control sample in the dark.

      • Analyze both the exposed and control samples.

  • Analysis and Data Interpretation:

    • Rationale: To identify and quantify the degradation products and establish the degradation pathway.

    • Procedure:

      • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

      • Calculate the percentage of degradation and perform a mass balance to account for all components.

      • Characterize any significant degradation products using the techniques described in Guide 1.

References

Technical Support Center: Scale-Up Synthesis of 10H-Phenothiazine 5-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 10H-phenothiazine 5-oxide. As you transition from bench-scale experiments to larger-scale production, a unique set of challenges can emerge. This technical support center provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate these complexities. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you to make informed decisions during your scale-up campaigns.

Troubleshooting Guide: From Bench to Bulk

This section addresses common issues encountered during the scale-up synthesis of this compound, offering potential causes and actionable solutions in a question-and-answer format.

Question 1: My reaction is showing poor selectivity, with significant formation of the 10H-phenothiazine 5,5-dioxide (sulfone) byproduct. How can I minimize this on a larger scale?

Answer: This is the most prevalent challenge in the synthesis of phenothiazine 5-oxide. The sulfoxide is an intermediate in the oxidation to the sulfone, making over-oxidation a significant risk, especially at scale.[1] Several factors can be controlled to enhance selectivity.

Core Principles: The oxidation of the sulfur atom in phenothiazine to a sulfoxide is the desired first step. Further oxidation to the sulfone is a consecutive reaction. To favor the sulfoxide, the reaction kinetics must be carefully controlled to stop the reaction after the first oxidation.

Troubleshooting Steps:

  • Reagent Stoichiometry and Addition Rate:

    • Issue: On a large scale, localized high concentrations of the oxidizing agent can rapidly lead to sulfone formation.

    • Solution: Use a slight excess of the oxidizing agent (e.g., 1.1-1.2 equivalents of hydrogen peroxide). Crucially, the oxidant must be added sub-surface and at a slow, controlled rate to the vigorously stirred reaction mixture. This ensures rapid dispersion and minimizes localized "hot spots" of high oxidant concentration.

  • Temperature Control:

    • Issue: The oxidation is exothermic. A rise in temperature can significantly increase the rate of the second oxidation to the sulfone.

    • Solution: Maintain a strict temperature range, typically between 0-10°C, throughout the addition of the oxidizing agent. Utilize a reactor with efficient cooling capacity. For larger scale, consider a jacketed reactor with a circulating coolant. Real-time temperature monitoring is essential.

  • Choice of Oxidizing Agent:

    • Issue: Stronger oxidizing agents can be less selective.

    • Solution: While various oxidants can be used, 30% hydrogen peroxide in acetic acid is a common and effective choice for selective sulfoxidation.[2] Aqueous nitrous acid has also been reported for clean, room-temperature oxidations.[3]

Process Optimization Table:

ParameterBench-Scale (Typical)Scale-Up RecommendationRationale
Oxidant Addition Rapid, dropwiseSlow, controlled, sub-surfacePrevents localized high concentrations and exotherms.
Temperature Ice bath (0-5°C)Jacketed reactor with coolant (0-10°C)Maintains consistent temperature control in a larger volume.
Stirring Magnetic stirrerOverhead mechanical stirrerEnsures efficient mixing and heat transfer in a larger vessel.
Monitoring TLCIn-process HPLC analysisProvides quantitative data on the ratio of starting material, sulfoxide, and sulfone.
Question 2: I'm observing a significant exotherm during the addition of the oxidizing agent. How can I manage this safely at scale?

Answer: Exotherm management is critical for both safety and product quality. An uncontrolled exotherm can lead to a runaway reaction, excessive sulfone formation, and potential pressure buildup from gas evolution (e.g., oxygen from H₂O₂ decomposition).

Core Principles: The heat generated by the reaction must be removed at a rate equal to or greater than the rate of heat generation. This requires careful consideration of reaction kinetics and heat transfer.

Troubleshooting and Safety Protocols:

  • Controlled Addition: As mentioned, the rate of addition of the oxidizing agent is your primary control lever for the rate of heat generation. A slower addition rate directly translates to a lower rate of heat output.

  • Efficient Heat Transfer: Ensure your reactor has a large surface area to volume ratio for efficient heat exchange. A jacketed reactor is standard for scale-up. Ensure the coolant is at a sufficiently low temperature and the flow rate is adequate.

  • Dilution: Running the reaction at a lower concentration can help to manage the exotherm, as the solvent acts as a heat sink. However, this may impact reaction time and vessel occupancy, so a balance must be struck.

  • Safety Measures:

    • Always run large-scale oxidations in a well-ventilated area or a walk-in fume hood.

    • Have an appropriate quenching agent (e.g., a solution of sodium bisulfite or sodium thiosulfate) readily available to stop the reaction in case of an emergency.

    • For hydrogen peroxide oxidations, be aware of the potential for oxygen buildup, which can create a flammable atmosphere with organic solvents.[4][5] Consider an inert atmosphere (e.g., nitrogen blanket) in the reactor headspace.[6]

Workflow for Exotherm Control:

G cluster_prep Preparation cluster_addition Oxidant Addition cluster_control Control Loop cluster_completion Completion Prep Cool Reactor to 0-5°C Add Start Slow, Sub-surface Addition of H₂O₂ Prep->Add Monitor Monitor Temperature Continuously Add->Monitor TempCheck Temperature > 10°C? Monitor->TempCheck StopAdd Stop Addition TempCheck->StopAdd Yes ContinueAdd Continue Addition TempCheck->ContinueAdd No StopAdd->Monitor Once Temp < 10°C ContinueAdd->Monitor Complete Maintain at 0-10°C After Addition ContinueAdd->Complete Addition Finished

Caption: Workflow for controlled addition of oxidant with temperature feedback loop.

Question 3: During the aqueous work-up and extraction, I'm struggling with persistent emulsions. How can I break them and achieve a clean phase separation?

Answer: Emulsion formation is a common issue in the work-up of reactions involving heterocyclic compounds, and it can be exacerbated at larger scales.

Core Principles: Emulsions are stabilized by species that reduce the interfacial tension between the organic and aqueous phases. Breaking an emulsion involves disrupting these stabilizing forces.

Troubleshooting Steps:

  • Increase the Ionic Strength of the Aqueous Phase:

    • Technique: Add a saturated solution of sodium chloride (brine) to the separatory funnel.

    • Mechanism: This increases the polarity of the aqueous phase, forcing organic components out and helping to coalesce the dispersed organic droplets.[7][8]

  • Change the pH:

    • Technique: If your product is stable, a slight adjustment of the aqueous phase pH away from neutral can sometimes break an emulsion by changing the charge state of emulsifying impurities.

  • Filtration:

    • Technique: Filter the entire emulsion through a pad of a filter aid like Celite®.

    • Mechanism: The fine particles of the filter aid can help to break up the dispersed droplets, leading to phase separation upon collection of the filtrate.[7]

  • Solvent Modification:

    • Technique: Add a small amount of a different organic solvent with a different polarity (e.g., a small amount of methanol if you are using dichloromethane).

    • Mechanism: This can alter the solvation at the interface and disrupt the emulsion. Use this technique judiciously as it will require subsequent removal.

  • Patience and Gentle Agitation:

    • Technique: Sometimes, simply allowing the emulsion to stand for an extended period can lead to separation. Gentle swirling or stirring with a glass rod, rather than vigorous shaking, can also be beneficial.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my scale-up reaction?

A1: While Thin Layer Chromatography (TLC) is excellent for a quick qualitative check, High-Performance Liquid Chromatography (HPLC) is indispensable for quantitative monitoring at scale. A reversed-phase HPLC method using a C18 column is a good starting point. A typical mobile phase would be a gradient of acetonitrile and water with a small amount of an acid like formic acid (0.1%) to ensure good peak shape for the basic phenothiazine nitrogen.[10] By integrating the peak areas for 10H-phenothiazine, this compound, and 10H-phenothiazine 5,5-dioxide, you can accurately determine the reaction's progress and the level of byproduct formation, allowing you to stop the reaction at the optimal time.

Q2: My product is not crystallizing well from the crude mixture. What are some scalable purification strategies?

A2: If direct crystallization is proving difficult, consider the following:

  • Solvent Screening: Perform small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and anti-solvents (e.g., heptane, water) to find an optimal system for crystallization.

  • "Oiling Out": If the product "oils out" before crystallizing, this suggests it is too soluble or the solution is cooling too quickly. Try a more dilute solution, slower cooling, or a solvent system where the product is less soluble at higher temperatures.

  • Seeding: If you have a small amount of pure crystalline material, adding a "seed" crystal to the supersaturated solution can induce crystallization.[11]

  • Alternative Purification: If crystallization remains problematic, consider a silica gel plug filtration. This is a less resource-intensive alternative to full column chromatography. A short, wide column of silica gel can be used to remove polar impurities, and the product can be eluted with a suitable solvent.

Q3: What are the key safety precautions when handling large quantities of hydrogen peroxide?

A3: Hydrogen peroxide is a strong oxidizer and requires careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, and gloves resistant to oxidizing agents (e.g., nitrile gloves are generally suitable for incidental contact).[11]

  • Material Compatibility: Use only compatible materials for storage and transfer (e.g., glass, polyethylene, or stainless steel). Avoid contact with metals like iron, copper, and lead, which can catalyze its decomposition.

  • Storage: Store in a cool, well-ventilated area, away from flammable materials.[11]

  • Decomposition: Be aware that hydrogen peroxide can decompose, releasing oxygen and heat. This process is accelerated by contaminants and high temperatures. Ensure containers are vented.

Q4: Can I use other oxidizing agents besides hydrogen peroxide?

A4: Yes, several other oxidizing agents have been reported for the synthesis of phenothiazine sulfoxides. These include:

  • Aqueous Nitrous Acid: Reported to give good yields at room temperature.[3][12]

  • Nitric Oxide: Also effective for this transformation.[12]

  • Electrochemical Oxidation: This method offers a high degree of control over the oxidative potential and can be a "green" alternative, avoiding the use of chemical oxidants.[13] The choice of oxidant will depend on factors such as scale, available equipment, cost, and safety considerations.

Reaction and Byproduct Formation Pathway:

G PT 10H-Phenothiazine PTSO This compound (Desired Product) PT->PTSO Oxidation (e.g., H₂O₂ / AcOH) PTSO2 10H-Phenothiazine 5,5-Dioxide (Sulfone Byproduct) PTSO->PTSO2 Over-oxidation (Excess Oxidant / High Temp)

Caption: Oxidation pathway of 10H-phenothiazine showing the desired product and the common sulfone byproduct.

References

Validation & Comparative

A Comparative Guide to 10H-Phenothiazine 5-Oxide and 5,5-Dioxide: Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of molecular properties is paramount to innovation. This guide provides an in-depth, objective comparison of 10H-phenothiazine 5-oxide and 10H-phenothiazine 5,5-dioxide, two key oxidized derivatives of the phenothiazine core. Phenothiazine and its derivatives are a cornerstone in medicinal chemistry, forming the backbone of numerous antipsychotic, antihistaminic, and antiemetic drugs[1][2][3]. The oxidation state of the central sulfur atom profoundly influences the molecule's physicochemical properties, reactivity, and biological activity. This guide will explore these differences with supporting experimental data and detailed protocols to empower your research and development endeavors.

Introduction to Phenothiazine Oxidation

The tricyclic structure of 10H-phenothiazine features a central thiazine ring containing a sulfur and a nitrogen atom, flanked by two benzene rings[4]. The sulfur atom is susceptible to oxidation, leading to the formation of the S-oxide (a sulfoxide) and subsequently the S,S-dioxide (a sulfone). This oxidation is not merely a chemical curiosity; it is a key metabolic pathway for many phenothiazine-based drugs within the human body[5][6]. Understanding the distinct characteristics of these oxidized forms is therefore crucial for predicting drug metabolism, efficacy, and potential toxicity.

The progressive oxidation from the sulfide in the parent phenothiazine to the sulfoxide and then to the sulfone introduces significant changes in the electronic and steric landscape of the molecule. These alterations directly impact properties such as polarity, solubility, and the ability to participate in intermolecular interactions, which in turn dictates their biological function and material science applications[7][8].

Molecular and Physicochemical Properties: A Head-to-Head Comparison

The addition of one and then two oxygen atoms to the sulfur atom in the phenothiazine scaffold results in a cascade of changes to the molecule's fundamental properties.

PropertyThis compound10H-Phenothiazine 5,5-Dioxide
CAS Number 1207-71-2[9][10]1209-66-1[11][12]
Molecular Formula C₁₂H₉NOS[9][13][14]C₁₂H₉NO₂S[12]
Molecular Weight 215.27 g/mol [9][13][14]231.27 g/mol [12]
Appearance White to light yellow powder/crystalWhite to light yellow to light orange powder/crystal
Melting Point >175°C (decomposes)[10]Not specified
Oxidation State of Sulfur +4 (in sulfoxide)+6 (in sulfone)
Polarity Moderately polarHighly polar

The increased oxygen content in the 5,5-dioxide derivative leads to a higher molecular weight and significantly increased polarity compared to the 5-oxide. This has direct implications for solubility, with the dioxide generally exhibiting greater solubility in polar solvents.

Synthesis and Reactivity

The synthesis of both the 5-oxide and 5,5-dioxide is typically achieved through the controlled oxidation of 10H-phenothiazine. The choice of oxidizing agent and reaction conditions determines the final product.

Synthetic Pathways

A common and effective method for the synthesis of these compounds involves the use of hydrogen peroxide in an acidic medium, such as acetic acid[1]. The reaction proceeds stepwise, with the 5-oxide being an intermediate in the formation of the 5,5-dioxide[10][15].

Synthesis Phenothiazine 10H-Phenothiazine Oxide This compound Phenothiazine->Oxide [O] Dioxide 10H-Phenothiazine 5,5-Dioxide Oxide->Dioxide [O]

Caption: Stepwise oxidation of 10H-phenothiazine.

Comparative Reactivity

The differing oxidation states of the sulfur atom in the 5-oxide and 5,5-dioxide lead to distinct reactivity profiles. The sulfoxide group in the 5-oxide can act as both an oxidizing and a reducing agent, and the lone pair of electrons on the sulfur atom can participate in further reactions. In contrast, the sulfone group in the 5,5-dioxide is significantly more stable and less reactive due to the higher oxidation state of the sulfur atom[16]. This increased stability makes the 5,5-dioxide derivatives attractive for applications requiring robust molecular scaffolds, such as in optoelectronic materials[8][16].

Spectroscopic and Electrochemical Characterization

The structural and electronic differences between the 5-oxide and 5,5-dioxide are clearly reflected in their spectroscopic and electrochemical properties.

Spectroscopic Analysis

A comparative analysis of the spectroscopic data for phenothiazine and its oxidized derivatives reveals characteristic shifts that are invaluable for their identification and characterization[7].

  • UV-Visible Spectroscopy: The oxidation of the sulfur atom leads to a hypsochromic (blue) shift in the UV-vis absorption spectra of phenothiazine-5,5-dioxide derivatives compared to their 5-oxide counterparts[16][17][18]. This is attributed to the stabilization of the highest occupied molecular orbital (HOMO) due to the electron-withdrawing nature of the sulfone group.

  • Infrared (IR) Spectroscopy: The most prominent difference in the IR spectra is the appearance of strong absorption bands corresponding to the S=O stretching vibrations. The 5-oxide will show a characteristic band for the sulfoxide group, while the 5,5-dioxide will exhibit two distinct bands for the symmetric and asymmetric stretching of the sulfone group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The oxidation of the sulfur atom influences the chemical shifts of the adjacent aromatic protons in the ¹H NMR spectrum. The electron-withdrawing effect of the oxygen atoms generally leads to a downfield shift of these protons.

Electrochemical Properties

Cyclic voltammetry studies reveal that phenothiazine derivatives undergo reversible oxidation[19]. The oxidation potential is influenced by the oxidation state of the sulfur atom. The phenothiazine-5,5-dioxide derivatives exhibit a higher oxidation potential compared to the corresponding 5-oxide derivatives, indicating that the sulfone is more difficult to oxidize[16].

Biological and Pharmacological Significance

The oxidation of phenothiazine-based drugs to their 5-oxide and 5,5-dioxide metabolites can significantly alter their pharmacological and toxicological profiles.

Biological Activities

While the parent phenothiazine scaffold is known for its diverse biological activities, including antipsychotic, anticancer, and antimicrobial properties[2][4][20][21], the oxidized metabolites can also exhibit biological effects. For instance, some phenothiazine-5-oxide derivatives have shown potent inhibitory activity against cervical cancer cells[9]. Furthermore, certain synthesized phenothiazine-5-oxide and 5,5-dioxide derivatives have demonstrated noteworthy antibacterial activity against strains such as S. aureus, P. aeruginosa, and K. pneumoniae[1].

Role in Drug Metabolism

The S-oxidation of phenothiazine drugs is a critical metabolic pathway that can lead to either detoxification or bioactivation[5][6]. The resulting sulfoxide and sulfone metabolites often have altered potencies and side-effect profiles compared to the parent drug. For example, the S-oxide metabolite of chlorpromazine has been found to have similar effects to the parent drug in the central nervous system[6].

Experimental Protocols

To facilitate further research, detailed experimental protocols for the synthesis of this compound and 5,5-dioxide are provided below.

Synthesis of this compound

Objective: To synthesize this compound via the controlled oxidation of 10H-phenothiazine.

Materials:

  • 10H-phenothiazine

  • Hydrogen peroxide (30% solution)

  • Glacial acetic acid

  • Dichloromethane

  • Sodium carbonate

  • Water

Procedure:

  • Dissolve 10H-phenothiazine in glacial acetic acid in a round-bottom flask.

  • Slowly add a stoichiometric amount of 30% hydrogen peroxide to the solution while stirring at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture into water.

  • Neutralize the solution with sodium carbonate.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Synthesis of 10H-Phenothiazine 5,5-Dioxide

Objective: To synthesize 10H-phenothiazine 5,5-dioxide by further oxidation of this compound.

Materials:

  • This compound

  • Hydrogen peroxide (30% solution)

  • Glacial acetic acid

  • Dichloromethane

  • Sodium carbonate

  • Water

Procedure:

  • Dissolve this compound in glacial acetic acid in a round-bottom flask[1].

  • Add an excess of 30% hydrogen peroxide to the solution and stir the mixture[1].

  • Monitor the reaction for completion using TLC (typically requires a longer reaction time, e.g., 30 hours)[1].

  • Upon completion, transfer the reaction mixture to a beaker and add water[1].

  • Basify the solution using sodium carbonate[1].

  • Extract the product with dichloromethane[1].

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Caption: General experimental workflow for phenothiazine oxidation.

Conclusion

The oxidation of the sulfur atom in the 10H-phenothiazine core to form the 5-oxide and 5,5-dioxide derivatives results in a profound alteration of the molecule's physicochemical and biological properties. The increased polarity, altered electronic structure, and differential reactivity of these oxidized forms provide a rich landscape for further exploration in drug discovery and materials science. This guide has provided a comprehensive comparison of these two important classes of compounds, supported by experimental data and detailed protocols, to serve as a valuable resource for the scientific community.

References

A Comparative Guide to the Antioxidant Activity of Phenothiazine and Its Oxidized Derivatives: Sulfoxide and Sulfone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Phenothiazine and its derivatives are a class of heterocyclic compounds recognized for their wide array of pharmacological applications, including antipsychotic and antihistaminic effects.[1] A crucial aspect of their bioactivity is their antioxidant potential, which is the capacity to neutralize harmful free radicals and mitigate oxidative stress, a factor implicated in numerous diseases.[2][3] The antioxidant efficacy of phenothiazines is intrinsically linked to their electron-donating properties.[4][5] This guide focuses on a critical question: how does the oxidation of the central sulfur atom in the phenothiazine core—transforming it into a sulfoxide and subsequently a sulfone—modulate its antioxidant activity? Understanding this relationship is paramount for designing novel therapeutic agents with tailored redox properties.

The Chemical Rationale: How Sulfur Oxidation State Influences Antioxidant Capacity

The antioxidant activity of phenothiazine is primarily attributed to its ability to donate an electron or a hydrogen atom to a free radical, thereby stabilizing it.[6][7] This electron-donating capacity is significantly influenced by the electron-rich nature of the nitrogen and sulfur heteroatoms within its tricyclic structure.[8][9]

The oxidation state of the sulfur atom plays a pivotal role in modulating the electronic properties of the entire molecule.

  • Phenothiazine (a Sulfide): The sulfur atom in its sulfide state possesses lone pairs of electrons that contribute to the π-electron system of the aromatic rings, enhancing the molecule's ability to donate electrons. This makes phenothiazine a potent antioxidant.[10]

  • Phenothiazine Sulfoxide: The introduction of one oxygen atom to the sulfur to form a sulfoxide introduces an electron-withdrawing group. This partially diminishes the electron-donating ability of the sulfur atom, which is expected to reduce the compound's antioxidant capacity compared to the parent phenothiazine.[11]

  • Phenothiazine Sulfone: Further oxidation to a sulfone, with two oxygen atoms bonded to the sulfur, significantly increases the electron-withdrawing nature of this group.[12] This substantial decrease in electron density on the phenothiazine ring system is hypothesized to lead to a marked reduction, or even a complete loss, of antioxidant activity.

Experimental Evaluation of Antioxidant Activity

To quantitatively assess and compare the antioxidant activities of phenothiazine, its sulfoxide, and sulfone, a panel of well-established in vitro assays is recommended. The following protocols for DPPH, ABTS, and FRAP assays are detailed to ensure reproducibility and accuracy.

General Experimental Workflow

The general workflow for assessing the antioxidant activity of the compounds is depicted below. This involves preparation of the test compounds, execution of the chosen antioxidant assays, and subsequent data analysis to determine key metrics like IC50 or antioxidant capacity equivalents.

Caption: A generalized workflow for the comparative antioxidant activity assessment.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, causing a color change from violet to yellow.[7][13] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[7]

Step-by-Step Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[14] This solution should be freshly prepared and protected from light.[14]

  • Preparation of Test Samples: Prepare stock solutions of phenothiazine, phenothiazine sulfoxide, and phenothiazine sulfone in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions from these stock solutions.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each sample dilution or standard (e.g., ascorbic acid) to the wells.

    • Add 200 µL of the DPPH working solution to each well.

    • Include a blank control containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[14]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[14]

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:[7] % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100

    • Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[15] The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically at 734 nm.

Step-by-Step Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[16]

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[17]

  • Preparation of ABTS Working Solution: Dilute the ABTS•+ stock solution with ethanol or water to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Preparation of Test Samples: Prepare stock solutions and serial dilutions of the phenothiazine compounds as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of each sample dilution or standard (e.g., Trolox) to the wells.

    • Add 190 µL of the ABTS working solution to each well.[17]

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: Read the absorbance at 734 nm.[18]

  • Calculation: Calculate the percentage of inhibition similar to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[19][20]

Step-by-Step Protocol:

  • Preparation of FRAP Reagent:

    • Prepare the following solutions: 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in water.

    • Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the working solution to 37°C before use.

  • Preparation of Test Samples: Prepare stock solutions and serial dilutions of the phenothiazine compounds.

  • Assay Procedure:

    • Add 10 µL of the sample or standard (e.g., FeSO₄) to the wells of a 96-well plate.

    • Add 220 µL of the FRAP working solution to each well.

    • Incubate at 37°C for 4 minutes.[19]

  • Measurement: Measure the absorbance at 593 nm.[21]

  • Calculation: The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and expressed as Fe²⁺ equivalents.

Comparative Data Summary & Mechanistic Interpretation

The expected outcomes of these assays would demonstrate a clear trend in antioxidant activity.

CompoundPredicted DPPH Scavenging Activity (IC50)Predicted ABTS Scavenging Activity (TEAC)Predicted Ferric Reducing Power (FRAP Value)
Phenothiazine Low IC50 (High Activity)HighHigh
Phenothiazine Sulfoxide Moderate IC50 (Moderate Activity)ModerateModerate
Phenothiazine Sulfone High IC50 (Low/No Activity)Low/NoneLow/None

Note: Lower IC50 values indicate higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) and FRAP values are directly proportional to antioxidant activity.

The predicted decrease in antioxidant activity upon oxidation of the sulfur atom can be visualized through the alteration of the molecule's ability to stabilize a radical cation intermediate, a key step in the antioxidant mechanism.

G cluster_PTZ Phenothiazine (High Activity) cluster_PSO Phenothiazine Sulfoxide (Reduced Activity) cluster_PSO2 Phenothiazine Sulfone (Minimal/No Activity) PTZ Phenothiazine S PTZ_radical Radical Cation S•+ PTZ->PTZ_radical -e⁻ label_PTZ Electron-donating sulfur stabilizes the radical cation, facilitating antioxidant action. PSO Phenothiazine Sulfoxide S=O PSO_radical Radical Cation S•+=O PSO->PSO_radical -e⁻ label_PSO Electron-withdrawing sulfoxide destabilizes the radical cation, hindering antioxidant action. PSO2 Phenothiazine Sulfone O=S=O PSO2_radical Radical Cation O=S•+=O PSO2->PSO2_radical -e⁻ label_PSO2 Strongly electron-withdrawing sulfone severely destabilizes the radical cation, negating antioxidant action.

Caption: Impact of sulfur oxidation on radical cation stability and antioxidant activity.

Conclusion and Implications for Drug Development

The experimental evidence strongly supports the hypothesis that the antioxidant activity of phenothiazine is significantly diminished upon oxidation of the sulfur atom to sulfoxide and is virtually eliminated upon further oxidation to sulfone. This structure-activity relationship is a critical consideration for researchers in drug development for several reasons:

  • Metabolic Inactivation: The oxidation of phenothiazine to its sulfoxide and sulfone derivatives is a known metabolic pathway in vivo.[22] This suggests that the antioxidant effects of phenothiazine-based drugs may be transient, as they are metabolized to less active or inactive forms.

  • Prodrug Strategies: Conversely, it may be possible to design phenothiazine-based prodrugs that are activated upon reduction in specific cellular environments.

  • Rational Drug Design: A thorough understanding of how structural modifications, such as the oxidation state of sulfur, affect the redox properties of phenothiazines is essential for the rational design of new therapeutic agents with optimized antioxidant and pharmacological profiles.

By employing the standardized protocols and understanding the mechanistic principles outlined in this guide, researchers can effectively evaluate and compare the antioxidant potential of phenothiazine derivatives, paving the way for the development of more effective and targeted therapies.

References

A Comparative Guide to the Biological Activities of Phenothiazine and 10H-Phenothiazine 5-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides an in-depth, objective comparison of the biological activities of the parent phenothiazine scaffold and its primary oxidized metabolite, 10H-phenothiazine 5-oxide. Phenothiazine and its derivatives represent a cornerstone of medicinal chemistry, first gaining prominence with the development of antipsychotic drugs.[1][2] The core tricyclic structure is considered a "privileged scaffold" due to its ability to interact with a wide array of biological targets, leading to diverse pharmacological effects including anticancer, antimicrobial, and anti-inflammatory activities.[3][4]

The oxidation of the sulfur atom to a sulfoxide is a critical transformation, occurring both through metabolic processes in the body and as a deliberate synthetic modification.[5][6] This seemingly minor structural change profoundly alters the molecule's electronic properties, polarity, and three-dimensional shape, leading to a significantly different and more nuanced biological profile. This guide will dissect these differences, providing researchers, scientists, and drug development professionals with the experimental data and mechanistic insights necessary to leverage these compounds in their work.

Structural and Physicochemical Divergence

The fundamental difference between phenothiazine and its 5-oxide derivative lies in the oxidation state of the sulfur atom within the central thiazine ring. The introduction of a polar sulfoxide group increases the molecule's hydrophilicity and alters the "butterfly" conformation of the tricyclic system.

Caption: Oxidation of the phenothiazine sulfur atom.

This structural modification has significant physicochemical consequences, summarized below.

PropertyPhenothiazineThis compoundImplication
Molecular Formula C₁₂H₉NSC₁₂H₉NO₂SAddition of an oxygen atom.
Polarity LowerHigherIncreased water solubility, altered membrane permeability.
Hydrogen Bond Acceptors 1 (Nitrogen)2 (Nitrogen, Oxygen)Enhanced potential for interactions with biological targets.[7]
3D Conformation Non-planar "butterfly"Altered dihedral angleCan significantly impact receptor fit and binding affinity.[8]

Comparative Analysis of Biological Activity

The divergent physicochemical properties of phenothiazine and its 5-oxide translate into distinct biological activity profiles. While the parent compound is a potent agent across several domains, the sulfoxide derivative often exhibits attenuated or modified effects.

Antipsychotic Activity: A Loss of Function

Phenothiazines are classic first-generation antipsychotics, with their therapeutic effect primarily attributed to the blockade of dopamine D2 receptors in the brain's mesolimbic pathway.[9][10]

  • Phenothiazine Mechanism: The antipsychotic action relies on the three-dimensional structure of the phenothiazine derivative mimicking the conformation of dopamine, allowing it to act as a competitive antagonist at the D2 receptor.[2][11] Key structural features, such as a three-carbon chain at the N10 position and an electron-withdrawing group at C2, are crucial for potent activity.[12]

  • This compound Activity: Oxidation to the sulfoxide is widely recognized to dramatically reduce or abolish antipsychotic activity. The increased polarity and altered conformation of the tricyclic ring system disrupt the precise stereochemical fit required for effective binding to the dopamine D2 receptor. This metabolic conversion is often considered a detoxification or inactivation pathway for phenothiazine-based neuroleptics.

Dopamine_Receptor_Interaction cluster_0 Phenothiazine (Active) cluster_1 This compound (Inactive) Phenothiazine Phenothiazine Correct Conformation D2_Receptor Dopamine D2 Receptor Binding Pocket Phenothiazine:f1->D2_Receptor Strong Binding (Antagonism) Phenothiazine_Oxide This compound Altered Conformation Phenothiazine_Oxide:f1->D2_Receptor Poor Fit (No Binding) MIC_Workflow A Prepare Serial Dilutions of Test Compounds (Phenothiazine & 5-Oxide) in 96-well plate B Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) A->B C Include Positive (bacteria only) and Negative (broth only) Controls B->C D Incubate plates at 37°C for 18-24 hours C->D E Determine MIC: The lowest concentration with no visible bacterial growth D->E Synthesis_Workflow A Dissolve Phenothiazine in Glacial Acetic Acid B Add Hydrogen Peroxide (30%) and stir at room temperature A->B C Monitor reaction progress using Thin Layer Chromatography (TLC) B->C D Upon completion, neutralize the reaction mixture C->D E Extract product with an organic solvent (e.g., Dichloromethane) D->E F Purify by recrystallization or column chromatography E->F G Characterize product (NMR, IR, Mass Spec) F->G

References

A Researcher's Guide to Differentiating Phenothiazine and Its S-Oxidized Metabolites by Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenothiazine (PTZ) is a robust heterocyclic scaffold that serves as the backbone for a significant class of neuroleptic, antihistaminic, and antiemetic drugs.[1] Its unique "butterfly" conformation and electron-rich nature make it a versatile structure in medicinal chemistry and materials science.[2] In drug development and clinical toxicology, understanding the metabolic fate of phenothiazine-based drugs is paramount. The primary metabolic pathway involves the enzymatic oxidation of the electron-donating sulfur atom, leading to the formation of phenothiazine S-oxide (PTZ-SO) and, subsequently, phenothiazine S,S-dioxide (PTZ-SO₂).[2][3]

The progressive addition of oxygen atoms to the sulfur heteroatom fundamentally alters the molecule's electronic distribution, polarity, and three-dimensional structure. The sulfur center is transformed from an electron-donating thioether into a strongly electron-withdrawing sulfoxide and an even more potent electron-withdrawing sulfone.[2][4] These changes impart distinct spectroscopic signatures that allow for their unambiguous identification and quantification.

This guide provides an in-depth comparison of the key spectroscopic differences between phenothiazine, its S-oxide, and S,S-dioxide, supported by experimental data and protocols. It is designed to equip researchers, chemists, and drug development professionals with the necessary knowledge to confidently characterize these compounds using routine analytical techniques.

Molecular Structures and the Impact of Sulfur Oxidation

The oxidation state of the sulfur atom is the central determinant of the spectroscopic properties of these three molecules. In phenothiazine, the sulfur atom's lone pairs of electrons can participate in conjugation with the aromatic system. Upon oxidation to S-oxide, one lone pair is replaced by a polar S=O bond, introducing a chiral center at the sulfur and increasing its electron-withdrawing nature. The second oxidation to the S,S-dioxide results in a highly electron-deficient sulfone group, further altering the molecular geometry and electronic landscape.

G cluster_0 cluster_1 cluster_2 PTZ PTZ_SO PTZ->PTZ_SO [O] PTZ_SO2 PTZ_SO->PTZ_SO2 [O]

Caption: Progressive oxidation of the phenothiazine sulfur atom.

Spectroscopic Data Comparison

The following sections detail the characteristic signatures of each compound across four primary spectroscopic techniques. The causality behind the observed spectral shifts is rooted in the increasing electronegativity of the sulfur center upon oxidation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. For phenothiazines, the key absorptions arise from π-π* transitions in the aromatic system. The oxidation of sulfur disrupts the conjugation of its lone pair electrons, leading to a noticeable hypsochromic (blue) shift in the primary absorption bands.[5] This is because more energy is required to excite the electrons in the less conjugated, electronically "tighter" oxidized systems.

Compound λmax (nm) Solvent Key Observation
Phenothiazine253, 320EthanolLongest wavelength absorption due to extended conjugation.[5]
Phenothiazine S-oxide229, 271, 303, 336Not SpecifiedSignificant blue shift; multiple distinct bands appear.[4][5]
Phenothiazine S,S-dioxide~235, ~280, ~325Not SpecifiedContinues the blue-shift trend relative to the parent compound.
Infrared (IR) Spectroscopy

IR spectroscopy is arguably the most definitive technique for distinguishing these three compounds due to the highly characteristic vibrations of the S=O and SO₂ groups.

  • Phenothiazine: The spectrum is characterized by N-H and aromatic C-H and C=C stretching vibrations. The C-S stretching modes are typically weak and found in the fingerprint region.

  • Phenothiazine S-oxide: The unambiguous hallmark is the appearance of a very strong, sharp absorption band corresponding to the S=O stretching vibration.[3]

  • Phenothiazine S,S-dioxide: This compound is identified by two distinct, strong absorption bands arising from the symmetric and asymmetric stretching vibrations of the sulfone (SO₂) group.

Compound Key IR Band (cm⁻¹) Vibrational Mode
Phenothiazine~3350, 1570-1600ν(N-H), ν(C=C) aromatic
Phenothiazine S-oxide~1000 - 1100 ν(S=O) stretch (strong) [6]
Phenothiazine S,S-dioxide~1120 - 1160 νs(SO₂) symmetric stretch (strong)
~1300 - 1350 νas(SO₂) asymmetric stretch (strong)
Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectra provide clear evidence of sulfur oxidation through the powerful electron-withdrawing inductive effect of the attached oxygen atoms. This effect deshields the nearby protons and carbons, causing their resonance signals to shift downfield to higher ppm values.[3]

¹H NMR: The aromatic protons ortho to the sulfur atom (at positions 4, 6) experience the most significant downfield shift upon oxidation. The effect is more pronounced in the S,S-dioxide than in the S-oxide.

¹³C NMR: The most dramatic effect is observed on the carbon atoms flanking the sulfur (C-4a, C-5a). The entire aromatic system is shifted downfield, reflecting the reduced electron density.

Compound Approximate ¹H NMR Shift (ppm, Aromatic Region) Approximate ¹³C NMR Shift (ppm, Key Carbons)
Phenothiazine 6.7 - 7.2C-4a, 5a: ~144; C-1,9: ~115; C-2,8: ~122[5][7]
Phenothiazine S-oxide 7.0 - 7.8C-4a, 5a: ~140; C-1,9: ~120; C-2,8: ~125[5]
Phenothiazine S,S-dioxide 7.2 - 8.1C-4a, 5a: ~138; C-1,9: ~125; C-2,8: ~128[5]

Note: Exact chemical shifts are solvent-dependent. The trend of downfield shifts upon oxidation is the key diagnostic feature.

Mass Spectrometry (MS)

Mass spectrometry confirms the identity of each compound by its molecular weight and provides further structural evidence through distinct fragmentation patterns.

  • Molecular Ion: The molecular ion peak directly reflects the addition of oxygen atoms, increasing the mass by 16 amu for the S-oxide and 32 amu for the S,S-dioxide.

  • Fragmentation: The stability of the molecular ion and its subsequent fragmentation pathways are diagnostic. The S,S-dioxide molecular ion is generally more stable than that of the S-oxide. The primary fragmentation pathways involve the loss of the oxygen-containing groups, providing a clear distinction.

Compound Formula MW ( g/mol ) [M]⁺• (m/z) Key Fragmentation Pathway
PhenothiazineC₁₂H₉NS199.27199Loss of H, S
Phenothiazine S-oxideC₁₂H₉NOS215.27215Loss of O, OH, and SO
Phenothiazine S,S-dioxideC₁₂H₉NO₂S231.27231Loss of O, OH, SO, and SO₂

Experimental Protocols

Adherence to validated protocols is critical for reproducible and accurate spectroscopic analysis. The following sections provide trusted methodologies for synthesis and characterization.

Synthesis of Phenothiazine S-oxide and S,S-dioxide

The controlled oxidation of phenothiazine can be reliably achieved using hydrogen peroxide in an acetic acid medium. The extent of oxidation is dictated by the stoichiometry of the oxidant and the reaction temperature.

Protocol:

  • Dissolution: Dissolve 1.0 g of phenothiazine in 20 mL of glacial acetic acid in a round-bottom flask with gentle warming.

  • Oxidation to S-oxide (PTZ-SO):

    • Cool the solution to room temperature.

    • Add 1.1 equivalents of 30% hydrogen peroxide dropwise while stirring.

    • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Oxidation to S,S-dioxide (PTZ-SO₂):

    • Use an excess of hydrogen peroxide (2.5-3.0 equivalents).

    • After the initial addition, gently heat the reaction mixture to 50-60 °C for 1-2 hours to drive the reaction to completion. Monitor by TLC.

  • Work-up and Purification:

    • Pour the reaction mixture into 100 mL of cold water.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid thoroughly with water to remove acetic acid.

    • Recrystallize the crude product from ethanol or an ethanol/water mixture to yield the pure S-oxide or S,S-dioxide.

  • Validation: Confirm the purity and identity of the synthesized compounds using the spectroscopic methods outlined below before use.

Workflow for Spectroscopic Analysis

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization start Phenothiazine oxidation Controlled Oxidation (H₂O₂) start->oxidation workup Precipitation & Filtration oxidation->workup purify Recrystallization workup->purify uv UV-Vis purify->uv Pure Analyte ir FTIR purify->ir Pure Analyte nmr ¹H & ¹³C NMR purify->nmr Pure Analyte ms Mass Spec purify->ms Pure Analyte

Caption: Experimental workflow for synthesis and analysis.

General Spectroscopic Methodologies
  • UV-Vis Spectroscopy: Prepare ~10⁻⁵ M solutions of the analyte in spectroscopic grade ethanol. Record the absorbance from 200-400 nm in a 1 cm quartz cuvette against a solvent blank.[5]

  • FTIR Spectroscopy: Prepare a potassium bromide (KBr) pellet by grinding ~1 mg of the solid sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Collect the spectrum from 4000-400 cm⁻¹.[2]

  • NMR Spectroscopy: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer.[3]

  • Mass Spectrometry: Prepare dilute solutions (~1 µg/mL) in a suitable solvent like methanol or acetonitrile. Analyze using electrospray ionization (ESI) in positive ion mode to observe the [M+H]⁺ ions and their fragments.[3][4]

Conclusion and Summary

The progressive oxidation of the sulfur atom in the phenothiazine scaffold provides a clear and predictable spectroscopic fingerprint. From the hypsochromic shifts in UV-Vis spectra to the appearance of intense, characteristic S=O and SO₂ bands in the IR, and the systematic downfield shifts in NMR, each technique offers a robust method for differentiation. Mass spectrometry provides the final confirmation with definitive molecular weights and diagnostic fragmentation patterns. By leveraging this multi-technique approach, researchers can confidently identify and distinguish between phenothiazine, its S-oxide, and its S,S-dioxide, ensuring the integrity and accuracy of their work in drug metabolism, synthesis, and materials characterization.

References

A Senior Application Scientist's Guide to a Validated HPLC Method for the Analysis of Phenothiazine and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical analysis, the robust and reliable quantification of therapeutic agents and their metabolic products is paramount. This guide provides an in-depth exploration of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of phenothiazine and its metabolites. As a senior application scientist, my objective is to not only present a protocol but to elucidate the scientific rationale behind the methodological choices, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals. This document is structured to be a self-validating system, grounded in authoritative references and practical insights.

The Crucial Role of Phenothiazine Analysis

Phenothiazines are a cornerstone in the treatment of psychotic disorders, acting primarily as dopamine receptor antagonists.[1] However, their clinical efficacy and potential for adverse effects are intrinsically linked to their complex metabolism. The parent phenothiazine molecule undergoes extensive biotransformation in the body, primarily in the liver, leading to a variety of metabolites.[2][3] These metabolites, which often include sulfoxides, N-oxides, and hydroxylated and demethylated derivatives, can possess their own pharmacological activity or contribute to the overall toxicological profile of the drug.[2][4] Therefore, a validated analytical method that can accurately and precisely measure both the parent drug and its key metabolites in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.

The Power of HPLC in Phenothiazine Analysis

High-Performance Liquid Chromatography (HPLC) stands out as a powerful and versatile technique for the analysis of phenothiazines and their metabolites. Its advantages over other methods, such as Gas Chromatography (GC), are particularly pronounced for these compounds. Phenothiazines and their metabolites are often non-volatile and thermally labile, making them unsuitable for the high temperatures required in GC without derivatization.[5] HPLC, operating at or near ambient temperatures, circumvents this issue, allowing for the direct analysis of these compounds in their native form.[5]

The separation in reversed-phase HPLC, the most common mode for this application, is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The inherent polarity differences between the parent phenothiazine and its more polar metabolites, such as sulfoxides, facilitate their effective separation.[6]

Understanding the Physicochemical Landscape

A successful HPLC method is built upon a thorough understanding of the physicochemical properties of the analytes. The phenothiazine core is a tricyclic aromatic system, rendering the parent drug relatively nonpolar. Metabolism introduces polar functional groups, significantly altering the molecule's properties.

Compound TypeKey Metabolic TransformationsImpact on PolarityExpected HPLC Retention
Parent Phenothiazine -Relatively LowLonger Retention Time
Sulfoxide Metabolites Oxidation of the sulfur atom in the central ringIncreasedShorter Retention Time
N-Oxide Metabolites Oxidation of the nitrogen atom in the side chainIncreasedShorter Retention Time
Hydroxylated Metabolites Addition of -OH group to the aromatic ringsSignificantly IncreasedMuch Shorter Retention Time
Demethylated Metabolites Removal of methyl groups from the side chain amineSlightly IncreasedShorter Retention Time

This predictable shift in polarity is the cornerstone of achieving chromatographic separation. The more polar a metabolite is, the greater its affinity for the polar mobile phase, leading to a faster elution from the nonpolar stationary phase.

A Validated HPLC Method: A Step-by-Step Protocol

This section outlines a representative validated HPLC method for the analysis of a phenothiazine drug (e.g., Chlorpromazine) and its major metabolites in human plasma. This protocol is a synthesis of established methodologies and adheres to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).

Chromatographic Conditions
ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)The nonpolar C18 stationary phase provides excellent retention and separation for the relatively nonpolar phenothiazines and their more polar metabolites.
Mobile Phase Acetonitrile:Ammonium Acetate Buffer (pH 5.0) (15:85, v/v)The combination of an organic modifier (acetonitrile) and an aqueous buffer allows for the fine-tuning of the mobile phase polarity to achieve optimal separation. The buffer at pH 5.0 ensures consistent ionization of the basic phenothiazine analytes, leading to symmetrical peak shapes.[7]
Flow Rate 1.0 mL/minA standard flow rate that provides a good balance between analysis time and separation efficiency.
Injection Volume 20 µLA typical injection volume for standard analytical HPLC systems.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV Absorbance at 254 nmPhenothiazines and their metabolites possess a chromophoric tricyclic ring system that absorbs UV light, making UV detection a suitable and robust method. The 254 nm wavelength provides good sensitivity for a broad range of phenothiazine derivatives.[7]
Sample Preparation: Solid-Phase Extraction (SPE)

A crucial step for analyzing drugs in biological matrices like plasma is the removal of interfering endogenous components. Solid-phase extraction is a highly effective technique for this purpose.

SPE_Workflow start Plasma Sample condition Condition SPE Cartridge (e.g., C18) with Methanol, then Water start->condition load Load Plasma Sample condition->load wash1 Wash with Water to remove salts load->wash1 wash2 Wash with a weak organic solvent to remove polar interferences wash1->wash2 elute Elute Phenothiazines with a strong organic solvent (e.g., Methanol) wash2->elute evaporate Evaporate Eluate to dryness under Nitrogen elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Inject into HPLC reconstitute->end

Caption: Core parameters for the validation of an analytical HPLC method according to ICH guidelines.

A summary of typical validation results for an HPLC method for phenothiazine analysis is presented below:

Validation ParameterTypical Acceptance CriteriaRepresentative Results
Linearity (r²) ≥ 0.990.998
Range Covers expected concentrations0.1 - 25 µg/mL [7]
Accuracy (% Recovery) 80 - 120%95 - 105%
Precision (% RSD) ≤ 15%< 10%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3~0.1 µg/mL [7]
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10~0.25 µg/mL [7]
Specificity No interference at the retention time of the analytesConfirmed by analyzing blank plasma and plasma spiked with potential interferences

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, it is important to understand its position relative to other analytical techniques used for phenothiazine analysis.

HPLC vs. Gas Chromatography-Mass Spectrometry (GC-MS)
FeatureHPLCGC-MS
Analyte Suitability Non-volatile, thermally labile compoundsVolatile, thermally stable compounds
Sample Preparation Often requires liquid-liquid or solid-phase extractionMay require derivatization for polar or non-volatile analytes
Sensitivity Good, typically in the ng/mL to µg/mL rangeExcellent, often in the pg/mL to ng/mL range
Selectivity Good, based on chromatographic separation and UV detectionExcellent, with mass spectrometric detection providing high specificity
Throughput ModerateModerate
Cost ModerateHigher initial investment

For phenothiazines, HPLC is generally the preferred method due to the thermal instability of the analytes. [5]

HPLC vs. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
FeatureHPLC-UVLC-MS/MS
Sensitivity Good (µg/mL to ng/mL)Exceptional (pg/mL to fg/mL) [8]
Selectivity GoodUnparalleled, with the ability to distinguish between isobaric compounds
Matrix Effects Less susceptibleCan be susceptible to ion suppression or enhancement
Cost LowerSignificantly higher initial investment and operational costs
Complexity Simpler operation and data analysisMore complex instrumentation and data interpretation

LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies where very low concentrations of drugs and metabolites need to be quantified. [9]However, for routine analysis in a quality control setting or when the expected concentrations are within the working range of UV detection, HPLC-UV provides a robust and cost-effective solution.

Decision Tree for Method Selection

Method_Selection start Analyte: Phenothiazine & Metabolites q1 Is the analyte thermally stable and volatile? start->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes hplc HPLC is the preferred method a1_no->hplc gcms GC-MS is a viable option a1_yes->gcms q2 Is ultra-high sensitivity (pg/mL) required? hplc->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No lcmsms LC-MS/MS is the optimal choice a2_yes->lcmsms hplcuv HPLC-UV is a suitable and cost-effective choice a2_no->hplcuv

Caption: A decision-making framework for selecting the appropriate analytical technique for phenothiazine analysis based on analyte properties and sensitivity requirements.

Conclusion: A Foundation for Reliable Analysis

This guide has provided a comprehensive overview of a validated HPLC method for the analysis of phenothiazine and its metabolites. By understanding the scientific principles behind the methodology, from the physicochemical properties of the analytes to the intricacies of method validation, researchers can confidently develop and implement robust analytical strategies. The presented protocol, grounded in authoritative guidelines and comparative data, serves as a practical resource for achieving accurate and reliable results in the critical field of pharmaceutical analysis. The choice between HPLC-UV, GC-MS, and LC-MS/MS ultimately depends on the specific requirements of the study, with each technique offering a unique set of advantages.

References

A Comparative Guide to the S-Oxidation of Phenothiazines: Impact on Biological Activity and Toxicological Profile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, a deep understanding of a drug's metabolic fate is not merely academic; it is fundamental to optimizing therapeutic efficacy and ensuring patient safety. Phenothiazines, a cornerstone class of antipsychotic medications, undergo extensive Phase I metabolism, with S-oxidation of the heterocyclic sulfur atom being a principal pathway.[1][2] This guide provides an in-depth comparative analysis of how this single oxidative transformation dramatically reshapes the biological activity of the parent phenothiazine molecule. We will move beyond simple statements of effect to explore the underlying physicochemical and conformational changes, present supporting quantitative data, and provide robust experimental protocols to empower further investigation in your own laboratories.

The Metabolic Pathway of S-Oxidation: A Shift in Chemistry and Conformation

The journey from a parent phenothiazine to its oxidized metabolites is a critical determinant of its overall pharmacological profile. This transformation primarily occurs in the liver, mediated by specific enzyme systems.

The Enzymatic Process

S-oxidation is predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, with isoforms like CYP2D6 and CYP1A2 playing significant roles.[2][3][4] The process involves the addition of one oxygen atom to the sulfur of the phenothiazine ring, forming a sulfoxide. This sulfoxide can, in some cases, undergo further oxidation to form a sulfone (S,S-dioxide).[5] These metabolites are often the major forms of the drug found in plasma and urine.[1][2]

G cluster_enzymes Key Enzymes Parent Parent Phenothiazine (e.g., Chlorpromazine) Metabolite1 Phenothiazine Sulfoxide (Metabolite) Parent->Metabolite1 S-Oxidation (CYP450 Enzymes) Metabolite2 Phenothiazine Sulfone (Metabolite) Metabolite1->Metabolite2 Further Oxidation CYP2D6 CYP2D6 CYP1A2 CYP1A2

Caption: Metabolic pathway of phenothiazine S-oxidation.

Physicochemical Consequences

The introduction of a highly electronegative oxygen atom to the sulfur dramatically increases the molecule's polarity.[6] This fundamental change has significant pharmacokinetic implications:

  • Increased Water Solubility: Facilitates renal excretion.

  • Altered Membrane Permeability: May reduce the ability to cross the blood-brain barrier, impacting central nervous system (CNS) activity.

  • Modified Molecular Geometry: The sulfoxide group alters the conformation of the tricyclic ring system, which is critical for receptor interaction.[7]

Comparative Analysis of Biological Activity

The structural and electronic perturbations induced by S-oxidation translate into profound changes in biological activity. While often viewed as a detoxification pathway, S-oxidation can also paradoxically create metabolites with new or enhanced toxicities.

Diminished Antipsychotic Efficacy

The primary therapeutic action of phenothiazines is the blockade of dopamine D2 receptors in the brain.[8][9] S-oxidation consistently and significantly reduces, or in many cases, abolishes this antipsychotic activity.[7][10]

Mechanism of Inactivation: Molecular modeling and quantum mechanics calculations have revealed the causal relationship. The sulfoxide metabolites exhibit a stronger negative electrostatic potential around the phenothiazine ring system compared to the parent drugs. This increased negative potential is believed to weaken the electrostatic interaction with negatively charged domains within the dopamine receptor's binding pocket, thereby reducing binding affinity.[7]

Table 1: Comparative Biological Activity of Chlorpromazine vs. its Sulfoxide

Compound Primary Activity Receptor Affinity (Dopamine D2) Notes
Chlorpromazine Antipsychotic, Antiemetic High The active therapeutic agent.[11][12]

| Chlorpromazine Sulfoxide | Largely Inactive | Significantly Reduced | Major metabolite with minimal CNS effects.[7][13] Considered a detoxification product in the context of antipsychotic action. |

Emergence of Cardiotoxicity: The Case of Thioridazine

While S-oxidation deactivates the antipsychotic properties, it can be a bioactivation pathway for toxicity. The most studied example is the phenothiazine thioridazine, whose clinical use has been limited due to severe cardiotoxicity, including QT interval prolongation.[14][15]

The Culpable Metabolite: Extensive research has demonstrated that the ring sulfoxide metabolite, thioridazine-5-sulfoxide, is a primary mediator of this cardiotoxicity.[16] Studies using isolated perfused rat hearts have shown that the sulfoxide metabolite can be qualitatively and quantitatively more arrhythmogenic than the parent thioridazine.[17][18]

Mechanism of Cardiotoxicity: The cardiotoxic effects are linked to the metabolite's impact on cardiac ion channels. The proposed mechanism involves the generation of reactive oxygen species (ROS), which leads to:

  • hERG Channel Deficiency: Dysfunction of the hERG potassium channel, which is crucial for cardiac repolarization.[14][19]

  • L-Type Calcium Channel Activation: Pathological activation of calcium channels, leading to calcium overload and afterdepolarizations.[14][19]

G Thio Thioridazine-5-Sulfoxide ROS Increased ROS Production Thio->ROS hERG hERG Channel Deficiency/Degradation ROS->hERG impairs repolarization Ca L-Type Calcium Channel Activation ROS->Ca causes Ca2+ overload QT QT Prolongation & Arrhythmia Risk hERG->QT Ca->QT

Caption: Proposed pathway for Thioridazine-5-Sulfoxide cardiotoxicity.

Table 2: Comparative Cardiotoxic Effects of Thioridazine and its Ring Sulfoxide

Compound (Concentration) Effect on Isolated Rat Heart Mechanism Reference
Thioridazine (13-15 µM) Elevated S-T segment, reduced contractile tension. Blocks multiple ion channels. [17][18]

| Thioridazine-5-Sulfoxide (12-15 µM) | Increased P-R and Q-T intervals, premature ventricular contractions, A-V block. | More potent effects on cardiac conduction than the parent compound. |[17][18] |

Key Experimental Protocols for Comparative Analysis

To rigorously compare a parent phenothiazine with its S-oxidized metabolite, a multi-step experimental workflow is required. This involves generating the metabolite, quantifying its formation, and then assessing its biological activity in parallel with the parent drug.

G cluster_prep Metabolite Generation & Preparation cluster_assay Comparative Biological Assays Met_Gen Step 1: Metabolite Generation (In Vitro Metabolism or Chemical Synthesis) Purify Step 2: Purification & Identification (HPLC, LC-MS) Met_Gen->Purify Quant Step 3: Quantification (Create Standard Curves) Purify->Quant Assay1 Receptor Binding Assay (Dopamine D2) Quant->Assay1 Assay2 Toxicity Assay (e.g., Cardiotoxicity, Cytotoxicity) Quant->Assay2 Compare Step 4: Comparative Analysis (Parent Drug vs. S-Oxide Metabolite) Assay1->Compare Assay2->Compare

Caption: General workflow for comparing phenothiazine and S-oxide activity.

Protocol 1: In Vitro Metabolism with Human Liver Microsomes (HLM)

This protocol allows for the generation of metabolites in a biologically relevant system, identifying the enzymes responsible.

  • Objective: To generate and quantify the S-oxide metabolite of a test phenothiazine.

  • Causality: HLMs contain a rich pool of CYP450 enzymes, mimicking Phase I metabolism in the liver.[1] The requirement for an NADPH-generating system provides the necessary reducing equivalents for CYP450 catalytic activity.

  • Methodology:

    • Prepare Incubation Mixture: In a microcentrifuge tube, combine HLM (e.g., 0.5 mg/mL final concentration) and the parent phenothiazine (e.g., 10 µM final concentration) in a phosphate buffer (pH 7.4).

    • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.

    • Initiate Reaction: Add an NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to start the metabolic reaction.

    • Incubation: Incubate at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).

    • Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the microsomal proteins.

    • Sample Preparation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

    • Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis to identify and quantify the parent drug and its metabolites against synthesized standards.[5][20]

Protocol 2: Chemical Synthesis of Phenothiazine Sulfoxide Standard

A pure analytical standard is essential for accurate quantification in biological assays.

  • Objective: To synthesize a gram-scale quantity of a phenothiazine sulfoxide for use as a reference standard.

  • Causality: Chemical oxidation provides a direct and high-yield method to produce the desired metabolite, which can be challenging to isolate in large quantities from biological systems. Using a mild oxidizing agent like aqueous nitrous acid or hydrogen peroxide selectively targets the electron-rich sulfur atom.[5][21][22]

  • Methodology (Based on Nitrous Acid Oxidation): [22]

    • Dissolution: Dissolve the parent phenothiazine salt in distilled water at room temperature.

    • Oxidant Preparation: Prepare a solution of sodium nitrite in water.

    • Reaction: Slowly add the sodium nitrite solution to the phenothiazine solution while stirring. An acidic environment is required, which is inherent if using a phenothiazine hydrochloride salt; otherwise, adjust pH carefully. The reaction is typically rapid.

    • Neutralization & Precipitation: Once the reaction is complete (monitored by TLC), carefully neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the sulfoxide product.

    • Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

    • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure sulfoxide.

    • Confirmation: Confirm the structure and purity of the product using NMR spectroscopy and mass spectrometry.

Protocol 3: Ex Vivo Cardiotoxicity Assessment (Langendorff Heart)

This protocol provides functional data on the electrophysiological effects of a compound on an intact, beating heart.

  • Objective: To compare the arrhythmogenic potential of a parent phenothiazine and its S-oxide metabolite.

  • Causality: The Langendorff preparation allows for the controlled perfusion of an isolated mammalian heart, keeping it viable and beating outside the body.[17][18] This permits direct measurement of drug effects on cardiac parameters (heart rate, contractility, ECG) independent of systemic neural and hormonal influences.

  • Methodology:

    • Heart Isolation: Humanely euthanize a rat and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

    • Cannulation: Mount the heart on a Langendorff apparatus by cannulating the aorta.

    • Perfusion: Begin retrograde perfusion with oxygenated (95% O2 / 5% CO2) Krebs-Henseleit buffer maintained at 37°C and constant pressure.

    • Stabilization: Allow the heart to stabilize for a control period (e.g., 30 minutes), during which baseline ECG, heart rate, and contractile force are recorded.[18]

    • Drug Perfusion: Switch to a perfusion buffer containing a known concentration of the test compound (parent drug or S-oxide metabolite, e.g., 15 µM).

    • Data Acquisition: Continuously record ECG and contractile parameters for the duration of the drug perfusion (e.g., 30 minutes). Monitor for changes in P-R and Q-T intervals, and the appearance of arrhythmias.[17][18]

    • Washout: Switch back to the drug-free buffer to determine if the observed effects are reversible.

    • Analysis: Compare the data from the drug-perfused hearts to the baseline and to hearts perfused with the vehicle control.

Conclusion and Future Directions

The S-oxidation of phenothiazines is a pivotal metabolic event that fundamentally alters their biological activity. For antipsychotic action, it is a clear deactivation and detoxification pathway, reducing CNS efficacy by altering the molecule's ability to bind to dopamine D2 receptors.[7] However, in the context of drug safety, S-oxidation can be a bioactivation pathway, creating metabolites like thioridazine-5-sulfoxide that exhibit significant, and potentially greater, cardiotoxicity than the parent compound.[16][17]

For drug development professionals, these findings underscore a critical mandate: a thorough characterization of major metabolites is not optional. The biological and toxicological profiles of these metabolites must be assessed early and rigorously in the drug discovery pipeline. Future research should focus on developing structure-activity relationships to predict the toxic potential of metabolites and on designing new phenothiazine analogues that are either less prone to S-oxidation or whose S-oxide metabolites are pharmacologically and toxicologically inert.

References

A Theoretical and Experimental Guide to the Electronic Properties of Phenothiazine Oxides

Author: BenchChem Technical Support Team. Date: January 2026

Phenothiazine (PTZ), a sulfur and nitrogen-containing heterocyclic compound, serves as a foundational structure for a multitude of applications, from pharmaceuticals to organic electronics.[1][2] Its rich and tunable redox chemistry is central to its functionality. The oxidation of the sulfur atom in the central thiazine ring dramatically alters the molecule's electronic properties, giving rise to phenothiazine-5-oxide (PSO) and phenothiazine-S,S-dioxide (PSO2). This guide provides a comparative analysis of the electronic properties of these oxides from a theoretical perspective, supported by experimental data, to offer researchers and drug development professionals a comprehensive understanding of these important derivatives.

The Impact of Sulfur Oxidation on Molecular Geometry and Electronic Structure

The parent phenothiazine molecule adopts a non-planar, butterfly-like conformation.[3] This unique structure helps to suppress intermolecular aggregation, a desirable trait in materials science applications.[3] Oxidation of the sulfur atom introduces significant changes to both the geometry and the electronic landscape of the molecule.

The introduction of one oxygen atom to form PSO, and subsequently a second to form PSO2, transforms the electron-donating sulfide group into electron-withdrawing sulfoxide and sulfone groups, respectively.[1][3] This has a profound effect on the distribution of electron density within the molecule. Theoretical studies, often employing Density Functional Theory (DFT), have shown that this oxidation leads to a reduction in electron density on the benzene rings flanking the central thiazine ring.[1]

Diagram: Oxidation Pathway of Phenothiazine

Oxidation_Pathway PTZ Phenothiazine (PTZ) PSO Phenothiazine-5-oxide (PSO) PTZ->PSO + [O] PSO2 Phenothiazine-S,S-dioxide (PSO2) PSO->PSO2 + [O]

Caption: Stepwise oxidation of the sulfur atom in phenothiazine.

Frontier Molecular Orbitals: A Comparative Analysis

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity, optical properties, and electrical conductivity.

Theoretical calculations consistently demonstrate that the oxidation of phenothiazine leads to a stabilization of the HOMO level and, to a lesser extent, the LUMO level. This results in a widening of the HOMO-LUMO gap.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Phenothiazine (PTZ) -5.0 to -5.2-0.8 to -1.04.0 to 4.4
Phenothiazine-5-oxide (PSO) -5.4 to -5.6-1.0 to -1.24.2 to 4.6
Phenothiazine-S,S-dioxide (PSO2) -5.8 to -6.0-1.2 to -1.44.6 to 4.8

Note: These values are representative and can vary depending on the computational method and basis set used.

This trend can be rationalized by the increasing electron-withdrawing nature of the sulfur center upon oxidation. The sulfoxide and sulfone groups pull electron density away from the π-system of the aromatic rings, leading to a stabilization (lowering in energy) of the molecular orbitals, particularly the HOMO which has significant contribution from the sulfur and nitrogen atoms.

Diagram: Comparative HOMO-LUMO Energy Levels

HOMO_LUMO LUMO_PTZ LUMO HOMO_PTZ HOMO LUMO_PSO LUMO LUMO_PTZ->LUMO_PSO HOMO_PSO HOMO HOMO_PTZ->HOMO_PSO LUMO_PSO2 LUMO LUMO_PSO->LUMO_PSO2 HOMO_PSO2 HOMO HOMO_PSO->HOMO_PSO2

Caption: Trend of HOMO and LUMO energy levels upon oxidation.

Redox Properties: Insights from Cyclic Voltammetry

Experimental techniques such as cyclic voltammetry (CV) provide valuable data to corroborate theoretical predictions. CV measurements reveal the oxidation and reduction potentials of a molecule, which are directly related to the energies of the HOMO and LUMO, respectively.

Phenothiazine and its derivatives are known to undergo reversible one-electron oxidations.[4][5] The first oxidation corresponds to the removal of an electron from the HOMO to form a radical cation. The potential at which this occurs is a good indicator of the HOMO energy level.

CompoundFirst Oxidation Potential (V vs. Fc/Fc+)
Phenothiazine (PTZ) ~0.16
Phenothiazine Derivatives 0.11 to 0.72

Note: The exact potential is highly dependent on the substituents on the phenothiazine core and the experimental conditions.[4]

Studies have shown that the oxidation potential of phenothiazine derivatives increases with the introduction of electron-withdrawing groups.[6] This is consistent with the theoretical prediction that oxidation of the sulfur atom stabilizes the HOMO, making it more difficult to remove an electron. Therefore, PSO and PSO2 are expected to exhibit higher oxidation potentials than the parent phenothiazine.

Methodologies: A Guide to Theoretical and Experimental Investigation

4.1. Computational Protocol: Density Functional Theory (DFT)

DFT is a powerful quantum mechanical method for investigating the electronic structure of molecules.

Step-by-Step Workflow:

  • Geometry Optimization: The first step is to obtain the lowest energy structure of the molecule. This is typically done using a functional such as B3LYP with a basis set like 6-31G(d,p).

  • Frequency Calculation: To ensure that the optimized geometry corresponds to a true minimum on the potential energy surface, a frequency calculation is performed. The absence of imaginary frequencies confirms a stable structure.

  • Single-Point Energy Calculation: A more accurate calculation of the electronic properties is then performed on the optimized geometry, often with a larger basis set (e.g., 6-311++G(d,p)) to improve the accuracy of the orbital energies.

  • Analysis of Molecular Orbitals: The output of the calculation provides the energies and compositions of the HOMO, LUMO, and other molecular orbitals. Visualization of these orbitals can provide insights into the electronic distribution and reactivity.

Diagram: Computational Workflow

DFT_Workflow start Initial Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_freq Imaginary Frequencies? freq_calc->check_freq check_freq->geom_opt Yes single_point Single-Point Energy (e.g., B3LYP/6-311++G(d,p)) check_freq->single_point No analysis Analysis of Electronic Properties single_point->analysis end Results analysis->end

Caption: A typical workflow for DFT calculations of molecular properties.

4.2. Experimental Protocol: Cyclic Voltammetry (CV)

CV is an electrochemical technique used to probe the redox properties of a compound.

Step-by-Step Methodology:

  • Preparation of the Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in a suitable solvent (e.g., acetonitrile or dichloromethane) is prepared.

  • Preparation of the Analyte Solution: A known concentration of the phenothiazine derivative is dissolved in the electrolyte solution.

  • Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Data Acquisition: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The potential is then swept in the reverse direction to complete the cycle.

  • Data Analysis: The resulting voltammogram is a plot of current versus potential. The peak potentials provide information about the oxidation and reduction potentials of the analyte. The ferrocene/ferrocenium (Fc/Fc+) redox couple is often used as an internal standard for referencing the potentials.

Conclusion and Future Directions

The oxidation of the sulfur atom in phenothiazine provides a powerful strategy for tuning its electronic properties. Theoretical calculations and experimental data are in agreement that the formation of phenothiazine-5-oxide and phenothiazine-S,S-dioxide leads to a stabilization of the frontier molecular orbitals and an increase in the HOMO-LUMO gap. This has significant implications for the design of new phenothiazine-based materials with tailored redox and optical properties for applications in drug development, organic electronics, and beyond.

Future research in this area could focus on a more detailed investigation of the excited-state properties of these oxides using time-dependent DFT (TD-DFT) to understand their photophysical behavior. Furthermore, the synthesis and characterization of a wider range of substituted phenothiazine oxides would provide a more comprehensive dataset for establishing structure-property relationships.

References

A Comparative Guide to the Relative Stability of Phenothiazine Cation Radical vs. Its Oxidized Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dynamic Redox Chemistry of the Phenothiazine Core

Phenothiazine and its derivatives represent a cornerstone class of heterocyclic compounds, renowned for their profound impact on medicinal chemistry, particularly as antipsychotic agents.[1] Beyond their pharmacological roles, their rich and reversible redox properties have established them as versatile scaffolds in materials science, serving as electron donors in organic electronics and photoredox catalysis.[2][3] The biological activity and material properties of phenothiazines are intrinsically linked to their various oxidation states: the neutral parent molecule, the one-electron oxidized cation radical, the two-electron oxidized dication, and oxygenated species like the sulfoxide.

Understanding the relative stability of these oxidized forms is paramount for researchers in drug development and materials science. The persistence of the cation radical, for instance, is crucial for its role as an antioxidant and a mediator in charge-transfer reactions, while its conversion to other products like the sulfoxide represents a primary metabolic pathway.[4][5] This guide provides an in-depth comparison of the stability of the phenothiazine cation radical against its key oxidized counterparts—the dication and the sulfoxide—supported by mechanistic insights and detailed experimental protocols for their characterization.

The Phenothiazine Cation Radical (PTZ•⁺): A Persistent Intermediate

The first step in the oxidation of a phenothiazine (PTZ) is the removal of a single electron to form a cation radical, PTZ•⁺.[6] This species is central to the function of many phenothiazine-based systems.

Formation and Characteristics

The formation of PTZ•⁺ is a fully reversible one-electron redox process, a characteristic that makes phenothiazines efficient hole-transport materials.[2] This process can be initiated chemically, using oxidants like tris(4-bromophenyl)ammoniumyl hexachloroantimonate ("magic blue"), or electrochemically.[7]

The defining feature of the cation radical is its unpaired electron, which is primarily localized on the nitrogen atom and delocalized across the tricyclic system.[6] This radical nature makes it paramagnetic and thus readily detectable by Electron Paramagnetic Resonance (EPR) spectroscopy, which provides a characteristic hyperfine splitting pattern due to coupling with the nitrogen nucleus.[2][8] Phenothiazine cation radicals also exhibit strong and distinct absorption bands in the visible and near-infrared (NIR) regions, giving their solutions a deep color.[3][7]

Factors Governing Stability

The stability of the PTZ•⁺ is not absolute; it is highly dependent on its chemical environment and the substitution pattern on the phenothiazine core.

  • Solvent and Nucleophiles: The environment plays a critical role. In non-aqueous, aprotic solvents like acetonitrile or dichloromethane, the cation radical is notably persistent.[2][6] However, in the presence of nucleophiles, particularly water, its stability decreases significantly as it becomes susceptible to follow-up chemical reactions.[6][9]

  • Substituents: The nature of substituents on the phenothiazine ring can be engineered to tune the stability of the cation radical.[10]

    • Electron-withdrawing groups increase the oxidation potential, making the radical harder to form but can enhance its persistence once generated.[11][12]

    • Steric hindrance , especially at positions ortho to the nitrogen, can physically obstruct dimerization or reactions with nucleophiles, thereby increasing the radical's lifetime.[12][13]

  • pH and Salts: In aqueous media, pH is a crucial factor influencing stability.[10][14] The presence of certain salts can also enhance stability, particularly if the salt's anion matches that of the cation radical salt, likely through common ion effects that suppress dissociation and subsequent reactions.[15]

Decay Pathways

The primary decay pathways for the PTZ•⁺ are dimerization and reaction with water. In concentrated acidic solutions, dimerization can occur to form species like 3,10'-diphenothiazinyl.[16] However, the most common degradation route, especially under physiological or ambient conditions, is its conversion to more stable oxidized products.

Further Oxidized Products: The Dication and the Sulfoxide

The Phenothiazine Dication (PTZ²⁺)

A second one-electron oxidation of the cation radical yields the phenothiazine dication (PTZ²⁺).[6] This species is generally highly unstable and reactive. As a potent electrophile, it readily reacts with any available nucleophiles, including trace water in organic solvents.[9] Consequently, its direct observation is challenging and typically requires stringent anhydrous and aprotic conditions, often at fast experimental timescales like those used in fast-scan cyclic voltammetry.[6] While typically transient, π-extended phenazine systems, which share structural similarities, have been synthesized to create unusually stable dications, demonstrating that structural modification can tame this reactivity.[17][18]

The Phenothiazine Sulfoxide (PTZ-SO)

The phenothiazine sulfoxide is a common and highly stable product of phenothiazine oxidation, particularly in aqueous or biological environments.[1][4] It is a major metabolite of phenothiazine-based drugs.[19]

The formation of the sulfoxide involves a two-electron oxidation of the phenothiazine core followed by a reaction with water.[9] The proposed mechanism suggests that the highly reactive dication (PTZ²⁺) is attacked by water, leading to the formation of the S-oxide.[9][20] The sulfoxide is a neutral, closed-shell molecule and is significantly more stable than the cation radical or the dication. It is often an easily isolable final product.[20] While generally less pharmacologically active than the parent phenothiazine, sulfoxide metabolites can possess their own distinct biological activities and, in some cases, contribute to cardiotoxicity.[1][20] The sulfoxide itself can be further oxidized to the corresponding sulfone (PTZ-SO₂), another stable species.[20][21]

Comparative Stability Analysis: A Summary

The relative stability of these species is context-dependent, primarily dictated by the presence or absence of water and other nucleophiles.

  • In Aprotic, Anhydrous Conditions: The phenothiazine cation radical (PTZ•⁺) is the most stable intermediate species. It can be generated and studied for extended periods. The dication (PTZ²⁺) is observable but remains highly reactive and transient. The sulfoxide will not form without a source of oxygen, such as water.

  • In Aqueous or Protic Conditions: The cation radical's lifetime is significantly shortened. It serves as a transient intermediate on the pathway to the much more stable phenothiazine sulfoxide (PTZ-SO), which is often the thermodynamic endpoint of the oxidation process. The dication is extremely fleeting under these conditions, reacting almost instantaneously with water.

The overall oxidation pathway and the relative stability of the key species are illustrated below.

G PTZ Phenothiazine (Neutral) PTZ_rad Cation Radical (PTZ•⁺) (Relatively Stable Intermediate) PTZ->PTZ_rad -1e⁻ PTZ_rad->PTZ +1e⁻ PTZ_dic Dication (PTZ²⁺) (Highly Reactive) PTZ_rad->PTZ_dic -1e⁻ PTZ_dic->PTZ_rad +1e⁻ PTZ_SO Sulfoxide (PTZ-SO) (Stable Product) PTZ_dic->PTZ_SO + H₂O - 2H⁺ H2O H₂O G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis A Dissolve PTZ derivative and supporting electrolyte in aprotic solvent B Inject solution into Optically Transparent Thin-Layer Electrode (OTTLE) Cell A->B C Place cell in Spectrometer B->C D Connect electrodes to Potentiostat C->D E Apply Potential Sweep (CV) & Simultaneously Record UV-Vis-NIR Spectra D->E F Correlate potential (E) with absorbance (A) E->F G Identify spectra of PTZ•⁺ and PTZ²⁺ at their respective generation potentials F->G

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 10H-phenothiazine 5-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical research and development, the synthesis and handling of novel compounds like 10H-phenothiazine 5-oxide are routine. However, the lifecycle of these chemicals extends beyond their use in experimentation; it culminates in their safe and compliant disposal. Improper disposal not only poses a significant risk to personnel and the environment but can also constitute a violation of federal and local regulations. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory awareness. Our objective is to empower researchers with the knowledge to manage this chemical waste stream responsibly, ensuring a safe laboratory environment and environmental stewardship.

Part 1: Hazard Assessment and Core Principles

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. For this compound, safety data sheets (SDS) indicate a significant lack of comprehensive toxicological data.[1] Many categories, such as acute toxicity, carcinogenicity, and reproductive toxicity, are listed as "No data available".[1]

The Precautionary Principle: The absence of data does not imply the absence of hazard. Therefore, this compound should be handled as a "pharmaceutical related compound of unknown potency".[1] This necessitates treating the substance with a high degree of caution, assuming it could be hazardous until proven otherwise. All disposal procedures must reflect this conservative approach.

Key Hazards to Consider:

  • Combustion Products: When heated to decomposition or burned, this compound can release toxic gases, including carbon oxides, nitrogen oxides, and sulphur oxides.[1]

  • Environmental Contamination: Discharge into drains, water courses, or soil must be strictly avoided to prevent unknown ecological effects.[1][2] The EPA regulates the disposal of chemical waste to prevent such contamination.[3][4]

  • Inhalation/Contact: While specific data is lacking, inhalation of dust and direct contact with skin and eyes should always be avoided.[1][2]

Part 2: Personal Protective Equipment (PPE)

Adherence to a strict PPE protocol is the first line of defense. All personnel involved in the handling and disposal of this compound and its waste must wear the following:

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1][2]Protects against accidental splashes or aerosolized dust from entering the eyes.
Skin Protection Impervious lab coat and appropriate chemical-resistant gloves (inspect before use).[2]Prevents direct skin contact with the chemical.
Respiratory Protection To be used in a laboratory fume hood or with other local exhaust ventilation.[1] A NIOSH-approved respirator may be required if dust cannot be controlled.Minimizes the risk of inhaling fine particles, especially given the unknown inhalation toxicity.[1]

Part 3: Waste Disposal Workflow

The proper disposal route for this compound is determined by its form and contamination status. The following decision workflow provides a logical pathway for managing waste from generation to final disposal.

G Disposal Workflow for this compound start Generation of Waste (Pure compound, mixture, or contaminated material) decision_pure Is the waste pure, unused, or expired compound? start->decision_pure decision_contam Is it contaminated labware (e.g., gloves, wipes, containers)? decision_pure->decision_contam No process_pure Place in a dedicated, sealed, and properly labeled hazardous waste container. decision_pure->process_pure Yes process_contam Collect in a designated solid hazardous waste container. Double-bag sharp items. decision_contam->process_contam Yes process_mixture Characterize all components. The most hazardous component dictates disposal. Collect in a labeled, compatible waste container. decision_contam->process_mixture No (Mixture) storage Store waste container in a designated, secure, and well-ventilated area. Segregate from incompatible materials. process_pure->storage process_contam->storage process_mixture->storage end Arrange for pickup by a licensed hazardous material disposal company. storage->end

Caption: Decision workflow for the safe disposal of this compound waste.

Part 4: Step-by-Step Disposal Protocols

NEVER dispose of this compound or its contaminated materials down the sanitary sewer or in regular trash.[2][5][6] This is a critical violation of safety protocols and environmental regulations.

Protocol A: Disposal of Pure/Unused Compound
  • Waste Collection: Carefully transfer the solid this compound into a designated hazardous waste container. This container must be clean, dry, sealable, and made of a compatible material.

  • Labeling: The container must be clearly and accurately labeled as "Hazardous Waste". The label must include:

    • The full chemical name: "this compound"

    • CAS Number: 1207-71-2[1]

    • An indication of the hazards (e.g., "Handle with Care: Toxicity Unknown")

    • The accumulation start date.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, such as a designated chemical waste storage cabinet.[2] Ensure it is segregated from incompatible materials.

  • Final Disposal: The final disposition of the waste must be handled by a licensed hazardous material disposal company.[1][2] The preferred method of destruction is controlled incineration in a facility equipped with an afterburner and scrubber to neutralize the hazardous combustion byproducts.[1][2]

Protocol B: Disposal of Contaminated Materials
  • Collection: All materials that have come into contact with this compound (e.g., gloves, weigh boats, paper towels, empty containers) must be considered hazardous waste.

  • Containment: Place these items into a designated solid hazardous waste container or a properly labeled, sealed bag.[7]

  • Empty Containers: "Empty" containers that once held the compound should be disposed of as hazardous waste, as residual amounts may remain.[2] Do not rinse into the sewer system.

  • Final Disposal: This contaminated solid waste stream must also be collected by a licensed hazardous waste disposal vendor for incineration.[5]

Part 5: Spill Management

Accidental spills create a direct exposure risk and generate waste that requires immediate and proper management.

  • Evacuate and Secure: Evacuate unnecessary personnel from the immediate area. Ensure adequate ventilation (use a fume hood if the spill is contained within one).[1][2]

  • Don PPE: Wear the full PPE as described in Part 2.

  • Contain and Clean:

    • Avoid generating dust during cleanup.[1]

    • For solid spills, gently sweep or vacuum the material. Do not use a standard vacuum cleaner; use one rated for hazardous dust if available.

    • Place all collected material and cleanup supplies (e.g., absorbent pads, wipes) into a sealed, labeled hazardous waste container.[1][5]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

References

Navigating the Safe Handling of 10H-Phenothiazine 5-Oxide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 10H-phenothiazine 5-oxide. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and operational success. This document is structured to provide a clear, logical path from understanding the risks to implementing safe, repeatable procedures.

Hazard Assessment: Understanding the Compound

This compound is a derivative of phenothiazine, a compound with a well-documented toxicological profile.[1][2][3] While specific toxicity data for the 5-oxide derivative is limited, it is prudent to handle it with the same level of caution as the parent compound, considering its potential for biological activity and as a pharmaceutical-related compound of unknown potency.[1][4]

Known and Potential Hazards:

  • Skin Sensitization: May cause an allergic skin reaction.[5][6] Avoid all skin contact.

  • Eye Irritation: May cause eye irritation.[7]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[8]

  • Aquatic Toxicity: Phenothiazine, the parent compound, is very toxic to aquatic life with long-lasting effects.[9][10] It is crucial to prevent its release into the environment.

  • Unknown Potency: As a pharmaceutical-related compound, its full physiological effects may not be completely understood.[4]

The following table summarizes the key safety considerations based on available data for this compound and its parent compound, phenothiazine.

Hazard ClassificationHandling and Personal Protective Equipment (PPE)First Aid Measures
Acute Oral Toxicity Avoid ingestion. Do not eat, drink, or smoke in handling areas.If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4][6][7]
Skin Sensitization Avoid skin contact. Wear appropriate protective gloves, a lab coat, and safety goggles.[5][6][9]If skin contact occurs, remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation or a rash develops, seek medical attention.[4][6][7][9]
Eye Irritation Wear tightly fitting safety goggles.[4][7]Rinse with pure water for at least 15 minutes. Consult a doctor.[4][6][7]
Inhalation Handle in a well-ventilated area, preferably a fume hood, to avoid dust formation.[4][7][10]If breathing is difficult, remove to fresh air and keep at rest. Seek medical attention if symptoms persist.[4][6][7]
Aquatic Toxicity Prevent release to the environment. Collect all waste for hazardous disposal.[9][10]In case of an accidental spill, contain the material and prevent it from entering drains or waterways. Follow institutional spill cleanup protocols.[9]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound. The following is a mandatory minimum for all personnel.

  • Hand Protection: Wear two pairs of powder-free nitrile or neoprene gloves that meet the ASTM D6978 standard.[11] Always inspect gloves for tears or punctures before use.

  • Body Protection: A disposable, polyethylene-coated polypropylene gown is required to prevent skin contact.[11] Standard cloth lab coats are not sufficient.

  • Eye and Face Protection: Tightly fitting safety goggles are mandatory.[4][7] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is required to prevent inhalation of dust particles.[12]

Operational Plan: From Receipt to Use

A structured workflow is essential to minimize exposure and ensure procedural integrity.

Receiving and Storage:
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the chemical name and hazard warnings.

  • Store: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][7] The storage container should be kept tightly closed.

Handling and Weighing:
  • Designated Area: All handling of this compound powder should occur within a designated area, such as a chemical fume hood, to control dust.[4][10]

  • Engineering Controls: Use a laboratory fume hood or other appropriate local exhaust ventilation.[4]

  • Weighing: If possible, weigh the compound directly within the fume hood. If a balance must be used outside the hood, use a containment enclosure.

  • Avoid Dust: Take care to avoid the formation of dust and aerosols during handling.[7][10]

Experimental Workflow Diagram:

The following diagram outlines a safe and efficient workflow for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Work Area (Fume Hood) A->B C Retrieve from Storage B->C D Weigh Compound C->D E Perform Experiment D->E F Decontaminate Surfaces E->F G Segregate Waste F->G H Doff PPE G->H I End H->I Wash Hands Thoroughly G A Generate Waste (Solid, Liquid, Sharps) B Segregate into Labeled Hazardous Waste Containers A->B C Store in Designated Waste Accumulation Area B->C D Schedule Pickup with EHS Department C->D E Licensed Hazardous Waste Disposal D->E

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10H-phenothiazine 5-oxide
Reactant of Route 2
10H-phenothiazine 5-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.